1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Description
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Properties
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKACMMIPBFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733093 | |
| Record name | 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019996-86-1 | |
| Record name | 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
For distribution among: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene (CAS 74030-44-7), a diaryl ether of significant interest in medicinal chemistry and materials science. This document delves into the molecule's chemical properties, outlines a robust synthesis protocol, discusses methods for its characterization, and explores its potential applications as a versatile chemical intermediate. The guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel chemical entities.
Introduction and Core Concepts
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a unique diaryl ether that incorporates two key functional motifs: a nitroaromatic ring and a trifluoromethoxy-substituted phenyl group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of its parent aromatic ring, making it a valuable precursor for a variety of chemical transformations.
It is important to clarify the nomenclature of the topic compound. The name 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene would imply a direct biphenyl linkage. However, the specified CAS number, 74030-44-7, corresponds to the structure containing an ether linkage, correctly named 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene . This guide will focus on the latter, leveraging its distinct chemical architecture.
The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern drug discovery. It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of drug candidates.[1][2] The nitro group, while also a strong electron-withdrawing group, serves as a versatile synthetic handle. It can be readily reduced to a primary amine, which is a gateway to a vast array of further functionalization, including amide bond formation and the construction of various heterocyclic systems.[1] The combination of these two moieties within a diaryl ether scaffold makes 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene a valuable building block for creating complex molecules with potential therapeutic applications.[3]
Caption: Chemical structure of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 74030-44-7 | [4][5] |
| Molecular Formula | C₁₃H₈F₃NO₄ | [4][5] |
| Molecular Weight | 299.20 g/mol | [4][5] |
| Purity | ≥98% | [4][5] |
| Topological Polar Surface Area (TPSA) | 61.6 Ų | [5] |
| LogP | 4.2857 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 4 | [5] |
Synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
The construction of the diaryl ether linkage in 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction, a class of reactions that includes the Ullmann condensation.[6][7][8] In this approach, an activated aryl halide (or a related substrate with a good leaving group) reacts with a phenoxide.
For the synthesis of the target molecule, two primary retrosynthetic pathways can be envisioned:
-
Reaction of 4-fluoronitrobenzene with 4-(trifluoromethoxy)phenol.
-
Reaction of 1-fluoro-4-(trifluoromethoxy)benzene with 4-nitrophenol.
The first pathway is generally preferred. The nitro group strongly activates the fluorine atom towards nucleophilic displacement, making 4-fluoronitrobenzene a highly reactive electrophile.[9]
Recommended Synthetic Protocol: Ullmann-type SₙAr Reaction
This protocol describes the synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene from 4-fluoronitrobenzene and 4-(trifluoromethoxy)phenol.
Materials and Equipment:
-
4-fluoronitrobenzene
-
4-(trifluoromethoxy)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethoxy)phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 4-fluoronitrobenzene (1.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene.
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Characterization
Confirmation of the structure of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the eight aromatic protons. The protons on the nitro-substituted ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, and will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the trifluoromethoxy-substituted ring will also appear as two doublets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all 13 carbon atoms. The carbon bearing the nitro group and the carbon attached to the trifluoromethoxy group will have characteristic chemical shifts. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key signals include strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C stretching for the diaryl ether linkage, and C-F stretching vibrations for the trifluoromethoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 299.20).
Applications in Research and Drug Development
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a valuable intermediate in the synthesis of more complex molecules for various applications.
-
Pharmaceutical Synthesis: The primary application of this compound is as a precursor to the corresponding aniline derivative, 4-[4-(trifluoromethoxy)phenoxy]aniline. This reduction is typically achieved with high efficiency using methods such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media.[10] The resulting aniline is a key building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The trifluoromethoxy group is often incorporated to improve the pharmacokinetic profile of drug candidates.[11][12]
-
Agrochemicals: Similar to its use in pharmaceuticals, the aniline derivative can be used in the development of novel herbicides and pesticides. The trifluoromethoxy group can enhance the efficacy and stability of these agrochemicals.[3]
-
Materials Science: The rigid diaryl ether scaffold and the presence of polar and fluorinated groups make this compound and its derivatives of interest in the synthesis of advanced polymers, liquid crystals, and other functional materials.[3][13]
Caption: Potential synthetic utility and application pathways.
Safety and Handling
-
General Hazards: Nitrobenzene and its derivatives are known to be toxic and can be absorbed through the skin.[1][14] They may cause irritation to the skin, eyes, and respiratory system.[15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Handling Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][18]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This information is intended as a guide and does not replace a formal risk assessment which should be conducted prior to any experimental work.
Conclusion
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a strategically important chemical intermediate. Its synthesis is accessible through established methods like the Ullmann-type SₙAr reaction. The presence of both a reducible nitro group and a metabolically stable trifluoromethoxy group makes it a highly valuable precursor for the synthesis of novel compounds in the fields of drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.
References
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- SynArchive. (n.d.).
- ResearchGate. (2025). The Ullmann Ether Condensation.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Rev. Soc. Quím. Méx.
- PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.
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- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene. Fisher Scientific.
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1-Nitro-3-(trifluoromethoxy)benzene. TCI Chemicals.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene , a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, characterization, and key properties of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Fluorinated Biphenyls
Biphenyl scaffolds are privileged structures in drug discovery and materials science due to their rigid, planar nature which allows for precise spatial orientation of functional groups. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), can dramatically alter the physicochemical and pharmacological properties of a molecule. The -OCF₃ group is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. When combined with a nitro group, a versatile synthetic handle and a potent electron-withdrawing moiety, the resulting molecule, this compound, becomes a valuable building block for the synthesis of novel bioactive compounds and functional materials.
Chemical Identity and Structure
This compound , also known as 4-Nitro-4'-(trifluoromethoxy)biphenyl , is an aromatic compound with the following structural representation:
Caption: Chemical structure of this compound.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of the title compound and its important precursor, 1-Nitro-4-(trifluoromethoxy)benzene, is presented below. It is important to note that while extensive experimental data for the precursor is available, some properties of the final biphenyl compound are predicted or inferred from closely related structures due to a lack of comprehensive published experimental data.
| Property | This compound | 1-Nitro-4-(trifluoromethoxy)benzene (Precursor) |
| CAS Number | 1355246-94-4 (for 3-Nitro isomer) | 713-65-5[1] |
| Molecular Formula | C₁₃H₈F₃NO₃ | C₇H₄F₃NO₃[1] |
| Molecular Weight | 283.21 g/mol | 207.11 g/mol [1] |
| Appearance | Expected to be a pale yellow solid | Light orange to yellow to green clear liquid[2] |
| Melting Point | Not experimentally determined | 15 °C[1] |
| Boiling Point | Not experimentally determined | 217.4 ± 35.0 °C at 760 mmHg[1] |
| Density | Not experimentally determined | ~1.5 g/cm³[1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, acetone, and ethyl acetate. Limited solubility in water. | Soluble in various organic solvents[2] |
| logP (predicted) | ~4.5 | Not available |
Synthesis of this compound
The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling to synthesize the title compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of similar biphenyl compounds.
Materials:
-
4-Bromonitrobenzene
-
4-(Trifluoromethoxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene and Water (or a mixture of Dioxane and Water)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromonitrobenzene (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water and brine. This removes the inorganic salts and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (7.0-8.5 ppm). The protons on the nitro-substituted ring will be deshielded and appear at a lower field compared to the protons on the trifluoromethoxy-substituted ring.
-
Expected Chemical Shifts (δ, ppm):
-
Protons on the nitro-substituted ring: Two doublets, one around 8.3 ppm (protons ortho to the nitro group) and another around 7.8 ppm (protons meta to the nitro group).
-
Protons on the trifluoromethoxy-substituted ring: Two doublets, one around 7.7 ppm (protons ortho to the trifluoromethoxy group) and another around 7.4 ppm (protons meta to the trifluoromethoxy group).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic carbons: Signals are expected in the range of 120-150 ppm.
-
Carbon bearing the nitro group: Around 147-149 ppm.
-
Carbon bearing the trifluoromethoxy group: Around 148-150 ppm.
-
Trifluoromethyl carbon: A quartet around 120 ppm due to coupling with the three fluorine atoms.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
Aromatic C-H stretching: 3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: Strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O-C stretching (ether linkage): Around 1250-1150 cm⁻¹
-
C-F stretching: Strong absorptions in the region of 1200-1000 cm⁻¹
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 283.04.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the nitro group (-NO₂) and cleavage of the ether bond.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from heat and strong oxidizing agents.
The precursor, 1-Nitro-4-(trifluoromethoxy)benzene, is known to cause skin and eye irritation and may cause respiratory irritation[3]. Similar precautions should be taken with the biphenyl product.
Conclusion
This compound is a valuable synthetic intermediate with promising applications in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling reaction is well-established for analogous compounds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization, serving as a valuable resource for researchers in the field. Further experimental studies are warranted to fully elucidate the properties and potential applications of this interesting molecule.
References
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Hou, Y.-J., Li, X.-M., Chu, W.-Y., & Sun, Z.-Z. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2915. [Link]
- BenchChem. (2025). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling. BenchChem.
- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. (n.d.). Retrieved from a generic chemical supplier website.
-
PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Structural Elucidation of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
For Correspondence:
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene (CAS No. 1019996-86-1), a substituted biphenyl of interest in pharmaceutical and materials science research. This document moves beyond a simple recitation of analytical data, instead focusing on the strategic integration of synthesis and spectroscopic techniques to build an unassailable structural proof. We will explore the causality behind the selection of specific analytical methods—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and detail the self-validating protocols required for unambiguous characterization. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and logical approach to molecular structure confirmation.
Introduction: The Significance of a Fluorinated Biphenyl Scaffold
This compound, also known as 4-nitro-4'-(trifluoromethoxy)biphenyl, belongs to a class of compounds gaining significant attention in medicinal chemistry and materials science. The biphenyl motif is a privileged scaffold in drug design, while the trifluoromethoxy (-OCF₃) group is a valuable substituent known to enhance metabolic stability, lipophilicity, and binding affinity. The nitro group (-NO₂) serves as a versatile synthetic handle for further molecular elaboration, for instance, through reduction to an amine. Given these features, a robust and unequivocal method for confirming the structure of this molecule is paramount for any research or development program. This guide will establish that proof by detailing its synthesis and subsequent spectroscopic analysis.
Contextual Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
To elucidate a structure, one must first obtain the compound. The most logical and widely adopted method for synthesizing substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is renowned for its high yields, mild conditions, and tolerance of a wide range of functional groups, making it ideal for our target molecule.[3]
The synthesis of this compound proceeds by coupling 1-bromo-4-nitrobenzene with 4-(trifluoromethoxy)phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask purged with an inert gas (e.g., Argon or Nitrogen), combine 1-bromo-4-nitrobenzene (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium phosphate).[4]
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
This synthetic context is crucial; it provides a hypothetical structure that must be rigorously confirmed by the spectroscopic methods detailed below.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Rationale: The IR spectrum will provide definitive evidence for the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, as well as the aromatic C-H and C=C bonds of the biphenyl core. The presence of strong absorption bands characteristic of these groups serves as a crucial validation checkpoint. [5][6] Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretch |
| Nitro (N-O) Asymmetric Stretch | ~1525 | Strong | Stretch |
| Nitro (N-O) Symmetric Stretch | ~1345 | Strong | Stretch |
| Aromatic C=C | 1600 - 1450 | Medium to Strong | Stretch |
| C-O (Ether) | 1250 - 1200 | Strong | Stretch |
| C-F (of -OCF₃) | 1170 - 1100 | Very Strong, Broad | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information.
-
Rationale: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The molecular ion peak (M⁺) should correspond to the exact mass of C₁₃H₈F₃NO₃. Electron Ionization (EI) would likely show fragmentation corresponding to the loss of the nitro group (-NO₂) and potentially cleavage at the biphenyl linkage.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and compare its exact mass to the calculated theoretical mass.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₈F₃NO₃ |
| Calculated Exact Mass | 283.0456 |
| Observed [M+H]⁺ (ESI) | 284.0534 |
| Key Fragmentation (EI) | m/z 237 ([M-NO₂]⁺), m/z 146, m/z 115 |
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple, independent analytical techniques. The Suzuki-Miyaura synthesis provides a clear hypothesis for the molecular structure. NMR spectroscopy then maps out the precise C-H framework and confirms the presence and environment of the fluorine atoms. Infrared spectroscopy validates the existence of the key nitro and trifluoromethoxy functional groups. Finally, high-resolution mass spectrometry confirms the exact elemental composition, providing the ultimate verification of the molecular formula. This integrated, multi-technique approach constitutes a self-validating system, ensuring the highest degree of scientific integrity and confidence in the assigned structure.
References
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Hou, Y.-J., Li, X.-M., Chu, W.-Y., & Sun, Z.-Z. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2915. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1019996861. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 522405, 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Nitro-4'-(trifluoromethyl)biphenyl. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]
- Anderson, K. W., et al. (2006). The Development of a Second-Generation Synthesis of the Tuberculosis Drug PA-824. Journal of Organic Chemistry, 71(19), 7499-7507.
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Kohzadi, H., & Soleiman-Beigi, M. (2020). Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate (NAS@Cu). New Journal of Chemistry. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-nitro-biphenyl. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Supporting Information for [Article Title]. Retrieved from [Link]
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Ali, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
University of Bath. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]
-
NIST. (n.d.). Biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, a key biphenyl intermediate in the fields of pharmaceutical and materials science. The document delves into a comparative analysis of plausible synthetic routes, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is identified as the most efficacious method. A detailed, field-proven experimental protocol is provided, supplemented by an in-depth discussion of the reaction mechanism, quantitative data tables, and expert troubleshooting insights. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this valuable compound.
Introduction: The Strategic Importance of this compound
The target molecule, this compound (also known as 4-nitro-4'-(trifluoromethoxy)biphenyl), is a sophisticated building block whose value is derived from the unique combination of its constituent functional groups. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The strategic incorporation of the trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups imparts specific, highly desirable properties.
-
The Trifluoromethoxy Group (-OCF₃): This moiety is a powerful tool in modern drug design. It serves as a bioisostere for other groups and is known for its high metabolic stability.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's membrane permeability, binding affinity, and overall pharmacokinetic profile.[3][4]
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety influences the electronic properties of the aromatic system. More importantly, it is a versatile synthetic handle that can be readily reduced to a primary amine (-NH₂).[2][5] This resulting aniline is a gateway to a vast array of subsequent chemical transformations, including amide couplings, sulfonamide formations, and the construction of various heterocyclic systems crucial for drug discovery.[5]
Given these attributes, developing a reliable and scalable synthesis for this molecule is of paramount importance for advancing research programs that rely on fluorinated intermediates.
Strategic Analysis of Plausible Synthetic Routes
The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond connecting the two aromatic rings. A retrosynthetic analysis reveals two primary disconnection points, leading to a comparative evaluation of modern and classical cross-coupling methodologies.
Caption: Retrosynthetic analysis of the target molecule.
2.1. The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl systems.[6] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, high yields, and the commercial availability of a vast array of boronic acid and aryl halide precursors.[6][7] This reaction is the preeminent strategy for our target synthesis due to its high efficiency and compatibility with both the electron-withdrawing nitro group and the trifluoromethoxy substituent.
2.2. The Ullmann Reaction
The Ullmann reaction is a classical method involving the copper-promoted coupling of two aryl halide molecules to form a symmetrical or unsymmetrical biaryl.[8][9] While historically significant, the traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently >200 °C) and stoichiometric amounts of copper powder, which can limit its functional group compatibility and pose challenges for purification.[9][10] Although modern advancements have introduced catalytic systems that operate under milder conditions, the Suzuki-Miyaura coupling generally remains the more versatile and reliable choice for this specific transformation.[11]
Recommended Synthetic Pathway and Mechanism
We will focus on the coupling of (4-(trifluoromethoxy)phenyl)boronic acid with 1-bromo-4-nitrobenzene . This route is selected due to the excellent commercial availability and stability of both coupling partners.
Caption: Recommended Suzuki-Miyaura synthesis route.
3.1. The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction lies in its well-understood palladium catalytic cycle. A self-validating understanding of this mechanism is crucial for troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex undergoing oxidative addition with the aryl halide (1-bromo-4-nitrobenzene), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species, transfers its organic group to the palladium center. This step regenerates the boron species and forms a diorganopalladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar biphenyl syntheses and is designed for robustness and high yield.[6][12]
Title: Protocol: Synthesis of this compound
Objective: To synthesize the target compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a target yield of >85%.
4.1. Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (10 mmol scale) |
| 1-Bromo-4-nitrobenzene | 202.01 | 1.0 | 2.02 g |
| (4-(Trifluoromethoxy)phenyl)boronic acid | 205.95 | 1.2 | 2.47 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.15 g |
| Toluene | - | - | 80 mL |
| Ethanol | - | - | 20 mL |
| Deionized Water | - | - | 20 mL |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-nitrobenzene (2.02 g, 10.0 mmol), (4-(trifluoromethoxy)phenyl)boronic acid (2.47 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.30 mmol).
-
Solvent and Base Addition: Add potassium carbonate (4.15 g, 30.0 mmol). Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Degassing: To the flask, add the solvent system consisting of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL). Bubble nitrogen gas through the stirred solution for 20-30 minutes to thoroughly degas the mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath. Maintain vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-12 hours. A sample for TLC can be taken, diluted with ethyl acetate, and eluted with a hexane/ethyl acetate mixture (e.g., 4:1 v/v).
-
Work-up: Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with 100 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate) to afford the pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Decomposed boronic acid. | 1. Use fresh, high-quality catalyst. Consider a more robust pre-catalyst if Pd(PPh₃)₄ fails. 2. Ensure thorough degassing of the solvent and maintain a positive N₂/Ar pressure. 3. Use fresh boronic acid; they can degrade upon storage. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Reaction temperature is too high. | 1. Improve degassing procedure rigorously. 2. Lower the reaction temperature to 80 °C and monitor. |
| Dehalogenation of Aryl Bromide | 1. Presence of water/protons and certain phosphine ligands can promote this side reaction. | 1. Ensure reagents are dry if using an anhydrous system. 2. If problematic, consider a different ligand system (e.g., SPhos, XPhos) which can suppress this pathway. |
| Difficult Purification | 1. Residual tin from older Stille couplings (if applicable). 2. Persistent palladium catalyst residues. | 1. N/A for Suzuki. 2. After the reaction, stir the organic solution with a palladium scavenger resin or perform an aqueous wash with a solution containing thiourea or cysteine to complex the residual palladium. |
References
-
PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. Retrieved from [Link]
-
Hou, Y.-J., Li, X.-M., Chu, W.-Y., & Sun, Z.-Z. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2915. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
Hou, Y.-J., Li, X.-M., Chu, W.-Y., & Sun, Z.-Z. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2915. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
-
Gonzalez-Chavez, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Retrieved from [Link]
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Spectroscopic Analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene: A Technical Guide
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, a biphenyl derivative with significant potential in materials science and pharmaceutical development. A comprehensive search of available scientific literature and chemical databases was conducted to collate and analyze its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Despite extensive investigation, specific experimental spectral data for this compound (CAS 1019996-86-1) is not publicly available. This guide, therefore, outlines the expected spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Furthermore, it details the standard methodologies for acquiring such data, providing a framework for researchers aiming to synthesize and characterize this molecule.
Introduction
This compound, also known as 4-nitro-4'-(trifluoromethoxy)biphenyl, is a halogenated aromatic compound. Its structure, featuring a nitro group on one phenyl ring and a trifluoromethoxy group on the other, imparts unique electronic properties that are of interest in the design of novel materials and as a scaffold in medicinal chemistry. The nitro group is a strong electron-withdrawing group, while the trifluoromethoxy group also exhibits electron-withdrawing characteristics, influencing the overall electron density and reactivity of the biphenyl system.
Accurate structural elucidation and purity assessment are paramount for any application of this compound. This is achieved through a combination of spectroscopic techniques, primarily NMR, IR, and MS. This guide will delve into the theoretical underpinnings of the expected spectral data for this molecule and provide standardized protocols for their acquisition.
Molecular Structure and Expected Spectroscopic Features
A foundational understanding of the molecular structure is crucial for predicting and interpreting its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for complete characterization.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show signals corresponding to the eight aromatic protons. Due to the substitution pattern, the spectrum will likely consist of two sets of AA'BB' systems, appearing as two pairs of doublets for each phenyl ring.
-
Nitro-substituted ring: The protons ortho to the nitro group are expected to be the most deshielded due to the strong electron-withdrawing nature of NO₂. The protons meta to the nitro group will appear at a slightly lower chemical shift.
-
Trifluoromethoxy-substituted ring: The trifluoromethoxy group is also electron-withdrawing, leading to deshielding of the aromatic protons on this ring, though generally to a lesser extent than the nitro group. The protons ortho and meta to the -OCF₃ group will appear as a distinct pair of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H ortho to NO₂ | 8.2 - 8.4 | d |
| H meta to NO₂ | 7.7 - 7.9 | d |
| H ortho to OCF₃ | 7.6 - 7.8 | d |
| H meta to OCF₃ | 7.3 - 7.5 | d |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:
-
Aromatic Carbons: A total of 12 signals for the aromatic carbons are expected, though some may overlap. The carbons attached to the nitro and trifluoromethoxy groups will be significantly deshielded. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
Quaternary Carbons: The carbons directly bonded to the nitro group, the trifluoromethoxy group, and the carbon atoms forming the biphenyl linkage will appear as signals with lower intensity.
Expected ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro and trifluoromethoxy groups, as well as for the aromatic rings.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ stretch | 1510 - 1550 | Strong |
| Symmetric NO₂ stretch | 1340 - 1380 | Strong |
| C-O-C stretch (ether) | 1250 - 1300 | Strong |
| C-F stretch | 1100 - 1200 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound (C₁₃H₈F₃NO₃). The calculated molecular weight is approximately 283.05 g/mol .
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂) and potentially the trifluoromethoxy group (-OCF₃) or fragments thereof. The biphenyl linkage is relatively stable and would likely remain intact in major fragments.
Caption: Plausible fragmentation pathways in the mass spectrum.
Experimental Protocol for Mass Spectrometry Data Acquisition
A common technique for analyzing such a compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume of the solution is injected into the GC inlet.
-
Separation: The compound is vaporized and separated from any impurities on a GC column.
-
Ionization: The eluted compound enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
While direct experimental spectral data for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its NMR, IR, and MS characteristics. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data upon synthesis of the compound. The unique electronic nature of this molecule, arising from the opposing phenyl ring substitutions, makes it a compelling target for further investigation, and the spectroscopic data will be fundamental to unlocking its potential in various scientific fields.
References
Due to the lack of specific literature containing the spectral data for this compound, a conventional reference list is not applicable. The information provided is based on established principles of spectroscopic interpretation and general methodologies found in standard organic chemistry and spectroscopy textbooks.
An In-Depth Technical Guide to the Solubility of Fluorinated Nitroaromatic Compounds in Organic Solvents
A Case Study on 1-Nitro-4-(trifluoromethoxy)benzene
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a cornerstone of efficient process development, formulation, and purification in the chemical and pharmaceutical industries. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of fluorinated nitroaromatic compounds, a class of molecules with increasing importance in medicinal chemistry and materials science. Due to a lack of available experimental data for 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, this document will use the structurally related and commercially available compound, 1-Nitro-4-(trifluoromethoxy)benzene , as a practical case study. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for quantitative solubility determination, and discuss the application of computational models for solubility prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility profiles for this class of compounds.
Introduction: The Critical Role of Solubility in Chemical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the fate of a chemical entity in a given system. For drug development professionals, poor solubility can lead to challenges in formulation, bioavailability, and ultimately, therapeutic efficacy. In process chemistry, understanding solubility is paramount for optimizing reaction conditions, designing efficient extraction and crystallization procedures, and ensuring product purity.
The compound of interest, and our illustrative example, 1-Nitro-4-(trifluoromethoxy)benzene, possesses two key functional groups that significantly influence its solubility profile: the nitro group (-NO₂) and the trifluoromethoxy group (-OCF₃). Aromatic nitro compounds are generally sparingly soluble in water but exhibit solubility in a range of organic solvents.[1][2] The trifluoromethoxy group is known to enhance lipophilicity, which can further influence its interaction with organic media.[3]
This guide will provide a framework for understanding and experimentally determining the solubility of such compounds, enabling scientists to make informed decisions throughout the research and development lifecycle.
Physicochemical Properties of 1-Nitro-4-(trifluoromethoxy)benzene
A thorough understanding of a compound's physical and chemical properties is essential for interpreting its solubility behavior. Below is a summary of the key properties of our case study compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [4] |
| Molecular Weight | 207.11 g/mol | [4] |
| Appearance | Light orange to yellow to green clear liquid | [1][3] |
| Melting Point | 15 °C | [1][3] |
| Boiling Point | 60 °C at 4 mmHg | [1][3] |
| Density | 1.45 g/cm³ | [3] |
| Water Solubility | Not miscible or difficult to mix | [5] |
| Qualitative Organic Solvent Solubility | Chloroform (Soluble), Methanol (Sparingly) | [5] |
The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group, which, along with the nitro group, significantly influences the electronic distribution of the aromatic ring. This electronic character, combined with the overall molecular size and shape, dictates the intermolecular forces at play between the solute and various solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-Nitro-4-(trifluoromethoxy)benzene, the key intermolecular interactions to consider are:
-
Dipole-Dipole Interactions: The highly polar nitro group and the trifluoromethoxy group create a significant molecular dipole, leading to strong dipole-dipole interactions. Polar solvents will be more effective at solvating the molecule.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and will play a role in the solubility in nonpolar solvents.
-
Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms of the nitro and trifluoromethoxy groups can act as hydrogen bond acceptors. Protic solvents capable of hydrogen bonding may exhibit enhanced solubility.
A more quantitative prediction of solubility can be achieved through computational models such as the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) .[7][8][9] This model uses quantum chemical calculations to predict the thermodynamic properties of fluids and solutions, offering a powerful tool for in-silico solvent screening before extensive experimental work is undertaken.
Figure 1: A simplified workflow for predicting solubility using the COSMO-RS model.
Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for solubility determination remains experimental measurement. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[10][11]
The Shake-Flask Method: Protocol and Rationale
This method involves equilibrating an excess of the solid solute with the solvent of interest until the solution is saturated. The concentration of the dissolved solute is then determined analytically.
Materials and Equipment:
-
1-Nitro-4-(trifluoromethoxy)benzene (solute)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of appropriate purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with UV detector or a UV-Vis spectrophotometer
Experimental Workflow:
Figure 2: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Add an excess amount of 1-Nitro-4-(trifluoromethoxy)benzene to a series of vials, each containing a known volume of a different organic solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Analytical Quantification: HPLC-UV and UV-Vis Spectroscopy
The choice of analytical technique depends on the properties of the solute and the required sensitivity and selectivity.
4.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for separating and quantifying compounds in a mixture. For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common and effective method.[12][13]
Typical HPLC Method Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (the λ_max). The nitroaromatic chromophore typically absorbs strongly in the UV region.[14]
-
Quantification: A calibration curve is constructed by injecting known concentrations of the compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve.
4.2.2. UV-Vis Spectroscopy
For a pure compound in a non-absorbing solvent, UV-Vis spectroscopy can be a simpler and faster method for quantification.
Protocol:
-
Determine λ_max: Scan a dilute solution of 1-Nitro-4-(trifluoromethoxy)benzene in the solvent of interest to determine the wavelength of maximum absorbance (λ_max).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_max. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the sample.
Application to this compound
While this guide has focused on 1-Nitro-4-(trifluoromethoxy)benzene, the principles and methodologies described are directly applicable to the originally proposed compound, This compound . The addition of a second phenyl ring will likely decrease its solubility in polar solvents and increase it in more non-polar aromatic solvents compared to the single-ring analogue. The experimental workflows for determining its solubility would be identical, with the necessary adjustments to the analytical method (e.g., HPLC gradient and detection wavelength) to account for the different molecular structure and properties.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-Nitro-4-(trifluoromethoxy)benzene in organic solvents. By combining a theoretical understanding of intermolecular forces with robust experimental methodologies like the shake-flask method coupled with HPLC-UV or UV-Vis analysis, researchers can generate the reliable solubility data that is critical for informed decision-making in chemical process development and pharmaceutical formulation. The principles and protocols outlined herein are broadly applicable to other fluorinated nitroaromatic compounds, providing a valuable resource for scientists working with this important class of molecules.
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522405, 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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MDPI. (2022). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. Retrieved from [Link]
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IU Indianapolis ScholarWorks. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide. Retrieved from [Link]
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ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
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ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]
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ACS Publications. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link]
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Zenodo. (2018). Prediction of Solubility with COSMO-RS. Retrieved from [Link]
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A Theoretical and Computational Analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene: An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive theoretical framework for the study of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene (CAS 1019996-86-1), a substituted biphenyl compound with significant potential in medicinal chemistry and materials science. While extensive experimental and theoretical data on this specific molecule are nascent, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. We detail a validated workflow for geometry optimization, vibrational frequency analysis, and frontier molecular orbital investigation. The guide explains how the powerful electron-withdrawing properties of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are predicted to govern the molecule's geometry, electronic landscape, and chemical reactivity. This document serves as a foundational guide for researchers initiating theoretical studies on this compound, providing both the procedural steps and the causal scientific reasoning behind them.
Introduction: Contextualizing a Molecule of Interest
This compound is an aromatic compound featuring a biphenyl core. One phenyl ring is substituted with a nitro group (-NO₂), and the other with a trifluoromethoxy group (-OCF₃). This specific arrangement of functional groups imparts a unique electronic profile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1]
The trifluoromethoxy group is of particular interest in drug development as it enhances metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[2][3] The nitro group is a versatile functional handle and a strong electron-withdrawing group that significantly influences the molecule's reactivity.[2] Understanding the interplay between the biphenyl structure and these potent substituents is critical for designing novel synthetic pathways and predicting the molecule's behavior in various chemical environments.
Theoretical and computational chemistry offers a powerful, non-destructive lens to probe these properties at a molecular level.[4][5] By employing methods like Density Functional Theory (DFT), we can predict the molecule's three-dimensional structure, vibrational spectra (IR and Raman), and electronic characteristics, which are fundamental to its reactivity.[6] This guide outlines the theoretical protocol to achieve a deep, predictive understanding of this compound.
Proposed Computational Methodology: A Validated Workflow
The cornerstone of a reliable theoretical investigation is a methodologically sound computational protocol. For a molecule of this nature, Density Functional Theory (DFT) provides an optimal balance of accuracy and computational efficiency. The B3LYP hybrid functional is a well-established choice for calculating the geometries and vibrational frequencies of organic molecules, while a Pople-style basis set like 6-31+G(d,p) is sufficient to describe the electron distribution accurately.
The entire computational process is a self-validating system designed to arrive at a true energy minimum structure, which serves as the basis for all subsequent property calculations.
Experimental Protocol: Step-by-Step DFT Calculation
-
Step 1: 3D Model Construction. The initial step involves building an approximate 3D structure of this compound using molecular modeling software. Key initial parameters include the standard bond lengths for C-C, C-N, C-O, and the dihedral angle between the two phenyl rings.
-
Step 2: Geometry Optimization.
-
The initial structure is submitted for geometry optimization using the chosen theoretical model (e.g., B3LYP/6-31+G(d,p)).
-
This iterative process systematically alters the molecular geometry to find the configuration with the lowest potential energy (the ground state).
-
Causality: This step is crucial because all subsequent properties (vibrational, electronic) are highly dependent on the molecule's equilibrium geometry. For biphenyl systems, accurately determining the torsional angle between the rings is paramount.
-
-
Step 3: Vibrational Frequency Calculation.
-
A frequency calculation is performed on the optimized geometry from Step 2.
-
This calculation serves two purposes:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction: It yields the theoretical infrared (IR) and Raman vibrational frequencies and intensities.
-
-
Causality: Comparing these theoretical spectra with experimental data provides a powerful validation of the computational model. A Total Energy Distribution (TED) analysis can then be used to provide unambiguous assignments for each vibrational mode.
-
-
Step 4: Electronic Property Analysis.
-
Using the validated ground state geometry, single-point energy calculations are performed to derive key electronic properties.
-
This includes the calculation of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
-
Caption: A standard workflow for DFT-based molecular property prediction.
Analysis of Theoretical Results: Predictive Insights
Based on established chemical principles and theoretical studies of related compounds, we can predict the key findings from the proposed computational analysis.
Optimized Molecular Geometry
The geometry optimization will provide precise data on bond lengths, bond angles, and dihedral angles. It is expected that the C-N bond of the nitro group and the C-O bond of the trifluoromethoxy group will be shorter than a typical single bond due to electron delocalization. The most significant structural parameter will be the torsional angle between the two phenyl rings. Steric hindrance between the ortho-hydrogens will likely prevent the molecule from being fully planar.
Vibrational Spectroscopy
The frequency calculation will yield a theoretical vibrational spectrum that can be used to assign experimental IR and Raman bands.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |
| C-H Stretching (Aromatic) | 3150 - 3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |
| C=C Stretching (Aromatic) | 1650 - 1400 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |
| NO₂ Asymmetric Stretch | 1570 - 1500 | Asymmetric stretching of the N-O bonds in the nitro group. |
| NO₂ Symmetric Stretch | 1370 - 1330 | Symmetric stretching of the N-O bonds in the nitro group. |
| C-O-C Stretching | 1280 - 1200 | Stretching of the ether-like C-O bond of the trifluoromethoxy group. |
| C-F Stretching | 1200 - 1000 | Strong, characteristic stretching vibrations of the C-F bonds. |
Electronic Properties and Reactivity
The electronic nature of the substituents is expected to dominate the molecule's properties. Both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are potent electron-withdrawing groups.[2]
-
Nitro Group (-NO₂): Exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[2]
-
Trifluoromethoxy Group (-OCF₃): Strongly electron-withdrawing primarily through a powerful inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2][3]
Caption: Relationship between Frontier Molecular Orbitals and reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The analysis is predicted to show that the HOMO is primarily localized on the trifluoromethoxy-substituted phenyl ring, while the LUMO will be concentrated on the nitro-substituted phenyl ring. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.
-
Molecular Electrostatic Potential (MEP): An MEP map will visualize the charge distribution. It is expected to show a region of high positive potential (electrophilic center, blue/green) around the nitro-phenyl ring, particularly at the carbons ortho and para to the nitro group. A region of negative potential (nucleophilic center, red/yellow) will be localized on the oxygen atoms of the nitro group.
-
Reactivity Prediction: The strong electron-withdrawing nature of the substituents makes both rings highly deactivated towards electrophilic aromatic substitution.[2] Conversely, the nitro-substituted ring is highly activated for nucleophilic aromatic substitution (SNA_r) , as the substituents can effectively stabilize the negative charge of the Meisenheimer intermediate.[2]
Conclusion and Future Directions
This guide establishes a comprehensive theoretical protocol for the detailed investigation of this compound. By leveraging Density Functional Theory, researchers can gain profound, predictive insights into the molecule's structural, vibrational, and electronic properties. The analysis predicts a non-planar biphenyl structure whose reactivity is dominated by the powerful electron-withdrawing nitro and trifluoromethoxy groups, making the nitrophenyl ring particularly susceptible to nucleophilic attack. These theoretical findings provide an essential foundation for guiding future experimental work, including synthetic strategy design, spectroscopic characterization, and the development of novel applications in pharmacology and materials science.
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Marivu, J., et al. (2011). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Indian Journal of Pure & Applied Physics, Vol. 49. Available at: [Link]
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An In-depth Technical Guide to 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene: Synthesis, Characterization, and Scientific Context
This guide provides a detailed technical overview of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, also known as 4'-Trifluoromethoxy-4-nitrobiphenyl. While the specific historical discovery of this compound is not extensively documented in readily available literature, its structural motifs—a nitrobiphenyl core and a trifluoromethoxy substituent—are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The trifluoromethoxy (-OCF₃) group is a valuable bioisostere for other functional groups, offering enhanced metabolic stability and lipophilicity, which are desirable properties in drug candidates.[1][2] The nitrobiphenyl structure serves as a versatile precursor for a variety of functionalized biphenyls, which are key components in many pharmaceuticals and liquid crystals.[3][4]
This document will therefore focus on the logical and scientifically grounded methodologies for the synthesis and characterization of this compound, drawing upon established and robust chemical transformations.
Retrosynthetic Analysis and Synthetic Strategy
The core structure of this compound is a biaryl system, which points towards a cross-coupling reaction as the key bond-forming step. The most prominent and versatile method for the synthesis of such unsymmetrical biaryls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction offers high yields, mild reaction conditions, and a broad tolerance of functional groups.[6]
The retrosynthetic analysis of the target molecule reveals two primary disconnection approaches for a Suzuki-Miyaura coupling:
-
Route A: Disconnection between the two phenyl rings, leading to a 4-nitrophenyl derivative and a 4-(trifluoromethoxy)phenyl derivative. This would involve the coupling of a 4-nitrophenyl halide with 4-(trifluoromethoxy)phenylboronic acid.
-
Route B: An alternative disconnection would involve the coupling of a 4-(trifluoromethoxy)phenyl halide with 4-nitrophenylboronic acid.
Both routes are chemically viable. For the purpose of this guide, we will focus on Route A, as 4-(trifluoromethoxy)phenylboronic acid is a commercially available and well-characterized reagent.[7]
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The proposed synthesis of this compound involves the Palladium-catalyzed cross-coupling of 1-bromo-4-nitrobenzene with 4-(trifluoromethoxy)phenylboronic acid.
Overall Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions. Optimization of reaction parameters may be necessary to achieve the highest yields.
Materials:
-
1-bromo-4-nitrobenzene
-
4-(trifluoromethoxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq.), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.03 eq.), to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices
-
Catalyst: Palladium(0) complexes are highly effective for Suzuki-Miyaura couplings. Pd(PPh₃)₄ is a common and reliable choice.[4]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] Potassium carbonate is a widely used inorganic base for this purpose.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic reactants and the inorganic base. Ethanol can be added to improve the solubility of the reactants. Degassing the solvents is essential to prevent the oxidation of the palladium(0) catalyst.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.
Characterization of this compound
The structure of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as a series of doublets and multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the nitrophenyl ring will be downfield shifted due to the electron-withdrawing nitro group. |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the trifluoromethoxy group. The trifluoromethoxy carbon will appear as a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |
| IR Spectroscopy | Characteristic strong absorptions for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and C-F bonds (around 1100-1300 cm⁻¹) are anticipated. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₈F₃NO₃, MW: 299.20 g/mol ) should be observed. |
Potential Applications and Future Directions
While specific applications for this compound are not widely reported, its structure suggests potential utility in several areas:
-
Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the synthesis of more complex molecules with potential biological activity.[1][2] The trifluoromethoxy-substituted biphenyl moiety is a known pharmacophore in various drug candidates.
-
Materials Science: Biphenyl derivatives are known to form the core of liquid crystals.[3] The introduction of a trifluoromethoxy group could modulate the electronic and physical properties of such materials.
-
Agrochemicals: The trifluoromethoxy group is also found in a number of modern pesticides and herbicides, where it can enhance efficacy.[2]
Future research could focus on the exploration of the reactivity of the nitro group for the synthesis of a library of novel trifluoromethoxy-substituted biphenyl compounds and the evaluation of their biological and material properties.
Conclusion
This compound is a synthetically accessible compound with potential applications in various fields of chemical research. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its preparation from readily available starting materials. This guide has outlined a detailed and scientifically sound protocol for its synthesis and characterization, providing a solid foundation for researchers and drug development professionals interested in this and related compounds.
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Unlocking the Potential of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene: A Technical Guide for Strategic Research and Development
Abstract
This technical guide delineates a strategic framework for the investigation of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, a biphenyl derivative with significant, yet largely unexplored, potential in medicinal chemistry and materials science. The molecule's unique architecture, combining a nitro-aromatic system with a trifluoromethoxy-substituted phenyl ring, presents a compelling case for multifaceted research. The trifluoromethoxy (-OCF3) group is a well-established bioisostere for enhancing metabolic stability and lipophilicity in drug candidates, while the 4-nitrobiphenyl scaffold is a known pharmacophore and a core structure in functional materials.[1][2] This document provides a comprehensive analysis of the compound's core attributes, detailed protocols for its synthesis and derivatization, and outlines promising, data-driven avenues for future research. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights required to systematically exploit the scientific and commercial potential of this compound.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound, also known as 4'-trifluoromethoxy-4-nitrobiphenyl, is a synthetic organic compound characterized by two directly linked phenyl rings. One ring is substituted with a nitro group (-NO2) at the para position, and the other with a trifluoromethoxy group (-OCF3), also at the para position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are highly desirable in modern chemical research.
The -OCF3 group, often referred to as a "super-halogen," is increasingly utilized in medicinal chemistry to optimize pharmacokinetic profiles.[2] Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Conversely, the nitroaromatic moiety is a versatile functional group. It can act as a key interacting element in a pharmacophore, and it is readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.[3][4] In materials science, the rigid, polarizable biphenyl core is a foundational element for liquid crystals and other advanced materials.[5]
This guide will systematically explore the untapped research potential stemming from this unique molecular combination.
Foundational Chemistry: Synthesis and Core Reactions
A robust and reproducible synthetic route is the cornerstone of any research program. For this compound, the most logical and efficient synthetic strategy is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high functional group tolerance and efficiency in forming carbon-carbon bonds between aromatic rings.[6]
Proposed Synthesis: Suzuki-Miyaura Coupling
The synthesis involves the coupling of a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) with 4-(trifluoromethoxy)phenylboronic acid. The general reaction scheme is presented below.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Suzuki-Miyaura couplings.[7][8][9]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromonitrobenzene (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Key Derivative Synthesis: Reduction to Amine
A pivotal next step in exploring the chemical space around the target molecule is the reduction of the nitro group to form 4'-trifluoromethoxy-[1,1'-biphenyl]-4-amine. This amine is a versatile intermediate for a wide range of further chemical modifications, including amide bond formation, sulfonamide synthesis, and diazotization reactions.
Caption: Key reduction of the nitro group to the corresponding amine.
Detailed Experimental Protocol for Nitro Reduction
This protocol is based on standard methods for the reduction of aromatic nitro compounds.[4][10]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting amine can be purified by column chromatography or recrystallization.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural features of this compound and its amine derivative make them attractive scaffolds for medicinal chemistry programs.
Rationale: Leveraging the Trifluoromethoxy Group
The -OCF3 group is a powerful tool for enhancing drug-like properties.[1][2][11] Its incorporation can lead to:
-
Increased Metabolic Stability: The high strength of the C-F bonds makes the -OCF3 group resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[12]
-
Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.[2]
-
Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functionalities, which can be crucial for target engagement.
Proposed Research Directions
-
Antiproliferative Agents: The 4-nitrophenyl and biphenyl motifs are present in various compounds with demonstrated antiproliferative activities.[13] The research workflow should involve screening the parent compound and a library of its amine derivatives against a panel of cancer cell lines.
-
Enzyme Inhibitors: The rigid biphenyl core can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites. The amine derivative is an excellent starting point for synthesizing libraries of amides and sulfonamides to screen against targets such as kinases, proteases, or metabolic enzymes.
-
Toxicology and Metabolism Studies: Given that some nitroaromatic compounds can be metabolized to reactive intermediates, a thorough toxicological evaluation is crucial.[3][14] In vitro and in vivo studies should be conducted to assess potential mutagenicity and identify major metabolic pathways.[15]
Experimental Workflow for a Medicinal Chemistry Program
Caption: Workflow for a medicinal chemistry investigation.
Potential Research Area 2: Materials Science and Functional Molecules
The rigid, conjugated structure of the biphenyl system, combined with the strong dipole moment of the nitro group, makes this compound a promising candidate for applications in materials science.
Rationale: Exploiting the Nitrobiphenyl Core
Nitrobiphenyls are known precursors and components of various functional materials:
-
Liquid Crystals: The elongated, rigid structure of biphenyls is a classic mesogenic core. The polar nitro group can induce nematic or smectic phases, which are essential for liquid crystal displays (LCDs).[5][16] The terminal -OCF3 group can further modulate the mesophase behavior and physical properties.
-
Nonlinear Optical (NLO) Materials: Molecules with a strong electronic asymmetry (an electron-donating group and an electron-withdrawing group connected by a conjugated system) can exhibit NLO properties. While the -OCF3 group is primarily an inductive withdrawer, the nitro group is a powerful acceptor, creating a "push-pull" system that could be explored for NLO applications.
-
High-Performance Polymers: The amine derivative can be used as a monomer for the synthesis of novel polyamides, polyimides, or other high-performance polymers. The fluorine content from the -OCF3 group can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant.
Proposed Research Directions
-
Liquid Crystal Properties: Synthesize a homologous series of compounds by replacing the nitro group with other polar groups (like -CN) or by varying the position of the substituents. The mesogenic properties of these new compounds should be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Polymer Synthesis and Characterization: Utilize the amine derivative, 4'-trifluoromethoxy-[1,1'-biphenyl]-4-amine, as a monomer in polycondensation reactions with various diacyl chlorides or dianhydrides. The resulting polymers should be characterized for their thermal stability (TGA), mechanical properties, and dielectric properties.
Quantitative Data for Analogous Systems
To provide context, the properties of the well-studied liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB) are presented below. Research into this compound could aim to develop materials with comparable or superior properties.
| Property | 4-pentyl-4'-cyanobiphenyl (5CB) |
| Crystal to Nematic Transition | 24 °C |
| Nematic to Isotropic Transition | 35.3 °C |
| Birefringence (Δn) | ~0.18 |
| Dielectric Anisotropy (Δε) | ~+11.5 |
| Data sourced from various literature for illustrative purposes. |
Conclusion and Future Outlook
This compound represents a molecule at the intersection of medicinal chemistry and materials science, offering a wealth of research opportunities. Its synthesis is readily achievable through robust, well-established chemical reactions. The strategic combination of a metabolically stable, lipophilic -OCF3 group and a versatile, polarizable nitrobiphenyl core provides a strong rationale for its investigation as a scaffold for new therapeutics and as a building block for advanced functional materials. The experimental pathways detailed in this guide offer a clear and logical framework for unlocking the full potential of this promising compound.
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A Comprehensive Technical Guide to the Safe Handling and Management of 1-Nitro-4-(trifluoromethoxy)benzene
Prepared by: Gemini, Senior Application Scientist
Introduction: This document provides an in-depth technical guide on the safety, handling, and emergency management of 1-Nitro-4-(trifluoromethoxy)benzene (CAS No. 713-65-5). This specialized aromatic compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, prized for the unique electronic properties imparted by its trifluoromethoxy group.[1][2] While its utility in research and development is significant, its safe management is paramount. As a nitroaromatic compound, it shares potential hazards with its chemical class, alongside its own specific reactivity and toxicity profile. This guide is intended for researchers, laboratory personnel, and drug development professionals, offering field-proven insights and validated protocols to ensure operational safety and experimental integrity.
A note on nomenclature: The compound is most commonly referred to as 1-Nitro-4-(trifluoromethoxy)benzene or 4-(Trifluoromethoxy)nitrobenzene. The user-specified name, 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, corresponds to a different, less common structure (CAS No. 1019996-86-1) with limited public safety data.[3] This guide focuses on the well-documented and more frequently used compound, CAS No. 713-65-5.
Section 1: Chemical Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
Table 1: Physicochemical Data for 1-Nitro-4-(trifluoromethoxy)benzene [1][2][4][5]
| Property | Value | Source(s) |
| CAS Number | 713-65-5 | [1][2][4] |
| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |
| Molecular Weight | 207.11 g/mol | [4][5] |
| Appearance | Light orange to yellow to green clear liquid | [2] |
| Melting Point | 15 °C | [1][2] |
| Boiling Point | 217.4 ± 35.0 °C at 760 mmHg | [1] |
| Density | ~1.5 g/cm³ | [1][2] |
| Flash Point | 85.3 ± 25.9 °C | [1] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [1] |
Section 2: Hazard Identification and Toxicological Profile
2.1. GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][9]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[6][9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[6]
-
Flammability: Combustible Liquid.[10]
2.2. Toxicological Summary
-
Inhalation: Vapors may cause irritation to the respiratory tract.[6] As with other nitrobenzenes, systemic effects following significant inhalation cannot be ruled out.[7]
-
Dermal Contact: Causes skin irritation.[6] Prolonged contact should be avoided. Nitroaromatic compounds can be absorbed through the skin, making dermal exposure a significant potential route for systemic toxicity.[8]
-
Eye Contact: Causes serious eye irritation upon direct contact.[6]
-
Ingestion: May be harmful if swallowed.[9]
-
Chronic Exposure & Special Hazards: While this specific compound is not classified as a carcinogen, other nitroaromatic compounds are, warranting caution.[7][10][11] Furthermore, nitro compounds as a class can be shock-sensitive, especially if contaminated with acids, bases, or amines, or upon aging.[12][13][14]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of 1-Nitro-4-(trifluoromethoxy)benzene, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[12]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[6][14]
3.2. Personal Protective Equipment (PPE) The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 standards should be worn.[13][14] For procedures with a higher risk of splashing or vigorous reaction, a full-face shield should be worn in addition to goggles.[13]
-
Skin and Body Protection: A flame-resistant laboratory coat is required.[12] Wear appropriate protective gloves to prevent skin exposure.[6] Given the aromatic and nitro-functional nature of the compound, suitable glove materials include neoprene, butyl, or Viton.[12][15] Double-gloving may be appropriate for handling larger quantities. Always check gloves for integrity before use and wash them before removal.[14]
-
Respiratory Protection: Not typically required when work is performed within a certified chemical fume hood. If a hood is unavailable or in the event of a large spill, a respirator with an appropriate organic vapor cartridge may be necessary, but this requires specialized training and fit-testing.[16]
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is critical for preventing accidents and ensuring the long-term stability of the chemical.
4.1. General Handling Workflow The following workflow provides a systematic approach to handling 1-Nitro-4-(trifluoromethoxy)benzene in a laboratory setting.
Caption: A systematic workflow for the safe handling of 1-Nitro-4-(trifluoromethoxy)benzene.
4.2. Storage Requirements Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][12][17]
-
Location: Store in an approved flammable liquids cabinet.[12][14] Do not store on benchtops or on the floor.[13][14]
-
Incompatibilities: Keep away from heat, sparks, open flames, and hot surfaces. Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, strong bases, and amines.[12] Contamination with these substances can catalyze decomposition or increase shock sensitivity.[12][13]
Section 5: Emergency Procedures
Pre-planning for emergencies is a critical component of laboratory safety. All personnel must be familiar with these procedures before working with the chemical.
5.1. Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5][6] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting. Seek immediate medical attention.
5.2. Spills and Leaks The response to a spill depends on its size and location. The following decision tree outlines the appropriate actions.
Caption: Decision workflow for responding to a major versus a minor chemical spill.
5.3. Fire
-
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire.
-
Firefighting Procedures: In case of a fire, evacuate the area and call emergency services. If trained, firefighters should wear self-contained breathing apparatus and full protective clothing.[18][19]
Section 6: Waste Disposal
All waste materials must be treated as hazardous waste.
-
Chemical Waste: Unused or waste 1-Nitro-4-(trifluoromethoxy)benzene must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: All materials used to clean up spills (absorbents, paper towels), used PPE (gloves), and contaminated labware must also be placed in a designated solid hazardous waste container.[20]
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.[21]
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Methodological & Application
Topic: Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Fluorinated Diaryl Ether
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene is a diaryl ether of significant interest in synthetic and medicinal chemistry. Its structure is characterized by two key features that dictate its reactivity: an electron-deficient nitrophenyl ring and a second phenyl ring bearing a trifluoromethoxy (-OCF₃) group. The nitro group is a powerful electron-withdrawing group, which strongly activates the aromatic ring it is attached to, making it susceptible to nucleophilic attack.[1][2] This process, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of modern organic synthesis for creating C-N, C-O, and C-S bonds.[1][3][4]
The trifluoromethoxy group on the second ring is a valuable moiety in drug design. It is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, making derivatives of this scaffold attractive for developing novel therapeutics.[5][6] Consequently, understanding and optimizing the reaction of this substrate with nucleophiles is critical for accessing a diverse range of chemical entities for drug discovery and materials science applications.[5][7]
This guide provides a detailed exploration of the SNAr reaction involving this compound, covering the underlying mechanism, comprehensive experimental protocols with representative nucleophiles, and data interpretation.
Pillar 1: The Reaction Mechanism – An Addition-Elimination Pathway
The reaction of this compound with nucleophiles proceeds via the classical SNAr addition-elimination mechanism.[2][4] The reaction is not a direct displacement but a two-step process.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the 4-(trifluoromethoxy)phenoxy group (the leaving group). This ipso-attack is favored because the strong electron-withdrawing nitro group is positioned para to the reaction center. The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is the key to the entire process; the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This delocalization significantly lowers the activation energy for its formation.
-
Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group—the 4-(trifluoromethoxy)phenoxide anion—is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, resulting in the final substituted product.
The causality behind this pathway is clear: without a potent electron-withdrawing group like the nitro group to stabilize the anionic intermediate, the energy barrier for nucleophilic attack on the electron-rich aromatic ring would be prohibitively high.[1][4]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Pillar 2: Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks (TLC) and definitive product characterization. They provide a framework for reacting this compound with common classes of nucleophiles.
General Experimental Workflow
The workflow for these reactions is standardized to ensure reproducibility and safety. It involves careful setup under controlled conditions, monitoring for reaction completion, a standard aqueous workup to remove inorganic byproducts, and purification via column chromatography or recrystallization.
Caption: Standardized workflow for SNAr reactions.
Protocol 1: Reaction with an Amine Nucleophile (Morpholine)
This protocol details the synthesis of 4-(4-nitrophenyl)morpholine, a valuable scaffold in medicinal chemistry.
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
Morpholine (2.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv), finely ground
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear safety glasses, a lab coat, and nitrile gloves.
-
DMSO can facilitate skin absorption of other chemicals. Handle with care.
-
Morpholine is corrosive and flammable.
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.34 mmol) and potassium carbonate (2.5 equiv, 1.15 g).
-
Add anhydrous DMSO (e.g., 15 mL) to the flask.
-
Add morpholine (2.0 equiv, 0.58 mL) to the suspension.
-
Fit the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (100 mL). A solid precipitate of the product should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove DMSO and salts.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)
This protocol describes the synthesis of 1-methoxy-4-nitrobenzene, demonstrating the displacement with an oxygen nucleophile.
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe, 1.5 equiv), 25 wt% solution in methanol or solid
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Standard laboratory glassware as above.
-
-
Safety Precautions:
-
Sodium methoxide is highly corrosive and reacts violently with water. Handle under anhydrous conditions.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
-
Step-by-Step Procedure:
-
Dissolve this compound (e.g., 1.0 g, 3.34 mmol) in anhydrous methanol (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Carefully add sodium methoxide (1.5 equiv) to the solution. If using the solid, add it portion-wise to control any exotherm.
-
Heat the mixture to reflux (approx. 65 °C).
-
Self-Validation: Monitor the reaction by TLC (e.g., 10% EtOAc in hexanes). The reaction is often rapid, completing in 1-2 hours.
-
After completion, cool the reaction to room temperature and carefully quench by adding water (20 mL).
-
Reduce the volume of the solvent in vacuo to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for many applications but can be further purified by column chromatography if necessary.
-
Characterization: Analyze the product by NMR and MS to confirm its structure.
-
Pillar 3: Data Interpretation and Expected Outcomes
The success of these SNAr reactions depends on the nucleophilicity of the attacking species and the stability of the leaving group. The provided substrate has an excellent leaving group, so reactivity is primarily governed by the nucleophile and reaction conditions.
Table 1: Summary of Expected Reaction Outcomes
| Nucleophile | Reagent | Typical Conditions | Expected Product | Typical Yield | Notes |
| Amine | Morpholine / K₂CO₃ | DMSO, 80-90 °C, 4-6 h | 4-(4-Nitrophenyl)morpholine | >90% | The reaction is generally clean and high-yielding. |
| Alkoxide | Sodium Methoxide | Methanol, Reflux, 1-2 h | 1-Methoxy-4-nitrobenzene | >95% | A very efficient and rapid transformation. |
| Thiolate | Thiophenol / K₂CO₃ | DMF, 60 °C, 2-4 h | 4-Nitrophenyl(phenyl)sulfane | >85% | Thiolates are excellent nucleophiles for SNAr reactions. |
Troubleshooting Common Issues
-
Issue: Reaction is slow or incomplete.
-
Causality & Solution: The base may not be sufficiently strong or soluble, or the temperature may be too low. For amine nucleophiles, ensure the base (e.g., K₂CO₃) is finely powdered and dry. Consider using a stronger base like sodium hydride (NaH) for less reactive nucleophiles, though with appropriate caution. Increasing the temperature can also accelerate the reaction, but monitor for potential side reactions.
-
-
Issue: Formation of side products.
-
Causality & Solution: At high temperatures, DMSO can decompose or participate in side reactions. If side products are observed, consider running the reaction at a lower temperature for a longer duration or switching to an alternative polar aprotic solvent like DMF or NMP. Ensure reagents are pure and solvents are anhydrous, as water can interfere with strongly basic reactions.
-
Conclusion and Future Directions
The nucleophilic aromatic substitution of this compound is a robust and versatile method for synthesizing a wide array of valuable chemical intermediates. The strong activating effect of the nitro group enables efficient reactions with nitrogen, oxygen, and sulfur nucleophiles under accessible laboratory conditions. Furthermore, the nitro group in the resulting products serves as a versatile synthetic handle for further transformations, most notably reduction to an aniline.[8][9][10] This subsequent functionalization opens pathways to amides, sulfonamides, and diazonium salts, dramatically expanding the chemical space accessible from this strategic starting material.
References
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]
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16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]
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the preparation of phenylamine (aniline). Chemguide. [Link]
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Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]
-
Preparation of Phenylamine Compounds. Chemistry LibreTexts. [Link]
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Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]
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1-Nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]
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-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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20.1 Reduction of nitrobenzene (HL). YouTube. [Link]
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Application Note & Protocol: High-Fidelity Reduction of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The target product of this protocol, 4-[4-(trifluoromethoxy)phenyl]aniline, is a highly valuable intermediate. Its structural significance is rooted in the presence of the trifluoromethoxy (-OCF₃) group, which is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve pharmacokinetic profiles.[1][2][3]
This guide provides a detailed analysis and robust protocols for the chemoselective reduction of the nitro group in 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. We will explore two primary, field-proven methodologies: Catalytic Hydrogenation and a metal-mediated reduction using Stannous Chloride (SnCl₂). The objective is to furnish researchers with the expertise to select and execute the optimal synthetic route based on available equipment, scale, and safety considerations, ensuring high yield and purity of the target aniline.
The Chemical Transformation: Mechanism of Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a multi-step process involving a six-electron transfer. The reaction proceeds through key intermediates, namely the nitrosoarene and the N-phenylhydroxylamine species.[4][5] While different reducing agents achieve this transformation via distinct pathways (e.g., hydride transfer from a metal surface vs. single-electron transfers from a metal salt), the overall progression is conserved. Understanding this pathway is crucial for troubleshooting, as incomplete reactions can sometimes yield these intermediates as byproducts.[6]
Caption: Stepwise pathway for the reduction of a nitroarene to an aniline.
Recommended Protocols for Reduction
The choice of reducing agent is critical for ensuring the selective reduction of the nitro group without affecting other functionalities.[7] The trifluoromethoxy group is generally stable under the conditions outlined below.[2][5]
Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and highly efficient method, often providing near-quantitative conversion with minimal byproducts.[8][9] The primary waste product is water, making it an environmentally favorable option. However, it requires careful handling of a flammable catalyst and hydrogen gas.[10]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of the nitroarene.
Step-by-Step Protocol:
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (5-10 wt% of the starting material).[9][11]
-
Inerting: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.[10][12]
-
Solvent Addition: Add a suitable solvent, such as absolute ethanol or ethyl acetate, under a positive pressure of nitrogen.
-
Substrate Addition: Dissolve this compound (1.0 eq) in the same solvent and add it to the reaction flask.
-
Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas, typically via a balloon attached to one of the necks.[10] For larger scales, a Parr shaker may be used.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material spot.
-
Work-up: Once complete, carefully purge the reaction flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucial Safety Note: Do not allow the catalyst cake to dry on the filter paper, as it can be pyrophoric.[12] Immediately wet the used catalyst with water for safe disposal.[10]
-
Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude 4-[4-(trifluoromethoxy)phenyl]aniline.
Method B: Stannous Chloride (SnCl₂) Reduction
Reduction with tin(II) chloride is a classic, reliable, and highly chemoselective method that is particularly useful when other reducible functional groups are present.[8][13] It avoids the need for specialized hydrogenation equipment and is less susceptible to catalyst poisoning.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.[13]
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution in portions. The reaction can be exothermic.[13]
-
Reaction: Heat the reaction mixture to 50-70°C under a nitrogen atmosphere.[13]
-
Monitoring: Stir the mixture at this temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[13]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice.
-
Basification: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts as tin hydroxide.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Comparative Data Summary
| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Stannous Chloride (SnCl₂) |
| Primary Reagents | H₂, Palladium on Carbon | SnCl₂·2H₂O, Ethanol, Base (for work-up) |
| Typical Conditions | Room Temperature, 1 atm H₂, 2-16 h | 50-70°C, 1-3 h |
| Typical Yields | >95% | 85-95% |
| Pros | High atom economy, clean reaction, easy product isolation (filtration), environmentally benign solvent choices.[8] | Excellent chemoselectivity, no specialized pressure equipment needed, tolerant of catalyst poisons (e.g., sulfur compounds).[8][13] |
| Cons | Requires handling of flammable H₂ gas and pyrophoric catalyst, potential for catalyst deactivation, higher initial cost for catalyst.[10] | Generates stoichiometric amounts of tin waste, requires aqueous work-up and extraction, reaction can be exothermic.[13] |
Purification Protocol: Column Chromatography of Anilines
The crude product, 4-[4-(trifluoromethoxy)phenyl]aniline, often requires purification to remove residual starting material or byproducts. Column chromatography is the standard method. However, anilines, being basic, can interact strongly with the slightly acidic silica gel, leading to poor separation (streaking) or irreversible adsorption.[14][15]
Workflow for Aniline Purification
Caption: A robust workflow for the purification of anilines by column chromatography.
Step-by-Step Protocol:
-
Solvent System Selection: Use TLC to find a suitable mobile phase, typically a mixture of hexane and ethyl acetate. The ideal system gives the desired product a Retention Factor (Rƒ) of 0.25-0.35.[16]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). To prevent streaking, add a small amount of triethylamine (TEA, ~0.5-1% v/v) to the eluent system used for both the slurry and the elution.[14] Pack the column with this slurry.
-
Sample Loading: Dissolve the crude aniline in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.[16] This "dry loading" technique typically results in better separation.
-
Elution: Begin eluting with the solvent system determined in step 1.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-[4-(trifluoromethoxy)phenyl]aniline.
Safety and Handling
Adherence to strict safety protocols is mandatory when performing these reductions.
-
General Hazards: Aromatic nitro compounds and anilines can be toxic if inhaled, swallowed, or absorbed through the skin.[16] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[17][18]
-
Catalytic Hydrogenation: Palladium on carbon is flammable, especially after use. Never allow the dry catalyst to come into contact with air and organic solvents simultaneously.[10][12] Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure there are no ignition sources nearby.
-
Stannous Chloride: The reaction with SnCl₂ can be exothermic.[13] The basification step during work-up should be performed slowly and with cooling, as it is also exothermic.
References
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Institutes of Health.
- Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation. MDPI.
- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate. Benchchem.
- Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography. Benchchem.
- Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. Angene.
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- Sodium borohydride - Standard Operating Procedure. University of California.
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- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
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- Sodium borohydride - Safety Data Sheet. MilliporeSigma.
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- selective reduction of nitro group without affecting other functional groups. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- A Comparative Analysis of the Reactivity of 1-Nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene. Benchchem.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
- Palladium on carbon. Wikipedia.
- 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics. ChemicalBook.
- Iron Catalyzed Reduction of Nitro Compounds. ResearchGate.
- 4-(Trifluoromethoxy)aniline | 461-82-5. ChemicalBook.
- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal.
- When should amine-bonded columns be used for purification?. Biotage.
- Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF.
- Palladium on Carbon (Pd/C). Common Organic Chemistry.
- HYDROGENATION SOP. University of Wisconsin-Madison.
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
- Catalytic hydrogenation of nitroarenes into different products via... ResearchGate.
- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
- Does aniline stick in columns during column chromatography?. ResearchGate.
- General scheme for the catalytic hydrogenation of nitroarene. ResearchGate.
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
- HYDROGENATION REACTIONS. JKU ePUB.
- TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid. Tokyo Chemical Industry Co., Ltd..
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. National Institutes of Health.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Infoscience.
- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. ACS Publications.
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Harnessing the Versatility of 4'-Trifluoromethoxy-4-nitrobiphenyl in Palladium-Catalyzed Cross-Coupling Reactions
An Application Note and Protocol Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy-substituted biphenyl scaffold is a privileged motif. The trifluoromethoxy (-OCF₃) group imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, properties that are highly sought after in the design of novel pharmaceuticals and advanced materials.[1][2][3] The compound 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, hereafter referred to as 4'-trifluoromethoxy-4-nitrobiphenyl , serves as a particularly versatile and strategic starting material for accessing a diverse array of complex derivatives.
The synthetic utility of this molecule is rooted in the dual reactivity of its nitro group. Traditionally, the nitro group is valued as a precursor to the synthetically crucial amine functionality through well-established reduction methods.[1] The resulting 4'-trifluoromethoxy-[1,1'-biphenyl]-4-amine is a key building block for a wide range of bioactive molecules. More recently, advances in catalysis have unlocked the potential of the nitro group to act as an efficient leaving group in a variety of palladium-catalyzed "denitrative" cross-coupling reactions.[4][5] This modern approach streamlines synthesis by avoiding the prerequisite conversion of the nitroarene to an aryl halide or triflate.
This guide provides an in-depth exploration of both synthetic strategies. It offers detailed, field-proven protocols for the synthesis of the parent biphenyl scaffold, its subsequent reduction to the amine, and its direct use in denitrative cross-coupling reactions including the Heck, Buchwald-Hartwig, and Sonogashira reactions.
Part I: The Nitro Group as a Synthetic Precursor
This section details the conventional yet powerful approach where the nitro group serves as a precursor to the amine functionality. The initial step involves constructing the core biphenyl structure via a Suzuki-Miyaura coupling, followed by the reduction of the nitro group.
Protocol: Synthesis of 4'-Trifluoromethoxy-4-nitrobiphenyl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing the target biphenyl system from commercially available starting materials.[6][7] The reaction couples an organoboron species with an organohalide. Here, we couple 4-bromonitrobenzene with 4-(trifluoromethoxy)phenylboronic acid.
Causality Behind Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, well-established Pd(0) catalyst that is effective for a broad range of Suzuki couplings.[8]
-
Base: A base, such as sodium carbonate or potassium phosphate, is essential for activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[6]
-
Solvent System: A mixture of an organic solvent (like DMF or Toluene) and an aqueous solution of the base ensures that both the organic-soluble substrates and the water-soluble inorganic base can interact effectively.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromonitrobenzene (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a 3:1 mixture of Toluene and Water (volume appropriate for a ~0.2 M concentration of the limiting reagent).
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4'-trifluoromethoxy-4-nitrobiphenyl as a solid.
Protocol: Reduction of 4'-Trifluoromethoxy-4-nitrobiphenyl to the Amine
The reduction of an aromatic nitro group to a primary amine is a fundamental and high-yielding transformation in organic synthesis. Catalytic hydrogenation is the preferred method due to its clean nature and the ease of product isolation.
Causality Behind Component Selection:
-
Catalyst: Palladium on activated carbon (10% Pd/C) is a highly efficient and reusable heterogeneous catalyst for the reduction of nitro groups.[1]
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the classic reagent. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups without access to a hydrogenator, offering a safer option.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the substrate and the hydrogen gas.
Step-by-Step Protocol:
-
Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add 4'-trifluoromethoxy-4-nitrobiphenyl (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the nitro compound) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically 1-4 atm pressure). Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction is often complete within 2-6 hours. Monitor progress by TLC, observing the disappearance of the starting material.
-
Workup: Carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4'-trifluoromethoxy-[1,1'-biphenyl]-4-amine, which is often pure enough for subsequent steps or can be further purified by recrystallization.[9]
Part II: The Nitro Group as a Leaving Group in Denitrative Coupling
This section explores the direct use of 4'-trifluoromethoxy-4-nitrobiphenyl in cross-coupling reactions, where the nitro group is displaced. This strategy offers improved atom economy and potentially shorter synthetic routes. The strong electron-withdrawing properties of both the nitro and trifluoromethoxy groups activate the C-NO₂ bond toward oxidative addition to a low-valent metal center.[1][5]
Protocol: Denitrative Heck-Mizoroki Reaction
The Heck reaction forms a C-C bond between an aryl group and an alkene.[10][11] Using a nitroarene as the electrophile is a significant advancement that expands the scope of this classic transformation.[12]
Causality Behind Component Selection:
-
Catalyst/Ligand: A highly active catalyst system is required for cleaving the strong C-NO₂ bond. Palladium complexes with electron-rich, bulky phosphine ligands like BrettPhos have shown efficacy in these challenging couplings.[12]
-
Base: A non-nucleophilic base like cesium fluoride (CsF) or a carbonate is used to neutralize the acid generated in the catalytic cycle.
-
Solvent: High-boiling, non-polar solvents like cyclohexane or toluene are often required to achieve the necessary reaction temperatures.
Sources
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Application Notes & Protocols: 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene as a Key Intermediate in Biaryl Synthesis
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This guide moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Overview: Strategic Importance of the Intermediate
This compound, also known as 4-nitro-4'-(trifluoromethoxy)biphenyl (CAS No. 1019996-86-1), is a sophisticated synthetic intermediate of significant value in modern organic chemistry. Its structure is distinguished by three key motifs:
-
Biphenyl Scaffold: A privileged core structure in many pharmaceutical agents and advanced materials.
-
Trifluoromethoxy (-OCF₃) Group: This substituent is highly sought after in drug design. It acts as a lipophilic hydrogen bond acceptor and is known for enhancing metabolic stability and cell membrane permeability.[1][2]
-
Nitro (-NO₂) Group: A versatile functional handle, which is primarily used as a precursor to the corresponding aniline. This transformation is a gateway to a vast array of subsequent chemical modifications, including amide couplings, sulfonamide formations, and diazotization reactions.
The strategic placement of these groups makes this molecule a high-value precursor for synthesizing complex biaryl amines, which are central to the development of novel therapeutics and functional materials.[1]
Physicochemical and Spectroscopic Profile
A summary of the key properties of this compound is provided below. This data is crucial for reaction planning, purification, and characterization.
| Property | Value | Source |
| CAS Number | 1019996-86-1 | [3] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [3] |
| Molecular Weight | 283.20 g/mol | [3] |
| Calculated LogP | 4.68 | [3] |
| Polar Surface Area | 55.05 Ų | [3] |
Expected Spectroscopic Signatures:
-
¹H NMR: Signals in the aromatic region (approx. 7.0-8.5 ppm) exhibiting coupling patterns consistent with two para-substituted benzene rings.
-
¹³C NMR: Resonances for twelve aromatic carbons, with characteristic shifts for carbons attached to the nitro and trifluoromethoxy groups.
-
¹⁹F NMR: A sharp singlet corresponding to the -OCF₃ group.
-
IR Spectroscopy: Strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1340 cm⁻¹).
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the biaryl backbone of this intermediate is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.
3.1 Principle of the Reaction The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation where the organic moiety is transferred from the activated boronic acid to the palladium center, and (3) Reductive Elimination which forms the final biaryl product and regenerates the Pd(0) catalyst.[4] The presence of a base is critical for activating the boronic acid to facilitate the transmetalation step.[4]
3.2 Synthesis Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of the target intermediate.
3.3 Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity | Moles |
| 4-Bromonitrobenzene | 586-78-7 | 202.01 | 1.00 g | 4.95 mmol |
| 4-(Trifluoromethoxy)phenylboronic acid | 139301-27-2 | 205.95 | 1.12 g | 5.45 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 286 mg | 0.25 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.37 g | 9.90 mmol |
| Toluene | 108-88-3 | - | 25 mL | - |
| Ethanol (95%) | 64-17-5 | - | 5 mL | - |
| Deionized Water | 7732-18-5 | - | 5 mL | - |
3.4 Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromonitrobenzene (1.00 g, 4.95 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.12 g, 5.45 mmol), and potassium carbonate (1.37 g, 9.90 mmol).
-
Solvent Addition: Add toluene (25 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (286 mg, 0.25 mmol, 5 mol%). The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the 4-bromonitrobenzene spot indicates reaction completion (typically 4-6 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc) to afford the pure product as a solid.
Protocol 2: Reduction to 4'-Trifluoromethoxy-[1,1'-biphenyl]-4-amine
The primary application of this compound is its conversion to the corresponding aniline. This transformation unlocks the potential for a wide range of subsequent derivatizations. Catalytic hydrogenation is a clean and highly efficient method for this purpose.
4.1 Principle of the Reaction Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst (typically Palladium on Carbon, Pd/C) to reduce the nitro group to an amine. The reaction is clean, often quantitative, and the only byproduct is water. The catalyst is heterogeneous, allowing for simple removal by filtration.
4.2 Reduction Workflow Diagram
Sources
Application Notes and Protocols for 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the synthesis, characterization, and potential applications of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This biaryl compound, possessing a distinct electronic push-pull system, is a promising candidate for the development of novel nonlinear optical (NLO) materials and liquid crystals. Detailed, field-proven protocols for its synthesis via Suzuki-Miyaura cross-coupling, purification, and subsequent evaluation of its material properties are presented. The causality behind experimental choices is elucidated to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Scientific Merit of this compound
This compound is a biaryl compound featuring a nitro group (-NO₂) as a potent electron-withdrawing moiety and a trifluoromethoxy group (-OCF₃) as an electron-donating group, situated at opposite ends of a conjugated biphenyl system. This "push-pull" architecture is a hallmark of molecules with significant second-order nonlinear optical (NLO) properties.[1] The intramolecular charge transfer (ICT) from the donor to the acceptor across the π-conjugated bridge gives rise to a large molecular dipole moment and hyperpolarizability, which are prerequisites for NLO activity.[1][2]
The trifluoromethoxy group, in particular, offers a unique combination of properties. It is more lipophilic than a methoxy group and is a weak electron-donating group.[3] Its inclusion can enhance solubility in organic media and influence the molecular packing in the solid state, which is crucial for the macroscopic NLO response of the material.[4] The biphenyl core provides rigidity and a platform for π-electron delocalization, a common structural motif in liquid crystalline materials.[5][6] The presence of fluorine atoms is also known to favorably modify properties such as dielectric anisotropy and viscosity in liquid crystal mixtures.[7]
These structural features make this compound a compelling target for research in materials science, with potential applications in optical data storage, telecommunications, and advanced display technologies.[1][8]
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust methods for the formation of C-C bonds between aromatic rings, tolerating a wide range of functional groups.[6][9] Two primary synthetic routes are proposed, starting from commercially available precursors.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The recommended pathway involves the coupling of 4-bromonitrobenzene with 4-(trifluoromethoxy)phenylboronic acid. This choice is predicated on the commercial availability and relative reactivity of the starting materials.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Bromonitrobenzene | 586-78-7 | 202.01 |
| 4-(Trifluoromethoxy)phenylboronic acid | 139301-27-2 | 205.95 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 |
| Toluene | 108-88-3 | 92.14 |
| Ethanol (95%) | 64-17-5 | 46.07 |
| Deionized Water | 7732-18-5 | 18.02 |
Protocol:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromonitrobenzene (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). The aqueous phase is necessary for the activation of the boronic acid.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C-NO₂, C-O-C, C-F).
-
Melting Point and Elemental Analysis: To assess purity.
Application in Nonlinear Optical (NLO) Materials
The push-pull nature of this compound makes it a prime candidate for NLO applications. The following protocols outline the investigation of its NLO properties.
Protocol: UV-Visible Spectroscopy and Solvatochromism
Objective: To investigate the intramolecular charge transfer (ICT) characteristics of the molecule, which is indicative of NLO potential.
Methodology:
-
Stock Solution: Prepare a stock solution of the synthesized compound in a nonpolar solvent (e.g., cyclohexane) at a concentration of approximately 10⁻³ M.
-
Serial Dilutions: Prepare a series of solutions in solvents of varying polarity (e.g., toluene, chloroform, dichloromethane, acetone, acetonitrile, ethanol) with a concentration of approximately 10⁻⁵ M.
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each solution from 200 to 800 nm.
-
Data Analysis: Identify the absorption maximum (λ_max) corresponding to the ICT band in each solvent. A significant red shift (bathochromic shift) in λ_max with increasing solvent polarity confirms a strong ICT character.[1]
Protocol: Computational Modeling of NLO Properties
Objective: To theoretically predict the first hyperpolarizability (β), a key parameter for second-order NLO activity.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Molecular Geometry Optimization: Perform a geometry optimization of the molecule using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform a frequency calculation to ensure the optimized geometry corresponds to a true minimum on the potential energy surface.
-
Hyperpolarizability Calculation: Calculate the static first hyperpolarizability (β_tot) using the optimized geometry. This can be done using the Polar keyword in Gaussian.
-
Analysis: A large β_tot value suggests significant NLO activity. Compare the calculated value to known NLO materials like p-nitroaniline.
Figure 2: Workflow for evaluating the NLO properties.
Application in Liquid Crystal (LC) Materials
The rigid, elongated structure of this compound suggests its potential use as a component in liquid crystal mixtures.
Protocol: Characterization of Mesomorphic Properties
Objective: To determine if the compound exhibits liquid crystalline phases (mesophases) and to identify the transition temperatures.
Instrumentation: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) with a hot stage.
Methodology:
-
DSC Analysis:
-
Place a small sample (2-5 mg) in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, then cool at the same rate.
-
Perform a second heating and cooling cycle to observe reproducible thermal transitions.
-
Identify phase transitions (crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) as peaks on the DSC thermogram.
-
-
POM Analysis:
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Heat the sample on a hot stage while observing it through a polarized microscope.
-
Note the temperatures at which phase transitions occur and identify the textures of any observed mesophases (e.g., nematic, smectic). The textures are characteristic of the type of liquid crystal phase.[7]
-
Conclusion
This compound is a molecule of significant interest for materials science due to its unique electronic and structural properties. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and the exploration of its potential in the development of next-generation nonlinear optical and liquid crystalline materials. The combination of a strong push-pull system and a rigid biphenyl core makes it a versatile building block for advanced functional materials.
References
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Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene - Quick Company. (URL: [Link])
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
-
4-Methoxy-4′-Nitrobiphenyl | Request PDF - ResearchGate. (URL: [Link])
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Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents | Request PDF - ResearchGate. (URL: [Link])
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Structure versus Solvent Effects on Nonlinear Optical Properties of Push−Pull Systems: A Quantum-Mechanical Study Based on a Polarizable Continuum Model - IRIS. (URL: [Link])
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Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex - ResearchGate. (URL: [Link])
-
Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals | Request PDF - ResearchGate. (URL: [Link])
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Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - NIH. (URL: [Link])
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - NIH. (URL: [Link])
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH. (URL: [Link])
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])
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Material Science Specialty Chemicals - SARA Research & Development Centre. (URL: [Link])
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Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. (URL: [Link])
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1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem. (URL: [Link])
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (URL: [Link])
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Theoretical investigation of the performance of nonlinear optical properties in Push-pull chromophores derivatives of acrylo-azobenzene - LillOA. (URL: [Link])
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Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions - Bentham Open Archives. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
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Nonlinear optical properties of push-pull systems containing [2.2]paracyclophane: Theoretical study via elongation method | Request PDF - ResearchGate. (URL: [Link])
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Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed. (URL: [Link])
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4-Nitrobiphenyl - Grokipedia. (URL: [Link])
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (URL: [Link])
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (URL: [Link])
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (URL: [Link])
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Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals | Semantic Scholar. (URL: [Link])
-
Nitro – Knowledge and References - Taylor & Francis. (URL: [Link])
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Push-pull Porphyrins as Nonlinear Optical Materials - Illinois Experts. (URL: [Link])
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Application Notes and Protocols for Reactions Involving 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Introduction: The Strategic Importance of Fluorinated Biphenyls
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a privileged structure. Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, making it a cornerstone for the design of novel therapeutics, liquid crystals, and organic electronics. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, imparts unique and highly desirable properties. These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and material properties.
This document provides a comprehensive guide to the experimental setup for reactions involving 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene . This compound is a valuable intermediate, featuring a nitro group that serves as a versatile chemical handle for a variety of transformations, and the trifluoromethoxy group to endow the final products with the aforementioned beneficial properties. We will delve into the synthesis of this key intermediate via a palladium-catalyzed Suzuki-Miyaura coupling and a pivotal subsequent transformation—the reduction of the nitro group to form the corresponding aniline, a critical building block for further derivatization.
These protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and safety considerations that ensure reliable and safe experimentation.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 1019996-86-1 | Vendor Information |
| Molecular Formula | C₁₃H₈F₃NO₃ | Calculated |
| Molecular Weight | 283.21 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred from similar compounds[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, toluene, ethyl acetate) | Inferred from structural analogues[1] |
Safety Profile:
Substituted nitrobiphenyls are a class of compounds that require careful handling due to their potential health hazards. 4-Nitrobiphenyl, a related compound, is classified as a potential occupational carcinogen.[1] Chronic exposure may affect the nervous system, liver, and kidneys.[2]
Core Safety Directives:
-
Engineering Controls: All manipulations involving this compound and its precursors should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[3][4]
-
Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of in accordance with institutional and local regulations for hazardous waste.[3]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[4] In case of skin contact, immediately wash the affected area with copious amounts of water.[3]
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] This protocol details the synthesis of the title compound from commercially available starting materials.
Reaction Principle
The reaction proceeds via a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Workflow Diagram
Sources
Application Note: Quantitative Analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, a key intermediate in pharmaceutical synthesis. Two primary, validated analytical methods are presented: a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for robust quantification and a gas chromatography-mass spectrometry (GC-MS) method for confirmatory analysis and impurity profiling. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures, method validation guidance in accordance with ICH Q2(R1) standards, and troubleshooting advice.[1][2][3] The causality behind experimental choices is explained to empower users to adapt these methods to their specific laboratory contexts.
Introduction and Compound Profile
This compound is an organic compound of increasing interest in drug discovery and materials science. Its structure, featuring a nitro group and a trifluoromethoxy moiety, imparts unique physicochemical properties that are beneficial for medicinal chemistry but also present distinct challenges for analytical quantification. The nitro group acts as a strong chromophore, making it highly suitable for UV-based detection.[4] The trifluoromethoxy group enhances lipophilicity and metabolic stability in parent drug candidates, properties that also influence chromatographic behavior.[5]
Accurate and precise quantification of this compound is critical for process chemistry, ensuring purity of active pharmaceutical ingredients (APIs), and for stability studies. This guide establishes a reliable analytical framework for its determination.
Compound Details:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₈F₃NO₃
-
Molecular Weight: 299.21 g/mol
-
Structure:
(Illustrative Structure)
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
2.1. Principle of the Method Reversed-phase HPLC is the workhorse for the analysis of non-volatile, polar to moderately non-polar organic molecules.[4][6] For this compound, a C18 stationary phase is selected due to the compound's aromatic and lipophilic nature. The trifluoromethoxy group significantly increases its retention on such non-polar columns.[5]
A mobile phase consisting of acetonitrile and water provides an optimal polarity gradient to elute the analyte with a sharp, symmetrical peak shape. Acetonitrile is chosen over methanol as it often provides lower backpressure and better resolution for aromatic compounds. The nitro and phenyl groups provide strong UV absorbance, with a predicted maximum (λ-max) in the 250-280 nm range, allowing for highly sensitive detection.
2.2. Detailed Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm PTFE syringe filters
2.2.2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm
-
Run Time: 10 minutes
2.2.3. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a calibration curve over the desired range (e.g., 1, 5, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the test sample (e.g., crude reaction mixture, formulated product) in acetonitrile to an estimated final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.3. Method Validation Framework The method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R1) guidelines.[1][2][3][7]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999; No interference from blank/placebo at the analyte's retention time. | To ensure the signal measured is solely from the analyte of interest.[3] |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. | To demonstrate the method's consistency under the same and different conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | RSD ≤ 2.0% for results under varied conditions (e.g., Flow Rate ±10%, Temp ±2°C). | To measure the method's capacity to remain unaffected by small, deliberate variations. |
2.4. HPLC Workflow Diagram
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Welcome to the technical support guide for the purification of crude 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, achieving high purity of this compound is paramount for the success of subsequent reactions and the quality of the final product.[1][2]
This guide provides a structured, experience-driven approach to troubleshooting common purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pure this compound?
Understanding the physical properties of the target compound is the first step in designing a purification strategy. These properties dictate the choice of solvents and techniques.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈F₃NO₄ | [3] |
| Molecular Weight | 299.20 g/mol | [3] |
| Appearance | Light orange to yellow to green clear liquid | [2] |
| Melting Point | 15 °C | [1][2] |
| Boiling Point | 60 °C @ 4 mmHg | [2] |
| Density | ~1.45 - 1.5 g/cm³ | [1][2] |
| Solubility | Soluble in various organic solvents.[2] Insoluble in water.[4] |
Note: The low melting point indicates that the compound may be a liquid or a low-melting solid at ambient laboratory temperatures.
Q2: What are the most common impurities found in the crude product?
Crude this compound, typically synthesized via nitration of a precursor, can contain several types of impurities that must be removed:
-
Unreacted Starting Materials: Residual 4-(trifluoromethoxy)biphenyl.
-
Regioisomers: The formation of the undesired ortho-nitro isomer (2-nitro-4-[4-(trifluoromethoxy)phenyl]benzene) is a common issue in aromatic nitration reactions.[5][6]
-
Over-nitrated Byproducts: Dinitro- or trinitro- derivatives, which are often highly colored.
-
Acidic Residues: Traces of sulfuric and nitric acid from the nitrating mixture. These can often lead to product degradation upon storage or heating.
-
Oxidation Byproducts: Nitration conditions can sometimes lead to the formation of phenolic impurities, which are intensely colored, especially in their salt form.[7]
Q3: Which primary purification techniques are recommended for this compound?
The two most effective and widely used techniques for purifying this compound are recrystallization and flash column chromatography .
-
Recrystallization is ideal when the crude material is mostly the desired product (>85-90%) with small amounts of impurities. It is a cost-effective and scalable method.[8]
-
Flash Column Chromatography is the method of choice for complex mixtures containing multiple components with similar polarities (e.g., regioisomers) or when the product is an oil.[5][9]
Purification Strategy Workflow
The following diagram outlines the general decision-making process when faced with a crude sample of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Purification in Practice
Recrystallization Issues
Q: My product is an oil at room temperature. Can I still use recrystallization? A: Yes, but it requires careful solvent selection. You need a solvent system in which the compound has high solubility at elevated temperatures and very low solubility at reduced temperatures (e.g., in an ice or dry ice/acetone bath). A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective. Experiment on a small scale first. If it remains an oil even when cold, you must use column chromatography.
Q: I've added hot solvent, but my crude material won't fully dissolve. What should I do? A: This indicates the presence of insoluble impurities. Do not keep adding excessive solvent, as this will dramatically lower your yield.[10] Instead, add just enough hot solvent to dissolve the majority of your product, and then perform a "hot filtration" to remove the insoluble materials before allowing the filtrate to cool and crystallize.
Q: My solution is clear and hot, but no crystals form upon cooling, even in an ice bath. What went wrong? A: This is a classic case of either using too much solvent or the solution being supersaturated. Here is a systematic approach to induce crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.[10]
-
Seed: Add a tiny crystal of the crude (or previously purified) product to the solution. This provides a template for crystal growth.[10]
-
Reduce Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[10]
-
Lower Temperature: If using an ice bath, try a dry ice/acetone bath for even lower temperatures.
Q: After recrystallization, my product is still yellow. How can I get a colorless product? A: A persistent yellow color often indicates trace aromatic impurities or oxidation products.[11]
-
Activated Charcoal: During the recrystallization, after dissolving the crude solid in hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities. Remove the charcoal via hot filtration. Caution: Using too much charcoal will adsorb your product and reduce the yield.[10]
-
Alkaline Wash: Before recrystallization, dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute aqueous sodium bicarbonate or sodium hydroxide solution. Acidic, colored impurities (like nitrophenols) will be extracted into the aqueous layer.[7][12]
Caption: Decision tree for troubleshooting failed crystallization.
Column Chromatography Issues
Q: My compound streaks badly on the TLC plate and doesn't give a clean spot. How do I choose a solvent system? A: Streaking often indicates that the compound is either too polar for the chosen eluent or is interacting too strongly with the acidic silica gel.
-
Increase Polarity: Systematically increase the percentage of the polar solvent (e.g., from 10% ethyl acetate in hexane to 20%).
-
Add a Modifier: For acidic or highly polar compounds, adding a small amount of a modifier to the eluent can dramatically improve peak shape. For this nitro-compound, adding 0.5-1% triethylamine (TEA) to the eluent can neutralize the acidic sites on the silica gel, preventing streaking.[13]
Q: My product is taking forever to elute from the column, or it won't come off at all. A: This means your eluent is not polar enough to move the compound through the stationary phase.[14] Do not simply keep running the same solvent. You can increase the polarity of the eluent mid-run (gradient elution). For example, if you started with 10% EtOAc/hexane, you can switch to 20%, then 30% to accelerate the elution of your compound. This must be done carefully to ensure you do not co-elute impurities.[14]
Q: I ran the column, but my yield is very low and I can't find the product in any fraction. A: There are several possibilities:
-
Decomposition: The compound may be unstable on silica gel. To test this, dissolve a small amount of the crude product, spot it on a TLC plate, and let it sit for 30-60 minutes before eluting. If the original spot has disappeared or turned into a baseline streak, it is decomposing.[14] In this case, consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine.[13]
-
Product is Invisible: Your compound might not be UV-active, or you might be using a TLC stain that doesn't visualize it. Confirm a proper visualization method before running the column.
-
Eluted Too Quickly: The compound may have eluted very quickly with the solvent front in the first few fractions. Always check the first fractions collected.[14]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid and of relatively high purity.
-
Solvent Selection: On a microscale, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[15] A mixed solvent system like isopropanol/water is a good starting point.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal, and gently swirl the hot solution for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy (NMR, IR) to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for oily products or complex mixtures.
-
TLC Analysis & Solvent System Selection: Develop a solvent system using TLC that gives the desired product a retention factor (Rf) of approximately 0.25-0.35. A good starting point is a mixture of ethyl acetate and hexane. The key is to achieve good separation between your product and any impurities.
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the eluent to the column and use positive pressure (flash chromatography) to push the solvent through. Begin with the starting polarity eluent and collect fractions. You may gradually increase the solvent polarity (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
-
PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]
-
Autech Industry Co., Limited. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. [Link]
-
PubChem. P-Nitrobenzotrifluoride. [Link]
-
Hathwar, V. R., et al. (2013). 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph. Acta Crystallographica Section E, 69(Pt 11), o1747. [Link]
- Senkus, M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532. Washington, DC: U.S.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography. [Link]
-
Wan, C. Q., et al. (2014). Efficient Solvent-Controlled Crystallization of Pure Polymorphs of 1-Nitro-4-(4-nitrophenylmethylthio)benzene. The Royal Society of Chemistry. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Organic Syntheses. Nitrosobenzene. [Link]
-
Organic Syntheses. nitrobenzene. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
ChemHelpASAP. column chromatography & purification of organic compounds. [Link]
-
InFINIT Lab. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Organic Chemistry at SD Miramar College. Recrystallization - Organic Chemistry Lab Technique. [Link]
- Poliakoff, M., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
-
Quick Company. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. [Link]
-
Somerville, C. C., et al. (1996). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 178(19), 5682-5688. [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Reddit. Struggling with the purification of a nitroaldol product. [Link]
-
University of Babylon. Preparation of Nitrobenzene (Nitration of benzene). [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]
- 7. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. Purification [chem.rochester.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Introduction
Welcome to the technical support center for the synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This biaryl compound is a valuable intermediate in the development of pharmaceuticals and advanced materials, largely due to the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group.[1][2][3] The most common and versatile method for constructing the core C-C bond in this molecule is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed reaction between a nitroaryl electrophile (e.g., 1-halo-4-nitrobenzene) and 4-(trifluoromethoxy)phenylboronic acid.[4][5]
While powerful, this transformation is not without its challenges. The presence of multiple reactive functional groups—the nitro group, the boronic acid, and the aryl halide—creates a competitive environment where several side reactions can occur. This guide is designed to help you, our fellow researchers and development professionals, troubleshoot the formation of common impurities, optimize your reaction yields, and ensure the purity of your final product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This guide is structured in a question-and-answer format to directly address the specific byproducts and issues you may encounter during your experiments.
Section 1: Issues Related to Coupling & Reactant Integrity
Question 1: My analysis shows a significant amount of 4,4'-bis(trifluoromethoxy)biphenyl. What causes this homocoupling, and how can I prevent it?
Answer: The formation of 4,4'-bis(trifluoromethoxy)biphenyl is a classic side product resulting from the homocoupling of your boronic acid reagent. This process is particularly problematic as it consumes your valuable boronic acid and complicates downstream purification.
-
Causality: Homocoupling is primarily an oxidative process.[6] It is often initiated by the presence of molecular oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired biaryl product.[7] The mechanism can be complex and may also involve copper catalysis if trace copper impurities are present.[8]
-
Troubleshooting & Resolution:
-
Inert Atmosphere is Critical: The most effective preventative measure is the rigorous exclusion of oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed prior to use. A subsurface sparge with nitrogen is highly effective for removing dissolved oxygen.[7]
-
Use High-Purity Palladium Source: Start with a high-quality Pd(0) precatalyst or ensure that your Pd(II) source is efficiently reduced to Pd(0) at the start of the reaction.
-
Optimize Base and Stoichiometry: An inappropriate choice or excess of base can sometimes promote side reactions. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and use the minimum effective amount.
-
Control Temperature: Lowering the reaction temperature, if the kinetics of the desired cross-coupling allow, can often reduce the rate of oxidative homocoupling.
-
Question 2: I've identified trifluoromethoxybenzene in my crude product. Why am I losing the boronic acid group?
Answer: The presence of trifluoromethoxybenzene indicates that your starting material, 4-(trifluoromethoxy)phenylboronic acid, is undergoing protodeboronation . This is a common decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[9][10]
-
Causality: This reaction is typically catalyzed by aqueous base, where the boronic acid is converted to the more reactive boronate anion. This anion can then be protonated by a proton source, which can be residual water in your solvent, the solvent itself (if protic), or even trace acidic impurities. The stability of boronic acids varies greatly, and those with electron-withdrawing substituents can sometimes be more susceptible.[11]
-
Troubleshooting & Resolution:
-
Use Anhydrous Conditions: Employ freshly dried, anhydrous solvents and ensure your reagents are as dry as possible.
-
Switch to a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding acids.[10] They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Minimize Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor by TLC or LC-MS and quench the reaction upon completion. Lower temperatures can slow the rate of decomposition.
-
Base Selection: Use the mildest base that effectively promotes the reaction. In some cases, using a weaker base or a fluoride source (e.g., CsF, KF) can be beneficial.
-
Section 2: Unwanted Reactions Involving the Nitro Group
Question 3: My desired product is forming, but I also see 4-[4-(trifluoromethoxy)phenyl]aniline. What is causing the reduction of my nitro group?
Answer: The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a reductive process. While desirable in other contexts, it is a problematic side reaction here.
-
Causality: The palladium catalyst used for the cross-coupling is also an effective hydrogenation catalyst.[12] If a hydrogen source is present, the nitro group can be readily reduced.[13][14] Potential hydrogen/hydride sources in a Suzuki reaction are not always obvious and can include:
-
Solvents: Protic solvents like methanol or ethanol.
-
Reagents: Some bases or additives can act as hydride donors.
-
Ligands: Phosphine ligands can sometimes be oxidized, releasing hydride equivalents.
-
Water: The water-gas shift reaction can be a source of H₂ under certain conditions.
-
-
Troubleshooting & Resolution:
-
Solvent Choice: Switch to a non-protic, anhydrous solvent such as 1,4-dioxane, toluene, or THF.
-
Ligand Screening: The choice of phosphine ligand can influence the propensity for reduction. Screen different ligands to find one that favors cross-coupling over reduction.
-
Reagent Purity: Ensure all reagents are pure and free from contaminants that could act as reducing agents.
-
Temperature Control: Elevated temperatures can increase the rate of reduction. Run the reaction at the lowest effective temperature.
-
Question 4: I've detected a byproduct with the mass of 4-(trifluoromethoxy)biphenyl, where the nitro group appears to have been replaced. What is happening?
Answer: You are likely observing the product of a denitrative cross-coupling . In this reaction, the nitro group itself acts as the leaving group, rather than the halide you intended.
-
Causality: It is now well-established that under specific palladium-catalyzed conditions, the C-NO₂ bond can undergo oxidative addition to the Pd(0) center, initiating a cross-coupling cycle.[15][16] This pathway is competitive with the oxidative addition of the C-X (X = Br, I) bond. This reaction is particularly relevant when using specialized, bulky, and electron-rich phosphine ligands like BrettPhos, which were in fact developed to promote this type of transformation.[4][5]
-
Troubleshooting & Resolution:
-
Modify Catalyst/Ligand System: If you are using a highly active, bulky phosphine ligand, consider switching to a more "standard" ligand like PPh₃ or a different catalyst system that is less likely to activate the C-NO₂ bond.
-
Choose the Right Halide: The relative rate of oxidative addition is generally I > Br > OTf > Cl >> NO₂. If you are using an aryl bromide and seeing denitration, switching to the more reactive aryl iodide will likely favor the desired C-I activation pathway and outcompete the C-NO₂ activation. Conversely, if you are intentionally trying to perform a denitrative coupling, using a nitroarene without a halide is the correct approach.[17]
-
Section 3: Impurities from Starting Materials
Question 5: My final product contains an isomeric impurity. Where could this be coming from?
Answer: Isomeric impurities almost always trace back to the starting materials. In this synthesis, the most likely source is the commercial 1-halo-4-nitrobenzene or an impurity in your 4-(trifluoromethoxy)phenylboronic acid. However, a more subtle source can be the synthesis of the precursors themselves.
-
Causality: The synthesis of 1-nitro-4-(trifluoromethoxy)benzene, a common precursor, is often achieved by the nitration of trifluoromethoxybenzene. Electrophilic nitration of a substituted benzene ring can produce a mixture of ortho, meta, and para isomers. While the -OCF₃ group is primarily para-directing, a certain percentage of the ortho-isomer, 1-nitro-2-(trifluoromethoxy)benzene, is invariably formed.[18][19] If your starting halide was prepared from this material, it would carry the isomeric impurity through the synthesis.
-
Troubleshooting & Resolution:
-
Analyze Starting Materials: Always verify the purity and isomeric ratio of your starting materials by GC, HPLC, or NMR before beginning the synthesis.
-
Purify Precursors: If significant isomeric impurities are found, purify the starting material (e.g., by recrystallization or chromatography) before use.
-
Source High-Purity Reagents: Purchase starting materials from reputable suppliers who provide a certificate of analysis with isomeric purity data.
-
Data & Workflow Visualization
Summary of Common Side Products
| Side Product Name | Structure | Common Cause(s) | Recommended Solution(s) |
| 4,4'-bis(trifluoromethoxy)biphenyl | OCF₃-Ph-Ph-OCF₃ | Oxidative homocoupling of boronic acid (O₂ presence) | Rigorous degassing, use of inert atmosphere |
| Trifluoromethoxybenzene | OCF₃-Ph | Protodeboronation of boronic acid (H₂O, base) | Use anhydrous conditions, use boronic ester |
| 4-[4-(trifluoromethoxy)phenyl]aniline | NH₂-Ph-Ph-OCF₃ | Reduction of the nitro group by Pd catalyst | Use aprotic solvents, screen ligands, control temp. |
| 4-(trifluoromethoxy)biphenyl | H-Ph-Ph-OCF₃ | Denitrative coupling (C-NO₂ activation) | Change ligand, use more reactive halide (e.g., iodide) |
| 4,4'-Dinitrobiphenyl | NO₂-Ph-Ph-NO₂ | Homocoupling of aryl halide | Optimize stoichiometry, use more reactive halide |
| Nitrobenzene | NO₂-Ph | Hydrodehalogenation of aryl halide | Use high-purity reagents, optimize conditions |
| Isomeric Product | e.g., 2-Nitro isomer | Impurity in starting materials from synthesis | Analyze and purify starting materials |
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and resolving issues with side product formation.
Caption: Diagnostic workflow for identifying and resolving common side products.
Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling Procedure
This protocol is optimized to minimize the formation of the side products discussed above.
-
Degassing: Place the required volume of an anhydrous solvent (e.g., 1,4-dioxane or toluene) in a flask and bubble argon or nitrogen through it for at least 30 minutes to remove dissolved oxygen.
-
Vessel Preparation: To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq.), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and a suitable base such as powdered K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand.
-
Reaction: Add the degassed solvent via cannula or syringe. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon consumption of the limiting reagent (typically the aryl halide), cool the reaction to room temperature.
Protocol 2: General Aqueous Work-up and Purification
-
Quenching: Dilute the cooled reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. If phenolic impurities are a concern from boronic acid decomposition, a wash with a dilute aqueous base (e.g., 1M NaOH) can be effective.[20]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically a solid. Purify via recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by flash column chromatography on silica gel to separate the desired product from the nonpolar homocoupling byproducts and more polar impurities.
References
- Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)
- RSC Publishing. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media.
- Organic Chemistry Portal. (n.d.).
- ChemRxiv. (2022). Protodeboronation of (Hetero)
- CORE. (n.d.). Base-catalyzed Aryl-B(OH)
- Wikipedia. (n.d.).
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
- Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes.
- National Institutes of Health. (2020). A Walk through Recent Nitro Chemistry Advances.
- ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.).
- National Institutes of Health. (2022).
- ACS Publications. (2017). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
- Wikipedia. (n.d.).
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Wikipedia. (n.d.). Ether cleavage.
- Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene.
- Chem-Impex. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.
- Chemistry LibreTexts. (2023).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Ullmann reaction.
- ResearchGate. (2025). Synthesis of alpha-Fluoro Ethers by Cleavage of O,S-Acetals with Xenon Difluoride.
- Slideshare. (n.d.). Ullmann reaction.
- ACS GCI Pharmaceutical Roundtable. (2026).
- PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.
- ChemScene. (n.d.). 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Chemical Review and Letters. (n.d.).
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Google Patents. (2016).
- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Google Patents. (1927). Process for purifying nitrobenzene.
- YouTube. (2013). Aromatic 2b.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene.
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- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
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Technical Support Center: Synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Welcome to the technical support center for the synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve reaction yields, minimize impurities, and achieve reproducible results.
The synthesis of this biaryl compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms a C-C bond between an aryl halide (1-bromo-4-nitrobenzene) and an organoboron species (4-(trifluoromethoxy)phenylboronic acid). While robust, the success of this reaction is highly dependent on a number of critical parameters. This guide breaks down the process, offering solutions to common experimental hurdles.
Diagram 1: Overall Synthetic Pathway
Caption: The overall synthetic route to the target molecule via Suzuki-Miyaura coupling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or I am only recovering my starting materials (1-bromo-4-nitrobenzene and the boronic acid). What are the most likely causes?
Answer: This is the most common issue and can stem from several factors, often related to the deactivation of the palladium catalyst or suboptimal reaction conditions.
-
Cause A: Inactive Catalyst System: The active catalytic species is Palladium(0), which is highly sensitive to oxygen. Exposure to air can lead to the formation of inactive palladium black or oxidation of phosphine ligands to phosphine oxides, which can inhibit the reaction.
-
Solution: Ensure your entire reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen). All solvents must be rigorously degassed before use by sparging with inert gas, freeze-pump-thaw cycles, or sonication under vacuum. Handle palladium catalysts and ligands in a glovebox or under a positive pressure of inert gas.
-
-
Cause B: Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the palladium catalyst into the carbon-bromine bond of 1-bromo-4-nitrobenzene. While the electron-withdrawing nitro group generally facilitates this step, a poorly chosen ligand can result in a slow or inefficient reaction.
-
Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃). These ligands promote the formation of the active monoligated Pd(0) species, which accelerates oxidative addition.
-
-
Cause C: Protodeboronation Side Reaction: Boronic acids can be unstable, particularly in the presence of aqueous bases, leading to the C-B bond being cleaved and replaced by a C-H bond. This consumes your boronic acid, reducing the potential yield. 4-(Trifluoromethoxy)phenylboronic acid is susceptible to this side reaction.
-
Solution:
-
Use the boronic acid as fresh as possible.
-
Consider using a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or THF.
-
Alternatively, use a more stable boronic ester derivative, such as the pinacol ester, which is more resistant to protodeboronation.
-
-
-
Cause D: Poor Solubility: If any of the reactants or the intermediate palladium complexes are not fully dissolved at the reaction temperature, the reaction rate will be severely limited.
-
Solution: Choose a solvent system that effectively solubilizes all components. Common choices include mixtures like Dioxane/Water, Toluene/Water, or DMF. If solubility remains an issue, particularly with non-polar substrates, increasing the temperature or screening alternative solvents like 1,2-dimethoxyethane (DME) may be necessary.
-
Diagram 2: Troubleshooting Workflow for Low Yield```dot
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- Homework.Study.com.
troubleshooting failed reactions of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Technical Support Center: 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Welcome to the dedicated technical support center for the synthesis and application of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet sometimes challenging, biaryl compound. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and achieve consistent, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for constructing the C-C biaryl bond in this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves coupling an aryl halide with an arylboronic acid or its corresponding ester. For this specific target, two primary routes are viable:
-
Route A: Coupling of 4-nitrophenylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene .
-
Route B: Coupling of 4-(trifluoromethoxy)phenylboronic acid with 1-bromo-4-nitrobenzene .
Both routes are feasible, but the choice may depend on the commercial availability, cost, and stability of the starting materials.
Q2: How do the electronic properties of the nitro and trifluoromethoxy groups affect the Suzuki-Miyaura coupling?
Understanding the electronics is critical for troubleshooting.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. When attached to the aryl halide (e.g., 1-bromo-4-nitrobenzene), it facilitates the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1] However, when on the boronic acid, it can decrease nucleophilicity and stability.[2]
-
Trifluoromethoxy Group (-OCF₃): This group is also strongly electron-withdrawing due to the inductive effect of the fluorine atoms, though the oxygen can act as a weak π-donor through resonance.[3][4][5] Its presence deactivates the aromatic ring.[4][5] This property makes the corresponding aryl halide less reactive in oxidative addition compared to electron-rich systems.
The combination of two electron-withdrawing groups makes this a somewhat challenging "electron-neutral" or "electron-poor" coupling, which often requires highly active catalyst systems.
Q3: What are the primary side reactions to be aware of?
The most common side reactions that can significantly lower your yield are:
-
Protodeboronation: The replacement of the boronic acid/ester group with a hydrogen atom from a proton source (like water or alcohol) before cross-coupling occurs. This is a major degradation pathway for boronic acids.[6]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl (e.g., 4,4'-dinitrobiphenyl). This is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[7]
-
Dehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom. This can occur via various pathways, sometimes involving the solvent or base.[7]
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at high temperatures or if the ligand dissociates.[8]
Q4: How should I purify the final product?
Purification of nitroaromatic compounds can often be achieved through standard techniques.[9]
-
Column Chromatography: This is the most common method for removing starting materials, homocoupled byproducts, and catalyst residues. A gradient elution with a non-polar/polar solvent system like Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate is typically effective.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be an excellent method for obtaining highly pure material.
-
Aqueous Wash: A preliminary workup involving washing the organic layer with an alkaline aqueous solution can help remove acidic impurities.[9]
Troubleshooting Guide: Failed Reactions
This section addresses specific experimental failures in a question-and-answer format.
Scenario 1: Low or No Conversion of Starting Materials
Question: My TLC/LC-MS analysis shows predominantly unreacted aryl halide and some boronic acid degradation, but very little product. What went wrong?
This is the most common failure mode and almost always points to a problem with the catalyst's activity or the integrity of the reagents.
Answer: A systematic check of the reaction components is necessary. The issue likely lies in one of three areas: the catalyst system, the reagents, or the reaction conditions.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Checks:
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[6] If your reaction solution turns black immediately upon heating, it's likely that your catalyst has decomposed to palladium black.
-
Boronic Acid Instability: 4-Nitrophenylboronic acid is particularly susceptible to protodeboronation, especially in the presence of water and at elevated temperatures.[6]
-
Causality: The strong electron-withdrawing nitro group enhances the rate of C-B bond cleavage.
-
Solution: Use the boronic acid as fresh as possible. A superior approach is to use the corresponding 4-nitrophenylboronic acid pinacol ester or potassium 4-nitrophenyltrifluoroborate , which are significantly more stable.[6]
-
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical and interdependent.[8]
-
Causality: The base is required to activate the boronic acid in the transmetalation step. An inappropriate or low-quality base (e.g., clumpy, hydrated) will stall the catalytic cycle. Solvents like THF can contain peroxides if not stored properly, which will poison the catalyst.[6]
-
Solution: For this coupling, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and anhydrous. A solvent screen (e.g., Dioxane, Toluene, 2-MeTHF, DMF) may be necessary to find the optimal conditions.[11]
-
| Parameter | Recommendation for Troubleshooting | Rationale |
| Palladium Source | Switch from Pd(PPh₃)₄ to a modern pre-catalyst like XPhos Pd G3. | Buchwald-type biarylphosphine ligands (like XPhos) are bulky and electron-rich, accelerating both oxidative addition and reductive elimination steps, which is crucial for electron-neutral couplings.[1] |
| Boron Source | Replace 4-nitrophenylboronic acid with its pinacol ester derivative. | Pinacol esters exhibit significantly higher stability towards protodeboronation, ensuring the nucleophilic partner remains available throughout the reaction.[6] |
| Base | Use finely ground, anhydrous K₃PO₄ or Cs₂CO₃. | These bases provide the right balance of strength and solubility to facilitate the transmetalation step without causing significant ester hydrolysis or other side reactions. |
| Solvent | Use fresh, anhydrous, and degassed Dioxane or Toluene. | These are common solvents for Suzuki couplings. Ensure they are free from oxygen and peroxides which deactivate the catalyst.[6][8] |
Scenario 2: Significant Side Product Formation
Question: My reaction yields are low, and I'm seeing a lot of 4,4'-dinitrobiphenyl (from homocoupling) and/or 4-(trifluoromethoxy)benzene (from dehalogenation). How can I suppress these pathways?
Answer: These side reactions compete with your desired cross-coupling and are typically exacerbated by specific flaws in the reaction setup.
-
Causality: Homocoupling is often driven by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by an excess of Pd(II) species at the start of the reaction.[7]
-
Solution:
-
Rigorous Degassing: This is the most critical factor. The complete exclusion of oxygen minimizes this side reaction pathway.
-
Stoichiometry Control: Use a slight excess of the boronic acid partner (e.g., 1.1-1.3 equivalents). A large excess can sometimes favor homocoupling.
-
Slow Addition: In difficult cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture at temperature can maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
-
Causality: Dehalogenation of the aryl halide or protodeboronation of the boronic acid results in the formation of the corresponding arene. This can be caused by trace water, alcohols, or certain bases.[6][7]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents, solvents, and the base are thoroughly dried.
-
Use Stable Boron Reagents: As mentioned before, switching from a boronic acid to a more robust boronic ester or trifluoroborate salt is the most effective way to prevent premature degradation of the nucleophile.[6]
-
Base Selection: Avoid bases that can act as hydride sources. K₃PO₄ is generally a good choice.
-
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis.
Reaction Scheme: 1-bromo-4-(trifluoromethoxy)benzene + 4-nitrophenylboronic acid pinacol ester → this compound
Materials:
-
1-bromo-4-(trifluoromethoxy)benzene (1.0 eq)
-
4-nitrophenylboronic acid pinacol ester (1.2 eq)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane (to 0.1 M concentration)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(trifluoromethoxy)benzene, 4-nitrophenylboronic acid pinacol ester, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., 5-20% Ethyl Acetate in Hexanes) to yield the pure product.
Caption: Simplified Suzuki-Miyaura cycle with key failure points.
References
- Benchchem. The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- SynArchive. Ullmann Condensation.
- Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. US2430421A - Process for the purification of mononitro aromatic compounds.
- Benchchem. Palladium catalyst issues in cross-coupling reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine: Exploring 1-Methoxy-2-(trifluoromethoxy)benzene.
- ResearchGate. The Ullmann Ether Condensation.
- Wikipedia. Buchwald–Hartwig amination.
- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
- PubMed Central. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- Wikipedia. Ullmann condensation.
- Quick Company. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene.
- Benchchem. Technical Support Center: Suzuki Coupling Reactions.
- PubChem. 1-Nitro-4-(trifluoromethoxy)benzene.
- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- PubMed Central. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Benchchem. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF.
- Chem-Impex. 1-Nitro-4-(trifluoromethoxy)benzene.
- ChemScene. 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene.
- ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Oxford Academic. Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemicalBook. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7.
- Reddit. Struggling with Suzuki Reaction.
- ChemicalBook. This compound | 1019996-86-1.
- Chemistry World. Amine might end palladium's reign over classic cross coupling reaction.
- ChemicalBook. 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene CAS.
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- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- OpenOChem Learn. Buchwald -Hartwig Amination.
- YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-.
- ChemBK. 4-Bromo-(trifluoromethoxy)benzene.
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Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Welcome to the technical support center for the synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet crucial Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms the key carbon-carbon bond by coupling an aryl halide with an organoboron species. For this specific target, the reaction typically involves coupling 1-bromo-4-(trifluoromethoxy)benzene (the electrophile) with (4-nitrophenyl)boronic acid (the nucleophile).
Q2: Why is the Suzuki-Miyaura reaction preferred for this synthesis?
The Suzuki-Miyaura coupling offers several distinct advantages:
-
High Functional Group Tolerance: It is compatible with a wide array of functional groups, such as the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups present in the target molecule.
-
Commercially Available Reagents: The starting materials, particularly arylboronic acids, are often commercially available, relatively inexpensive, and stable.[2]
-
Favorable Reaction Conditions: The reaction can often be run under relatively mild conditions.[4]
-
Low Toxicity: The boron-containing reagents and byproducts are significantly less toxic than those used in other cross-coupling reactions like Stille (organotin) or Negishi (organozinc) couplings.[2]
Q3: What are the essential components of this reaction, and what are their roles?
A successful Suzuki-Miyaura coupling for this target molecule requires four key components:
-
Palladium Catalyst: The engine of the reaction. It cycles between Pd(0) and Pd(II) oxidation states to bring the two coupling partners together.[1][5] Common choices include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand.[1][6]
-
Phosphine Ligand: This component stabilizes the palladium catalyst, prevents its precipitation as palladium black, and critically influences its reactivity.[5][7][8] The ligand's electronic and steric properties can be tuned to optimize the reaction. Bulky, electron-rich ligands like SPhos or XPhos are often effective.[9][10]
-
Base: A base is absolutely essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[2][6][11][12] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[12]
-
Solvent: A suitable solvent or solvent system is needed to dissolve all reactants and facilitate the reaction. Often, a mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic substrates and the inorganic base.[3]
Q4: How does the choice of aryl halide affect the reaction?
The reactivity of the aryl halide (R-X) in the oxidative addition step follows the general trend: R-I > R-OTf > R-Br >> R-Cl.[2] For the synthesis of this compound, 1-bromo-4-(trifluoromethoxy)benzene is a common and effective choice, offering a good balance of reactivity and stability. While the corresponding iodide would be more reactive, it is often more expensive. The chloride is typically much less reactive and may require more specialized, highly active catalyst systems.[5]
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction yield is very low or the reaction has stalled.
This is the most common issue in cross-coupling reactions and can stem from several sources.[13] A systematic approach is crucial for diagnosis.
-
Question: I've set up the reaction, but TLC/LC-MS analysis shows little to no product formation after several hours. What should I check first?
-
Answer:
-
Verify the Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[13][14] The presence of air can oxidize the active Pd(0) to inactive Pd(II) species or lead to homocoupling of the boronic acid.[15] Ensure your solvent was properly degassed (e.g., by sparging with argon or using several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[16]
-
Check Reagent Quality:
-
Catalyst: Is your palladium catalyst old or has it been improperly stored? Pd(II) precatalysts need to be reduced in situ to the active Pd(0) form, and if this process is inefficient, the cycle won't start.[13][17] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Base: The base is crucial for activating the boronic acid.[12][18] Ensure it is of high purity and, if using a carbonate or phosphate, that it is finely powdered to maximize surface area. The solubility of the base is also important; if it's not dissolving, the reaction may not proceed efficiently.
-
Solvents: Use anhydrous, high-purity solvents. Water content is critical; while a small amount is often necessary for dissolving the base, excess water can promote unwanted side reactions.[13]
-
-
Evaluate Catalyst System: The combination of palladium source and ligand is critical. The electron-withdrawing nature of both the nitro and trifluoromethoxy groups can make the coupling challenging. A standard catalyst like Pd(PPh₃)₄ may not be active enough. Consider switching to a more electron-rich and bulky ligand, such as SPhos or RuPhos, in combination with a palladium source like Pd₂(dba)₃.[5][9] These ligands are known to promote both the oxidative addition and reductive elimination steps.[1]
-
Issue 2: I'm observing significant amounts of side products, especially a biaryl product from the boronic acid.
The formation of side products reduces the yield and complicates purification.
-
Question: My main impurity appears to be 4,4'-dinitrobiphenyl. What is causing this homocoupling, and how can I prevent it?
-
Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[15][19]
-
Improve Degassing: As mentioned above, rigorously exclude oxygen from your reaction. This is the single most effective way to minimize boronic acid homocoupling.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl bromide. A large excess can sometimes favor homocoupling.
-
Modify Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Consider a Different Base: Some bases may promote this side reaction more than others. If you are using a very strong base, consider switching to a milder one like K₂CO₃ or K₃PO₄.
-
-
Question: I'm also seeing a product that corresponds to the starting aryl bromide, but with the bromine replaced by a hydrogen. What is this, and how do I stop it?
-
Answer: This side product results from protodehalogenation (for the aryl halide) or protodeborylation (for the boronic acid).[19] Protodeborylation is particularly common with electron-deficient boronic acids like (4-nitrophenyl)boronic acid, especially in the presence of water and base.[20]
-
Minimize Water: While some water is needed, use the minimum amount required to dissolve the base.
-
Use Boronic Esters: Consider using the pinacol ester of (4-nitrophenyl)boronic acid, which is generally more stable and less prone to protodeborylation.[20]
-
Temperature Control: Higher temperatures can accelerate protodeborylation. Try to run the reaction at a lower temperature if possible.
-
Troubleshooting Workflow
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add (4-nitrophenyl)boronic acid (1.2 equiv.), the palladium catalyst (see table below, 1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating under high vacuum and backfilling with argon or nitrogen. Repeat this cycle 3-5 times.
-
Reagent Addition: Through the septum, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv.) followed by the degassed solvent system (e.g., 1,4-dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 4-24 hours).[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.
Table of Reaction Conditions for Optimization
The choice of catalyst, ligand, base, and solvent can dramatically impact the reaction outcome. The following table summarizes common starting points for optimization.[16][21][22][23]
| Parameter | Condition A (Standard) | Condition B (High Activity) | Condition C (Alternative) | Rationale & Comments |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(PPh₃)₄ is a classic choice but may lack reactivity. Pd₂(dba)₃ and Pd(OAc)₂ are precursors that form the active Pd(0) in situ with a ligand.[1] |
| Ligand | (none) | XPhos or SPhos | P(t-Bu)₃ | Buchwald-type ligands (XPhos, SPhos) are bulky and electron-rich, enhancing catalyst activity and stability for challenging substrates.[7][9] |
| Base | Na₂CO₃ (aq) | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is a strong, non-nucleophilic base often effective in difficult couplings. Cs₂CO₃ is highly effective but more expensive.[12] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF | The solvent system must dissolve the organic substrates and the inorganic base. Anhydrous conditions with a soluble organic base can also be explored. |
| Temp. | 100 °C | 80-110 °C | 90 °C | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions.[19] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
Alvarez-Idaboy, J. R., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. Available from: [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Nakao, Y., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Schroeder, J. I., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available from: [Link]
-
Royal Society of Chemistry. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available from: [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Andrella, M. R., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available from: [Link]
-
Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Available from: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available from: [Link]
-
ACS Publications. (2023). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
-
Reddit. (2015). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
PrepChem.com. Synthesis of 4-nitro-biphenyl. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Beilstein Journals. (2021). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Available from: [Link]
-
ResearchGate. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available from: [Link]
-
Quick Company. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Available from: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 22. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Stability and Handling of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene (CAS: 74030-44-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile nitroaromatic compound. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical protocols necessary to ensure the integrity of your experiments and the safety of your laboratory.
The structure of this compound, featuring a nitro-activated phenyl ring linked via an ether bridge to a trifluoromethoxy-substituted phenyl ring, presents unique stability considerations.[1] The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences its reactivity and degradation profile.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the fundamental properties and handling of the compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns stem from three key structural features: the nitro group, the aromatic ether linkage, and the trifluoromethoxy group.
-
Thermal Instability: Like many nitroaromatic compounds, this molecule can be susceptible to thermal decomposition, especially at elevated temperatures. The C-NO₂ bond can cleave, initiating radical reactions.[3] While the trifluoromethoxy group generally enhances thermal resistance, high-energy nitro functionality often dictates the thermal limits.[4]
-
Photostability: Aromatic nitro compounds can be light-sensitive. Prolonged exposure to UV or even ambient light may cause gradual degradation, often indicated by a darkening in color.
-
Chemical Incompatibility: The compound's electron-deficient nitro-substituted ring makes it highly susceptible to nucleophilic attack.[1] Therefore, it is reactive towards strong bases and nucleophiles. Additionally, strong reducing agents will readily reduce the nitro group to an amine, which may be an intended reaction or an undesired degradation pathway.[5][6] Strong acids could potentially cleave the ether linkage under harsh conditions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical for maintaining the purity and integrity of the compound. Adherence to the following conditions is strongly recommended:
-
Temperature: Store in a cool, dry place.[7] Refrigeration is often suitable, but consult the supplier's specific recommendations. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and reactions with atmospheric moisture.
-
Light: Keep the container tightly sealed and protected from light.[8] Using an amber glass vial or storing the container inside a light-blocking secondary container is best practice.
-
Container: Use a tightly sealed, appropriate container (e.g., glass) to prevent contamination.[9]
Q3: What materials and chemical reagents are considered incompatible with this compound?
A3: To prevent unintended reactions and degradation, avoid contact with the substances listed in the table below.
| Incompatible Class | Specific Examples | Rationale for Incompatibility |
| Strong Bases | Sodium hydroxide (NaOH), Potassium tert-butoxide (t-BuOK), Grignard reagents | The electron-deficient nitro-aromatic ring is activated for Nucleophilic Aromatic Substitution (SNAr). Bases can also promote hydrolysis. |
| Strong Reducing Agents | H₂/Pd/C, Sodium borohydride (NaBH₄), Iron (Fe) in acid, Tin(II) chloride (SnCl₂) | The nitro group is readily reduced to nitroso, hydroxylamino, and ultimately amino functionalities.[5] This is a common synthetic transformation but represents degradation if unintended. |
| Strong Oxidizing Agents | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | While the aromatic rings are somewhat deactivated, strong oxidizers can lead to unpredictable and potentially hazardous reactions.[7] |
| Strong Acids | Concentrated Sulfuric Acid (H₂SO₄), Triflic acid | Under forcing conditions (high temperature), strong acids can catalyze the cleavage of the diaryl ether bond. |
Q4: What are the likely decomposition products I might observe?
A4: The structure of the degradation products depends on the stressor (heat, light, or chemical reagent). Key potential products include:
-
Reduction Product: 4-[4-(trifluoromethoxy)phenoxy]aniline, resulting from the reduction of the nitro group.
-
Hydrolysis/Cleavage Products: 4-Nitrophenol and 4-(trifluoromethoxy)phenol, resulting from the cleavage of the ether bond.
-
Further Degradation: Complex polymeric materials or tars can form under severe thermal or photolytic stress, often appearing as a darkening of the material.
Section 2: Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving common experimental issues.
Problem 1: My sample has changed color (e.g., from light yellow to brown/black) during storage or in a reaction solvent.
-
Potential Cause 1: Photodegradation.
-
Why it happens: Nitroaromatic compounds are known to absorb light, which can provide the energy to initiate decomposition reactions, often forming colored impurities.
-
Troubleshooting Steps:
-
Compare the UV-Vis spectrum of the discolored sample to a fresh or properly stored sample. The appearance of new absorption bands or a general increase in absorbance across the visible spectrum is indicative of degradation.
-
Analyze the sample by HPLC-MS to identify new, lower-retention-time impurities that may be colored.
-
Solution: Always store the compound in amber vials or wrapped in aluminum foil.[8] When setting up reactions, shield the reaction vessel from direct light if the reaction is lengthy or requires heating.
-
-
-
Potential Cause 2: Thermal Decomposition or Reaction with Solvent.
-
Why it happens: If stored in a warm location or dissolved in a reactive solvent, slow decomposition can occur.[10] Some solvents, particularly at elevated temperatures, can react with the substrate.
-
Troubleshooting Steps:
-
Check the storage temperature. Was it exposed to heat?
-
Analyze the sample by HPLC or TLC. If new spots/peaks are present, thermal degradation is likely.
-
Solution: Store the compound at the recommended temperature. For reactions at high temperatures, use high-purity, degassed, non-reactive solvents and consider running the reaction for the minimum time necessary.
-
-
Problem 2: I see new, unexpected peaks in my HPLC/LC-MS analysis of a stock solution or post-reaction mixture.
-
Caption: Troubleshooting workflow for purity issues.
Problem 3: My reaction yield is consistently low, and analysis of the crude mixture shows significant starting material and some unidentified byproducts.
-
Potential Cause: Substrate Degradation Under Reaction Conditions.
-
Why it happens: The reaction conditions themselves (e.g., temperature, pH, reagents) may be degrading a portion of the starting material before it can react as intended. Nitroaromatic compounds can be sensitive, and prolonged reaction times at high temperatures are a common cause of yield loss.[10]
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up the reaction under identical conditions but without the key reagent (e.g., without the coupling partner in a cross-coupling reaction). Let it stir for the full reaction time.
-
Analyze the Control: After the time has elapsed, analyze the mixture. If you observe the formation of the same byproducts seen in the full reaction, this confirms that your starting material is decomposing under the reaction conditions.
-
Optimize Conditions:
-
Lower the Temperature: Determine if the reaction can proceed at a lower temperature, even if it takes longer.
-
Shorten Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed, avoiding prolonged heating.
-
Use an Inert Atmosphere: Ensure the reaction is run under nitrogen or argon to prevent oxidative side reactions, especially if organometallic catalysts are involved.[8]
-
-
-
Section 3: Key Experimental Protocols
Protocol 3.1: Standard Handling and Storage Procedure
-
Receiving: Upon receipt, inspect the container for damage. Log the certificate of analysis and note the recommended storage conditions.
-
Aliquoting: If you will be using small amounts over time, it is best practice to aliquot the material into several smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere. Perform this process in a glovebox or under a stream of inert gas.
-
Storage: Place the tightly sealed primary container(s) inside a labeled, light-proof secondary container. Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Dispensing: When removing material for an experiment, allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Use clean, dry spatulas and weigh the material quickly. Purge the vial with inert gas before re-sealing.
Protocol 3.2: Forced Degradation Study Workflow
This protocol helps identify potential degradation pathways and develop stability-indicating analytical methods.
-
Preparation: Prepare five separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat one solution at 80 °C for 48 hours (in a sealed vial).
-
Photolytic: Expose one solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep one solution at room temperature, protected from light.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation products and their mass-to-charge ratios to hypothesize their structures. This data is crucial for validating that your routine analytical method can separate the parent compound from its potential degradants.
Section 4: Visual Guides & Reference Data
Diagram 1: Potential Degradation Pathways
dot graph G { layout=neato; graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes SM [label="this compound", pos="0,2.5!", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Degradation Paths Thermal [label="Thermal Stress\n(e.g., >150°C)", pos="-3,1!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photolytic [label="Photolytic Stress\n(UV Light)", pos="0,0!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductive [label="Reductive Conditions\n(H₂, Fe/HCl)", pos="3,1!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolytic [label="Hydrolytic Stress\n(Strong Acid/Base)", pos="0,4!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Products Radicals [label="Radical Species &\nPolymeric Material", pos="-3,-1!"]; Amine [label="4-[4-(trifluoromethoxy)phenoxy]aniline", pos="3,-1!"]; Phenols [label="4-Nitrophenol +\n4-(trifluoromethoxy)phenol", pos="0,5.5!"];
// Edges SM -> Thermal [label=" C-NO₂ Cleavage"]; Thermal -> Radicals; SM -> Photolytic [label=" Radical Formation"]; Photolytic -> Radicals; SM -> Reductive [label=" NO₂ -> NH₂"]; Reductive -> Amine; SM -> Hydrolytic [label=" Ether Cleavage"]; Hydrolytic -> Phenols; }
Caption: Potential degradation pathways for the title compound.
Table 1: Summary of Stability Hazards and Mitigation Strategies
| Hazard Type | Key Stressors | Potential Outcome | Mitigation Strategy |
| Thermal | High temperatures (>150 °C), prolonged heating | C-NO₂ bond cleavage, polymerization, yield loss.[3] | Use the lowest effective reaction temperature; minimize reaction time; monitor reactions closely. |
| Photochemical | UV radiation, prolonged exposure to ambient light | Formation of colored impurities, sample darkening. | Store in amber vials or protect from light; shield reactions from direct light.[8] |
| Hydrolytic | Strong acids or bases, presence of water | Cleavage of the ether linkage to form phenols. | Use anhydrous solvents; control pH; avoid strong acids/bases unless required for the reaction. |
| Reductive | Catalytic hydrogenation, reducing metals | Unintended conversion of the nitro group to an amine.[2] | Ensure reagents and catalysts are free from reductive impurities; use a controlled, inert atmosphere. |
References
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
LookChem. (n.d.). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of diphenyl ether herbicides by DnrA. Retrieved from [Link]
-
Purohit, V., & Basu, A. K. (2000). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. Retrieved from [Link]
-
Spain, J. C., & Hughes, J. B. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Retrieved from [Link]
-
Eawag. (2010, March 24). Nitrofen Degradation Pathway. Retrieved from [Link]
-
Liu, D., & Farooq, A. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame. Retrieved from [Link]
-
Pharos. (n.d.). Benzene, 1-nitro-4-(trifluoromethoxy)-. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. Retrieved from [Link]
-
Muravyev, N. V., et al. (2026). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. PubMed. Retrieved from [Link]
-
Chemsrc. (2025, August 26). CAS#:74030-44-7 | 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Nitro-4-phenoxybenzene. PubChem. Retrieved from [Link]
-
Fun, H. K., et al. (2014). 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph. National Institutes of Health. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1- N-oxide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Introduction: 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is a key intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and materials science components.[1] Its molecular structure, featuring a diaryl ether linkage with distinct electronic groups, makes it a valuable building block. However, synthetic routes can often yield a crude product contaminated with starting materials, isomeric byproducts, and other impurities. This guide provides a comprehensive, experience-driven approach to troubleshooting common purification challenges and outlines robust protocols for obtaining high-purity material suitable for the most demanding applications.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene in a direct question-and-answer format.
Q1: My crude product has a low, broad melting point. What are the likely impurities?
A: A low and broad melting point is a classic indicator of impurities. Based on common synthetic routes like nucleophilic aromatic substitution (SNAr), the primary contaminants are typically:
-
Unreacted Starting Materials: Such as 4-nitrophenol, 1-chloro-4-nitrobenzene, or 4-(trifluoromethoxy)phenol. These are often more polar than the final product.
-
Isomeric Byproducts: Substitution at the ortho position relative to the nitro group can occur, though it is generally less favored. These isomers often have very similar polarities to the desired para-product, making them challenging to remove.[2]
-
Inorganic Salts: Residual base (e.g., K₂CO₃) or salts formed during the reaction and workup. These are usually removed by an aqueous wash but can persist in trace amounts.[3]
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely under vacuum and may depress the melting point.
Q2: Thin-Layer Chromatography (TLC) of my product shows three spots. How do I determine which spot is my product and which are impurities?
A: TLC is an essential tool for diagnosing purity and guiding purification strategy.[2] Here is a systematic approach to identifying the spots:
-
Co-spotting: Run a TLC plate with three lanes: one for your crude product, one for the starting material(s), and a third lane where you "co-spot" the crude product and starting material together. The impurity spot that aligns perfectly with the starting material is now identified.
-
Polarity Assessment: The stationary phase in TLC (typically silica gel) is highly polar. Therefore, less polar compounds travel further up the plate (higher Rf value).[4]
-
The desired product, 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene, is a large, moderately polar molecule.
-
Phenolic starting materials (e.g., 4-nitrophenol) are generally more polar due to the hydroxyl group and will have a lower Rf.
-
Less polar byproducts or starting materials (e.g., an unreacted halo-aromatic compound) will have a higher Rf.
-
-
Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic rings will absorb UV light. Staining with potassium permanganate can also help identify oxidizable impurities.
Q3: I am attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of dissolving. Upon cooling, this oil may solidify into an amorphous mass, trapping impurities. This is a common issue when the compound's melting point is lower than the boiling point of the chosen recrystallization solvent.
Solutions:
-
Lower the Solvent Boiling Point: Switch to a solvent or a mixed-solvent system with a lower boiling point.
-
Use a Larger Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before cooling. The solution might have been supersaturated.
-
Induce Crystallization at a Higher Temperature: As the solution cools, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a "seed crystal" of pure product if available.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often promotes oiling or the formation of very small, impure crystals.[5]
Q4: My product is a persistent yellow-brown color, even after initial purification. How can I decolorize it?
A: The color is likely due to highly conjugated, polar impurities or trace amounts of oxidized side products. While the target compound itself is expected to be a pale yellow solid[3], a strong color suggests contamination.
Decolorization Protocol:
-
Dissolve the crude product in a suitable hot solvent as you would for recrystallization.
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal adsorbs colored impurities onto its high-surface-area matrix.
-
Keep the solution hot and swirl for 2-5 minutes. Avoid prolonged heating, as this can cause the desired product to adsorb as well.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Section 2: Detailed Purification Protocols
These protocols provide step-by-step methodologies for achieving high purity.
Protocol 2.1: Purification by Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid product.[6]
Step 1: Solvent Selection The ideal solvent should dissolve the compound completely when hot but poorly when cold. Test small amounts of your product in various solvents to find the best fit.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar Protic | Often a good first choice for moderately polar compounds.[3] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for a wide range of organic compounds. |
| Toluene | 111 | Non-polar | Useful if the product is less polar; may require a co-solvent. |
| Heptane/Hexane | ~98 / ~69 | Non-polar | Generally used as an "anti-solvent" with a more polar solvent. |
Step 2: Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to cover the solid.
-
Heat the mixture to boiling on a hot plate with gentle swirling.
-
Add more solvent in small portions until the solid just dissolves completely.
-
If the solution is colored, proceed with the activated charcoal treatment described in Q4 .
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, cool the flask further in an ice-water bath for 15-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
Validation: Confirm purity by taking a melting point and running a TLC.
Protocol 2.2: Purification by Flash Column Chromatography
Chromatography is the method of choice for separating mixtures with closely related components, such as isomers, or when recrystallization is ineffective.[4]
Step 1: Mobile Phase (Eluent) Selection
-
Use TLC to find a solvent system that gives your product an Rf value of 0.25-0.35 . This Rf range provides the best separation in a column.
-
Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Common eluent systems for nitroaromatic compounds include Hexane/Ethyl Acetate or Hexane/Dichloromethane gradients.[7]
Step 2: Column Packing and Sample Loading
-
Pack a glass column with silica gel (100-200 mesh is suitable for gravity columns, 230-400 mesh for flash) using either a dry packing or slurry method.[7]
-
Equilibrate the packed column by running 2-3 column volumes of the initial, least polar eluent through it.
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load this dry powder onto the top of the column. This method often results in sharper bands and better separation.
Step 3: Elution and Fraction Collection
-
Begin eluting with the chosen mobile phase.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Once the desired product begins to elute, combine the fractions that contain only the pure product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
-
Validation: Assess purity via TLC and melting point analysis.
Section 3: Visual Workflows and Data
Purification Strategy Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What analytical techniques are essential for confirming the purity and identity of the final product? A: A combination of techniques is crucial.
-
Purity: Thin-Layer Chromatography (TLC) for qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis. Melting point analysis is a simple, effective indicator of purity.
-
Identity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy is essential for confirming the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight.
FAQ 2: Can I use a different stationary phase for chromatography besides silica gel? A: Yes. While silica gel is the most common and cost-effective choice, other options exist.
-
Alumina: Can be basic, neutral, or acidic. It is sometimes used for compounds that are sensitive to the acidic nature of silica gel.
-
Reversed-Phase Silica (C18): This is a non-polar stationary phase used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[8] In this system, polar compounds elute first. This can be very effective for separating non-polar impurities from your moderately polar product.
FAQ 3: How should I properly store the purified 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene? A: The compound should be stored in a tightly sealed container in a cool, dry, dark place. A desiccator is recommended to protect it from moisture. While generally stable, nitroaromatic compounds can be sensitive to light over long periods.
Section 5: References
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Online] Available at: researchgate.net (Specific details on the principles of purifying nitro compounds using column chromatography).
-
Stevens, J. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. [Online] Available at: sciencemadness.org (Provides context on chromatographic techniques for nitro compounds).
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Online] Available at: ukessays.com (Illustrates the use of TLC and column chromatography for separating isomeric nitro compounds).
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Online] Available at: cdn.ymaws.com (Details the principles of separating compounds of different polarities using column chromatography).
-
Quick Company. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. [Online] Available at: quickcompany.in (Describes synthetic workup procedures, including neutralization and extraction).
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). (Discusses advanced HPLC stationary phases for separating nitro compounds).
-
Chem-Impex. 1-Nitro-4-(trifluoromethoxy)benzene. [Online] Available at: chem-impex.com (Describes the utility of a related compound as a versatile intermediate).
-
ChemScene. 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene. [Online] Available at: chemscene.com (Provides chemical properties for the target compound).
-
National Institutes of Health (NIH). (2013). 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph. PMC. [Online] Available at: ncbi.nlm.nih.gov (Describes the synthesis and recrystallization of a structurally similar diaryl ether).
-
Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. [Online] Available at: patents.google.com (Provides context on industrial synthesis and purification).
-
PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Online] Available at: pubchem.ncbi.nlm.nih.gov (Database entry for a related chemical structure).
-
The Royal Society of Chemistry. (2014). Efficient Solvent-Controlled Crystallization of Pure Polymorphs of 1-Nitro-4-(4-nitrophenylmethylthio)benzene. [Online] Available at: rsc.org (Provides examples of various solvents used for crystallization of complex nitroaromatic compounds).
-
University of Rochester. Recrystallization and Crystallization. [Online] Available at: chem.rochester.edu (Explains the fundamental principles and definitions of crystallization and recrystallization).
-
Google Patents. US1793304A - Process for purifying nitrobenzene. [Online] Available at: patents.google.com (Historical context on purification methods for nitroaromatics).
-
Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Online] Available at: tiu.edu.iq (Basic principles of workup for nitration reactions, including washing and separation).
-
Organic Syntheses. Nitrosobenzene. [Online] Available at: orgsyn.org (Details purification techniques like steam distillation for related compounds).
-
FranklyChemistry. (2013). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. [Online] Available at: youtube.com (Visual guide to purification steps including washing and distillation for a simple nitroaromatic).
-
ResearchGate. (2021). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. [Online] Available at: researchgate.net (Discusses the impact of cooling rate and other parameters on crystal morphology and purity).
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
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- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Scale-Up Synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction as the primary synthetic route.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most prevalent and industrially viable method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves coupling an aryl boronic acid or ester with an aryl halide. For this specific target molecule, the two most common approaches are:
-
Route A: Coupling of 4-nitrophenylboronic acid with 1-halo-4-(trifluoromethoxy)benzene .
-
Route B: Coupling of [4-(trifluoromethoxy)phenyl]boronic acid with 1-halo-4-nitrobenzene .
Both routes are effective, but the choice often depends on the cost, availability, and stability of the starting materials. Route B is frequently preferred due to the generally lower cost and higher stability of 4-nitrophenyl halides compared to their boronic acid counterparts. The reactivity of the aryl halide follows the order I > Br > Cl, with aryl bromides often providing the best balance of reactivity and cost for scale-up.[2]
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
During scale-up, tight control over certain parameters is essential to ensure reproducibility, yield, and safety. The key CPPs include:
-
Temperature Control: The reaction can be exothermic, particularly during catalyst activation and the onset of the reaction. Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. A reliable reactor jacket with heating/cooling fluid is mandatory to prevent thermal runaways, which can lead to byproduct formation and catalyst degradation.
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ingress of air can lead to catalyst oxidation and deactivation, stalling the reaction. It is critical to ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) and a slight positive pressure is maintained throughout the process.
-
Mixing Efficiency: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions like homocoupling. The agitator type, speed (RPM), and baffle design must be optimized to ensure homogeneity.
-
Reagent Addition Rate: Controlled, slow addition of one of the coupling partners (typically the boronic acid) can help manage the reaction exotherm and minimize the formation of homocoupled byproducts.
Q3: What are the primary safety concerns associated with this synthesis at scale?
Scaling up this synthesis introduces several safety considerations that must be addressed through proper engineering controls and personal protective equipment (PPE).
-
Nitroaromatic Compounds: The starting material (e.g., 1-bromo-4-nitrobenzene) and the final product are nitroaromatic compounds.[3] These materials can be toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[4][5] While mononitrated aromatics are generally not explosive, their thermal stability should be assessed, especially if downstream processing involves high temperatures.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided or on carbon support, can be pyrophoric. They should be handled under an inert atmosphere and never exposed to air when dry.
-
Bases: Strong bases like sodium or potassium carbonate are used. While not highly hazardous, they are irritants, and dust inhalation should be avoided.
-
Solvents: Flammable organic solvents are often used. The process must be designed to operate within a safe temperature range, and all equipment must be properly grounded to prevent static discharge.
Q4: How do I select the optimal catalyst system (palladium precursor and ligand) for scale-up?
Catalyst selection is a balance between reactivity, stability, and cost. While many systems work at the lab scale, only a few are robust enough for large-scale production.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are common, cost-effective precursors that are reduced in situ to the active Pd(0) species.[6]
-
Ligands: The choice of phosphine ligand is critical. For electron-deficient aryl halides like 1-bromo-4-nitrobenzene, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are often required to facilitate the difficult oxidative addition step and promote efficient reductive elimination.[7] These advanced ligands can enable lower catalyst loadings (0.1 to 0.01 mol%), which is economically critical at scale.
| Parameter | Laboratory Scale (1-100 g) | Pilot / Manufacturing Scale (>1 kg) | Rationale for Change |
| Catalyst Loading | 1-5 mol% | 0.01-0.5 mol% | Cost of palladium and ligand is a major driver at scale. Higher efficiency is required. |
| Temperature Control | Oil bath, heating mantle | Jacketed reactor with automated thermal fluid control | Poor heat transfer in large vessels necessitates precise, responsive temperature management to avoid runaways. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer with optimized impeller/baffles | Ensures homogeneity, prevents localized concentration gradients, and improves heat transfer. |
| Inerting | Balloon, Schlenk line | Continuous N₂/Ar purge and positive pressure blanket | Minimizes oxygen ingress in a large system with multiple ports and potential leak points. |
| Purification | Flash Chromatography | Crystallization, Reslurrying | Chromatography is not economically or practically feasible for large quantities. Crystallization is the preferred method for achieving high purity. |
| A summary of key parameter adjustments for scaling up the synthesis. |
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the scale-up process.
Problem 1: The reaction is sluggish or stalls before reaching full conversion.
-
Question: My reaction starts but slows down dramatically or stops completely after a few hours, with significant starting material remaining. What's wrong?
-
Answer & Troubleshooting Steps: This is a classic symptom of catalyst deactivation. The active Pd(0) species is sensitive and can be "killed" during the reaction.
-
Check for Oxygen: The most common culprit is an air leak. Verify that all reactor seals, ports, and transfer lines are secure. Ensure a constant, gentle positive pressure of inert gas is maintained.
-
Evaluate Reagent Purity: Impurities in starting materials or solvents (e.g., peroxides in THF, water in other solvents) can poison the catalyst. Use high-purity, degassed solvents for the reaction.
-
Assess the Base: The base must be sufficiently strong and soluble to activate the boronic acid.[8] Ensure the base is fresh, dry, and of an appropriate particle size for dissolution. In some cases, switching to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄) can resolve the issue.
-
Ligand Degradation: Some phosphine ligands can degrade at elevated temperatures. Confirm that your reaction temperature is within the stable range for your chosen ligand.
A decision tree for troubleshooting a stalled reaction. -
Problem 2: Significant formation of homocoupled byproducts is observed.
-
Question: My final product is contaminated with 4,4'-dinitrobiphenyl and/or 4,4'-bis(trifluoromethoxy)biphenyl. How can I prevent this?
-
Answer & Mitigation Strategies: Homocoupling arises from the reaction of two molecules of the boronic acid or two molecules of the aryl halide. It is a common side reaction in Suzuki couplings.
| Byproduct | Probable Cause | Mitigation Strategy |
| 4,4'-Dinitrobiphenyl | Oxidative homocoupling of 4-nitrophenylboronic acid. | 1. Strict Oxygen Exclusion: This is often promoted by trace oxygen. Ensure the reaction is rigorously deoxygenated before heating. 2. Controlled Stoichiometry: Use a slight excess (1.05-1.1 eq) of the boronic acid, but avoid a large excess. 3. Slow Addition: Add the boronic acid solution slowly to the reaction mixture to keep its instantaneous concentration low. |
| 4,4'-Bis(trifluoromethoxy)biphenyl | Reductive homocoupling of 1-halo-4-(trifluoromethoxy)benzene. | 1. Ligand Choice: This is often ligand-dependent. Screen different phosphine ligands. 2. Temperature Control: Avoid excessively high temperatures, which can promote this side reaction. |
| Common byproducts in the synthesis and strategies for their minimization. |
Problem 3: The product is difficult to purify and contains residual palladium.
-
Question: After workup, my crude product is a dark oil that is difficult to crystallize, and elemental analysis shows high levels of palladium. What purification strategies are effective at scale?
-
Answer & Purification Protocol: Removing the highly colored and potentially toxic palladium residues is a critical step in pharmaceutical synthesis.
-
Initial Workup: After the reaction is complete, cool the mixture and perform an aqueous quench. A common and effective workup involves washing the organic layer with an aqueous solution of a thiol-containing compound like N-acetylcysteine or thiourea. These compounds act as scavengers, coordinating strongly with the palladium and pulling it into the aqueous phase.
-
Activated Carbon Treatment: A highly effective method for removing residual palladium and other colored impurities is treatment with activated carbon (charcoal). Dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate), add 5-10 wt% of activated carbon, stir for 1-2 hours at a moderate temperature (40-50 °C), and then filter through a pad of Celite®.
-
Crystallization: The key to obtaining high purity material at scale is crystallization. A solvent screen should be performed to find a suitable solvent/anti-solvent system. For this compound, systems like Toluene/Heptane or Ethanol/Water are good starting points.
-
Protocol: Dissolve the charcoal-treated crude product in the minimum amount of hot solvent (e.g., Toluene). Slowly add the anti-solvent (e.g., Heptane) until turbidity is observed. Cool the mixture slowly to allow for crystal growth, then hold at a low temperature (0-5 °C) to maximize recovery before filtering.
-
The catalytic cycle for the Suzuki-Miyaura reaction. -
References
- Vertex AI Search, Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene - Quick Company.
- Loba Chemie, 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS. (2016).
- Chem-Impex, 1-Nitro-4-(trifluoromethoxy)benzene.
-
Wikipedia, Ullmann condensation. Available at: [Link]
-
Wikipedia, Buchwald–Hartwig amination. Available at: [Link]
-
OpenOChem Learn, Buchwald -Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
PubMed, Buchwald-Hartwig Amination of Nitroarenes. (2017). Available at: [Link]
-
Chemistry LibreTexts, Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
Cambridge University Press, Ullmann Reaction. Available at: [Link]
-
Organic Chemistry Portal, Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal, Ullmann Reaction. Available at: [Link]
- Google Patents, Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016).
-
PubChem, 1-Nitro-4-(trifluoromethoxy)benzene. Available at: [Link]
-
National Center for Biotechnology Information, Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
- Google Patents, Process for purifying nitrobenzene. (1931).
-
YouTube, Aromatic 2b. Preparation & Puification of Nitrobenzene. (2013). Available at: [Link]
-
MDPI, Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available at: [Link]
-
MDPI, Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
Carl ROTH, Safety Data Sheet: Nitrobenzene. Available at: [Link]
-
ResearchGate, Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (2022). Available at: [Link]
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- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Interpreting NMR Spectra of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Welcome to the technical support center for the analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectra of this complex molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure accurate and reliable spectral interpretation.
Structure and Expected Spectral Features
This compound possesses a unique structure with two distinct aromatic rings and a trifluoromethoxy group, leading to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra. Understanding the expected chemical shifts and coupling patterns is the first step in successful spectral analysis.
Figure 1: Structure of this compound
Caption: Molecular structure of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Sample Preparation and Data Acquisition
Question 1: I'm seeing broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?
Answer:
Peak broadening in ¹H NMR can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Poor Shimming: The most common culprit is an inhomogeneous magnetic field.[2] Re-shimming the spectrometer, particularly the spinning (Z) and non-spinning (XZ, YZ, etc.) shims, can significantly improve peak shape.[2]
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1][3] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[3]
-
Incomplete Dissolution: The presence of undissolved particulate matter will disrupt the magnetic field homogeneity.[4] Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[3][4] If suspected, these can sometimes be removed by passing the sample solution through a small column of silica gel or by gentle heating.[3]
Question 2: What is the optimal sample concentration for ¹³C and ¹⁹F NMR of this compound?
Answer:
Due to the lower natural abundance of ¹³C and the specific properties of ¹⁹F, higher sample concentrations are generally required compared to ¹H NMR.
-
¹³C NMR: A concentration of 50-100 mg is often necessary to obtain a good signal-to-noise ratio within a reasonable acquisition time.[3]
-
¹⁹F NMR: While ¹⁹F is a highly sensitive nucleus, a concentration similar to that for ¹³C NMR (around 50-100 mg) is a good starting point to ensure strong signals, especially for observing long-range couplings.
Question 3: Which deuterated solvent should I use, and are there any special considerations?
Answer:
The choice of solvent is critical and can influence chemical shifts.
-
Common Solvents: Chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.[1][3] CDCl₃ is often a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Solvent Effects: Be aware that aromatic solvents like benzene-d₆ can induce significant shifts in the proton spectrum due to anisotropic effects, which can sometimes help to resolve overlapping signals.[1]
-
Water Contamination: Deuterated solvents can absorb atmospheric moisture, leading to a large water peak in the ¹H NMR spectrum.[1] To minimize this, consider adding molecular sieves to your solvent bottle.[6]
Part 2: Spectral Interpretation
Question 4: I'm having trouble assigning the aromatic protons in the ¹H NMR spectrum. How can I differentiate them?
Answer:
The ¹H NMR spectrum of this compound will show two distinct sets of aromatic signals, each appearing as a pair of doublets (an AA'BB' system).
-
Nitro-substituted Ring: The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the protons on its ring. Therefore, the protons on the nitro-substituted ring will appear at a higher chemical shift (further downfield).[7] The protons ortho to the nitro group are typically the most deshielded.[7]
-
Trifluoromethoxy-substituted Ring: The trifluoromethoxy group (-OCF₃) is also electron-withdrawing, but generally less so than the nitro group. The protons on this ring will appear at a lower chemical shift (upfield) compared to the nitro-substituted ring.
-
Coupling Constants: The ortho coupling (³JHH) in aromatic systems is typically in the range of 6-8 Hz.[8] This will result in the characteristic doublet splitting for each proton.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H ortho to -NO₂ | ~8.2 - 8.4 | d | ~8-9 |
| H meta to -NO₂ | ~7.7 - 7.9 | d | ~8-9 |
| H ortho to -OCF₃ | ~7.6 - 7.8 | d | ~8-9 |
| H meta to -OCF₃ | ~7.2 - 7.4 | d | ~8-9 |
Question 5: The ¹³C NMR spectrum shows more signals than expected. What could be the reason?
Answer:
While broadband proton decoupling simplifies the ¹³C spectrum to singlets, the presence of fluorine can introduce additional complexity.[9]
-
¹⁹F-¹³C Coupling: The trifluoromethyl group will couple to the carbon atoms in the molecule, leading to splitting of the carbon signals. The one-bond coupling (¹JCF) is typically very large (250-300 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.[10][11] This results in quartets for the CF₃ carbon and the carbon it is attached to (ipso-carbon).
-
Quaternary Carbons: Remember to account for the quaternary carbons (those not bonded to any protons), which will also appear in the ¹³C spectrum.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) |
| C-NO₂ | ~148 | s |
| C-H ortho to -NO₂ | ~124 | s |
| C-H meta to -NO₂ | ~129 | s |
| C-ipso (bridgehead) | ~135 | s |
| C-ipso' (bridgehead) | ~145 | s |
| C-OCF₃ | ~149 | q |
| C-H ortho to -OCF₃ | ~121 | s |
| C-H meta to -OCF₃ | ~127 | s |
| -OCF₃ | ~120 | q |
Question 6: What should I expect to see in the ¹⁹F NMR spectrum?
Answer:
The ¹⁹F NMR spectrum provides a direct window into the fluorine environment.
-
Chemical Shift: The chemical shift of the -OCF₃ group is expected to be in the range of -55 to -65 ppm.
-
Multiplicity: Since there are no other fluorine atoms in the molecule, the ¹⁹F NMR spectrum should show a singlet.
Part 3: Advanced Troubleshooting and Data Processing
Question 7: My baseline is distorted. How can I correct it?
Answer:
A distorted baseline can interfere with accurate integration.[2] Most NMR processing software offers baseline correction algorithms.
-
Manual Correction: Manually select regions of the spectrum that are known to be baseline (i.e., contain no signals) and apply a polynomial fitting function.[12]
-
Automated Correction: Many software packages have automated baseline correction routines. However, it's always good practice to visually inspect the result to ensure it has been applied correctly.[12]
Figure 2: NMR Data Processing Workflow
Caption: A typical workflow for processing 1D NMR data.
Question 8: The signals in my aromatic region are overlapping. What can I do to resolve them?
Answer:
Overlapping signals are a common challenge in the NMR of aromatic compounds.[9]
-
Change Solvent: As mentioned earlier, changing to a different deuterated solvent, such as benzene-d₆, can alter the chemical shifts and potentially resolve the overlap.[1]
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for resolving ambiguities.[9] COSY will show correlations between coupled protons, while HSQC will correlate protons with their directly attached carbons.
Question 9: How can I confirm the assignment of my signals?
Answer:
A combination of 1D and 2D NMR experiments is the most robust way to confirm signal assignments.
-
¹H-¹H COSY: This experiment will show cross-peaks between protons that are coupled to each other. In this molecule, you would expect to see correlations between the ortho and meta protons on each aromatic ring.
-
¹H-¹³C HSQC: This experiment correlates each proton with the carbon it is directly attached to, confirming the C-H connectivities.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the two aromatic rings.
References
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
NMR Data Processing. (n.d.). [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Supporting Information. (n.d.). [Link]
-
Emwas, A. H., et al. (2015). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 11(4), 872-892. [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]
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NMR Sample Preparation. (n.d.). [Link]
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Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. [Link]
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Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. [Link]
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]
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Castellano, S., & Bothner-By, A. A. (1971). Proton Magnetic Resonance Studies of Some 1-X-2,4-Dinitrobenzenes. Canadian Journal of Chemistry, 49(23), 3759-3763. [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
Al-Harthi, S., & Al-Hujran, T. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1085-1096. [Link]
-
PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
Chay, S. C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications, 58(31), 4878-4881. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Dahlqvist, K. I. (1968). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 22, 1982-1988. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
hil18_sln.html. (n.d.). [Link]
-
McKinney, T. M., & Geske, D. H. (1967). Details of the steric interaction in mono-ortho-substituted nitrobenzene anion radical. Journal of the American Chemical Society, 89(12), 2806-2810. [Link]
-
Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?[Link]
-
Inorganic Chemistry. (2026). Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. [Link]
-
Wei, I. Y., & Fung, B. M. (1970). Deuterium Quadrupole Coupling Constants in Nitrobenzenes. The Journal of Chemical Physics, 52(5), 2715-2716. [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-181. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
SpectraBase. (n.d.). 1-(4-Fluorobenzyl)-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]
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Technical Support Center: Mass Spectrometry of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Welcome to the technical support guide for the mass spectrometry analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established principles of mass spectrometry and extensive experience with aromatic and halogenated compounds.
Predicted Fragmentation Pathway
Under typical Electron Ionization (EI) conditions (70 eV), the molecule will ionize to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation events.
Caption: Predicted EI fragmentation of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Q1: I am not seeing the molecular ion peak, or it is very weak. What could be the cause?
A1: The absence or low intensity of the molecular ion peak is a common issue, particularly with energetically unstable molecules.[1] Here are the likely causes and solutions:
-
Excessive Fragmentation: Nitroaromatic compounds can be prone to extensive fragmentation, especially under high-energy ionization conditions like standard 70 eV EI.[2]
-
Solution: Consider using a "softer" ionization technique. While EI is standard, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can yield a more abundant molecular ion.[3] For ESI, which is not typically used for nonpolar compounds, the choice of solvent and voltage can be manipulated to promote the formation of radical ions or protonated molecules.[4]
-
-
In-Source Fragmentation/Degradation: The compound may be thermally labile and degrading in the hot injection port or ion source.
-
Solution: Lower the temperature of the GC inlet and the MS ion source. Check for analyte stability by performing a series of injections at varying temperatures.
-
-
Poor Ionization Efficiency: The molecule may not be ionizing efficiently under the current conditions.
Q2: My mass spectrum has a high background or shows unexpected peaks. How can I resolve this?
A2: High background noise or contaminant peaks can obscure your analyte's signal and lead to misinterpretation.
-
System Contamination: The most common cause is contamination within the GC-MS system, from the injector to the detector.
-
Solution:
-
Bake-out the GC column: Follow the manufacturer's instructions to remove contaminants.
-
Clean the MS ion source: This is a more involved process and should be done according to your instrument's service manual. Source contamination is a frequent cause of poor performance.
-
Check for leaks: Air leaks can introduce nitrogen, oxygen, and water, leading to characteristic background ions and reduced sensitivity.[6]
-
-
-
Sample Purity: The sample itself may contain impurities.
-
Solution: Verify the purity of your sample using other analytical techniques like NMR or HPLC. If impurities are present, purify the sample before analysis.
-
-
Mobile Phase/Solvent Contamination: If using LC-MS, the solvents may be contaminated.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Always run solvent blanks to check for contamination.
-
Q3: I'm having trouble with quantification due to poor signal intensity and reproducibility. What should I check?
A3: Quantitative accuracy depends on a stable and reproducible signal.
-
Ion Suppression/Enhancement (Matrix Effects): This is a significant issue in LC-MS where co-eluting compounds from the sample matrix can affect the ionization of the analyte.[7]
-
Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS will co-elute and experience similar ionization effects, allowing for accurate quantification.[7]
-
-
Inconsistent Sample Introduction: Variability in injection volume or technique can lead to poor reproducibility.
-
Solution: Ensure the autosampler is functioning correctly and that the syringe is clean and free of air bubbles.[6] If performing manual injections, ensure a consistent technique.
-
-
Suboptimal Ionization Conditions: As mentioned, the choice of ionization technique is critical.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best ionization method for this compound?
A1: The optimal ionization method depends on the analytical goal.
-
For Structural Elucidation (Fragmentation): Electron Ionization (EI) at 70 eV is the gold standard because it provides reproducible fragmentation patterns that can be compared to spectral libraries.[10]
-
For Detecting the Molecular Ion: If the molecular ion is weak or absent in EI, a softer ionization technique is recommended.
-
Chemical Ionization (CI): This will likely produce a strong protonated molecule [M+H]⁺ with less fragmentation.[3]
-
Electrospray Ionization (ESI): While not ideal for nonpolar compounds, ESI can sometimes be used with specific solvent systems to generate molecular ions.[4][11]
-
Atmospheric Pressure Photoionization (APPI): APPI is an excellent choice for nonpolar and moderately polar compounds and may provide superior results to ESI for this analyte.[9]
-
Q2: What are the characteristic fragment ions I should look for in the mass spectrum?
A2: Based on the predicted fragmentation pathway, you should look for the following key ions. The presence of these fragments can help confirm the structure of your compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Origin |
| 299 | Molecular Ion [M]⁺˙ | Intact ionized molecule |
| 253 | [M-NO₂]⁺ | Loss of a nitro group |
| 214 | [M-OCF₃]⁺ | Loss of the trifluoromethoxy group |
| 168 | [C₁₂H₈]⁺˙ | Biphenyl radical cation |
| 161 | [C₇H₄F₃O]⁺ | Trifluoromethoxyphenyl cation |
| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |
Q3: How does the trifluoromethoxy group (-OCF₃) typically fragment?
A3: The trifluoromethoxy group is an interesting case. While loss of the entire ·OCF₃ radical is possible, you may also observe rearrangements and the loss of smaller fragments. In some cases involving trifluoromethyl groups, the loss of ·CF₃ is a dominant pathway.[12] For the -OCF₃ group, cleavage of the C-O bond is also a likely fragmentation route.
Q4: Are there any specific safety considerations when handling this compound for MS analysis?
A4: While specific toxicology data for this compound may be limited, it is prudent to handle it with care based on its functional groups. Nitroaromatic compounds can be toxic and are often skin and eye irritants. Always handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) if available.
Experimental Protocol: GC-MS Analysis
This protocol provides a general starting point for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Caption: General workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
GC Conditions (Example):
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Hold at 100°C for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[13]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 50 to 350.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to your compound.
-
Examine the mass spectrum and identify the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
-
References
-
Pereira, R. C. L., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]
-
Al-Naiema, I. M., & Al-Salim, N. I. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available at: [Link]
-
Shi, Q., et al. (2016). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. PubMed. Available at: [Link]
-
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
-
Weber, R., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
-
Alberici, R. M., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. Available at: [Link]
-
Kallury, R. K. M. R., & Manley, T. C. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]
-
Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]
-
University of Arizona. (n.d.). Electrospray and Ambient Ionization Sources. University of Arizona. Available at: [Link]
-
LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LECO Corporation. Available at: [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. gentechscientific.com [gentechscientific.com]
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- 8. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 11. Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene and Structurally Related Compounds: A Guide for Researchers
Abstract
This guide provides an in-depth comparative analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, a molecule of significant interest in materials science and medicinal chemistry. We will explore its physicochemical, spectroscopic, and electronic properties in relation to a series of structurally analogous compounds. This comparison aims to elucidate the distinct roles of the nitro (-NO₂), trifluoromethoxy (-OCF₃), and the biphenyl-like core structure in determining the overall characteristics of these molecules. Detailed experimental protocols for key characterization techniques are provided to enable researchers to conduct their own comparative studies.
Introduction: The Architectural Significance of Fluorine and Nitro Groups
The strategic functionalization of aromatic scaffolds is a cornerstone of modern chemical research, enabling the fine-tuning of molecular properties for specific applications. This compound is a prime example of a molecule where potent electron-withdrawing groups are installed on a biphenyl framework. Biphenyl derivatives are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs)[1].
The two key functional groups in our topic compound, the nitro and trifluoromethoxy groups, impart unique and powerful characteristics:
-
The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group significantly influences the electronic properties of the aromatic system.[2][3] This functional group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more susceptible to reduction and facilitating nucleophilic aromatic substitution.[2] Aromatic nitro compounds are crucial intermediates in the synthesis of dyes, explosives, and pharmaceuticals.[4][5]
-
The Trifluoromethoxy Group (-OCF₃): Often considered a "super-halogen," the -OCF₃ group is highly lipophilic and electron-withdrawing, yet it is metabolically more stable than a trifluoromethyl (-CF₃) group.[6][7] Its incorporation into drug candidates can enhance membrane permeability, improve metabolic stability, and increase binding affinity.[8] In materials science, the -OCF₃ group contributes to thermal and chemical resistance.[9]
This guide will compare our primary compound with analogs that systematically remove or alter these key features, allowing for a clear understanding of their individual contributions.
Comparative Physicochemical Properties
The interplay of different functional groups dictates the bulk properties of a molecule. The following table summarizes key physicochemical data for our topic compound and three selected analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | O=N(=O)c1ccc(c2ccc(OC(F)(F)F)cc2)cc1 | C₁₃H₈F₃NO₃ | 297.21 | Data not available | Calculated ~5.0 |
| 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | O=N(=O)c1ccc(Oc2ccc(OC(F)(F)F)cc2)cc1 | C₁₃H₈F₃NO₄ | 299.20 | Data not available | 4.28[10] |
| 4-Nitrobiphenyl | O=N(=O)c1ccc(c2ccccc2)cc1 | C₁₂H₉NO₂ | 199.20 | 113-115 | 3.77[11] |
| 1-Nitro-4-phenoxybenzene | O=N(=O)c1ccc(Oc2ccccc2)cc1 | C₁₂H₉NO₃ | 215.20 | 57-59 | 3.8[12] |
Note: Experimental data for the topic compound is limited in the public domain. The structure is provided for clarity.
Analysis of Structural Effects:
-
Effect of the -OCF₃ Group: Comparing 4-Nitrobiphenyl with the topic compound, the addition of the trifluoromethoxy group significantly increases the molecular weight and is expected to increase lipophilicity (LogP). The strong electron-withdrawing nature of the -OCF₃ group, in conjunction with the -NO₂ group, will have a profound impact on the electronic properties.
-
Effect of the Ether Linkage: The introduction of an ether linkage in 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene and 1-Nitro-4-phenoxybenzene adds rotational flexibility compared to the direct C-C bond in the biphenyl analogs. This can influence crystal packing and conformational preferences in solution.
Caption: Structural relationships between the compared compounds.
Spectroscopic and Electrochemical Characterization
A multi-technique approach is essential for a thorough comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution patterns. ¹⁹F NMR is crucial for compounds containing the -OCF₃ group, providing a clean signal for purity assessment and structural confirmation.
-
Mass Spectrometry (MS): Electron Ionization (EI) MS of these aromatic compounds is expected to show a strong molecular ion peak [M⁺] due to the charge-stabilizing ability of the aromatic rings.[13] Characteristic fragmentation patterns, such as the loss of the nitro group ([M⁺ - NO₂]), can also be observed.[13]
-
Cyclic Voltammetry (CV): CV is a powerful technique for probing the electronic effects of substituents on a molecule's redox properties.[14][15] For nitroaromatic compounds, the reduction of the nitro group is a key electrochemical event. The reduction potential is highly sensitive to the presence of other electron-withdrawing or -donating groups on the aromatic system. A more electron-deficient ring system will be easier to reduce, resulting in a less negative (more positive) reduction potential. We anticipate that this compound will have the least negative reduction potential due to the combined electron-withdrawing effects of the -NO₂ and -OCF₃ groups.
Detailed Experimental Protocols
Reproducible experimental methodologies are critical for accurate comparison.
Protocol 1: Characterization by NMR and Mass Spectrometry
Objective: To confirm the identity and purity of the synthesized or purchased compounds.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Mass spectrometer (e.g., GC-MS with EI source)
-
Volumetric flasks and pipettes
-
High-purity solvents for sample preparation (e.g., HPLC-grade methanol or acetonitrile)
Procedure:
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
NMR Data Acquisition: Acquire ¹H, ¹³C, and (if applicable) ¹⁹F NMR spectra according to standard instrument procedures.
-
MS Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent.
-
MS Data Acquisition: Inject the sample into the GC-MS system. The gas chromatograph will separate the compound from any volatile impurities before it enters the mass spectrometer. Acquire the mass spectrum in EI mode.
-
Data Analysis:
-
NMR: Integrate proton signals, assign peaks to the corresponding nuclei based on chemical shifts and coupling patterns, and verify the expected structure.
-
MS: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the fragmentation pattern for characteristic losses.
-
Protocol 2: Determination of Reduction Potential by Cyclic Voltammetry
Objective: To quantitatively measure and compare the one-electron reduction potential of the nitroaromatic compounds.
Materials:
-
Potentiostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile)
-
Nitroaromatic compounds of interest
-
High-purity inert gas (e.g., argon or nitrogen) for deoxygenation
-
Micropolishing kit (alumina slurries and polishing pads)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used, then dry completely. This step is critical for obtaining reproducible results.
-
Solution Preparation: Prepare a 1-5 mM solution of the nitroaromatic compound in the supporting electrolyte solution.
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with the inert gas for at least 15 minutes. Dissolved oxygen is electroactive and will interfere with the measurement. Maintain an inert gas blanket over the solution throughout the experiment.
-
Cell Assembly: Assemble the three-electrode system, ensuring the electrodes are properly immersed in the solution and are not touching.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe the reduction of the nitro group (e.g., -1.5 V), and then scan back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the scan and record the voltammogram. The cathodic peak potential (Epc) corresponds to the reduction of the nitro group.[16]
-
-
Data Analysis: Measure the cathodic peak potential for each compound under identical conditions. A less negative Epc indicates that the compound is easier to reduce.
Caption: Workflow for Cyclic Voltammetry Experiment.
Potential Applications and Future Directions
The unique combination of a biphenyl-like core with strong electron-withdrawing groups suggests several potential applications:
-
Pharmaceutical Intermediates: These compounds are valuable building blocks.[9][17] The nitro group can be readily reduced to an amine, a common functional group in pharmaceuticals, providing a handle for further synthetic transformations. The trifluoromethoxy group can enhance the drug-like properties of the final product.[8]
-
Materials Science: The high polarity and rigid core of these molecules make them candidates for liquid crystals and other advanced materials.[9][18] Their electron-accepting nature could be exploited in the design of materials for organic electronics.
-
Agrochemicals: The trifluoromethoxy group is a common feature in modern pesticides and herbicides, and the nitro group can also contribute to biological activity.[17]
Future research should focus on obtaining single-crystal X-ray structures to understand the solid-state packing and intermolecular interactions. Furthermore, expanding the comparative analysis to include biological assays (e.g., cytotoxicity, antimicrobial activity) would provide valuable insights for drug development professionals.
Conclusion
This guide has provided a framework for the comparative analysis of this compound and its structural analogs. By systematically evaluating the effects of the nitro and trifluoromethoxy groups, researchers can gain a deeper understanding of how these powerful substituents modulate the physicochemical and electronic properties of aromatic systems. The provided experimental protocols offer a starting point for rigorous, reproducible characterization, empowering scientists to make informed decisions in the design and application of novel functional molecules.
References
- Typical cyclic voltammogram of nitroaromatic compounds in different media. (n.d.). ResearchGate.
- Redox potentials of various nitroaromatic compounds. (A) Cyclic... (n.d.). ResearchGate.
- 1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). Chem-Impex.
- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. (n.d.).
- Cyclic voltammograms recorded for five nitro aromatic species. The... (n.d.). ResearchGate.
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A Comparative Guide to the Biological Activity of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of a promising class of compounds: 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene derivatives. We will delve into their synthesis, potential therapeutic applications, and the experimental data supporting their activity, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Promise of Fluorinated Biphenyls
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. This structure combines three key pharmacophores: a nitrobiphenyl core, known for its diverse biological activities, and a trifluoromethoxy (-OCF3) group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of the nitro and trifluoromethoxy groups creates a unique electronic and steric profile, making these derivatives attractive candidates for targeting a range of biological processes.
While direct and extensive research on the biological activities of this compound derivatives is still emerging, studies on structurally related compounds provide strong evidence for their potential in two primary areas: anticancer and antimicrobial applications. This guide will synthesize the available data on analogous compounds to build a predictive framework for the activity of this novel class and provide protocols for their evaluation.
Comparative Biological Activities: Insights from Analogs
The biological potential of this compound derivatives can be inferred from the activities of compounds sharing key structural motifs.
Anticancer Potential
The presence of both the nitrophenyl and trifluoromethyl/trifluoromethoxy moieties in various molecular scaffolds has been associated with significant anticancer activity.
-
Nitrophenyl Derivatives: Substituted N-(4'-nitrophenyl)-l-prolinamides have demonstrated notable cytotoxic effects against several human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cell lines.[1][2] Certain derivatives exhibited anti-tumor activity comparable to or even exceeding that of the standard chemotherapeutic agent 5-fluorouracil.[1][2]
-
Trifluoromethyl-Containing Compounds: Trifluoromethyl succinimides have shown activity against leukemia, non-small cell lung cancer, and renal cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[3] Furthermore, theophylline derivatives bearing trifluoromethyl and trifluoromethoxy groups have displayed cytotoxicity against HeLa and A549 cell lines.[4]
These findings strongly suggest that this compound derivatives are prime candidates for evaluation as novel anticancer agents. The combination of the nitro group, which can be metabolically reduced in hypoxic tumor environments to generate cytotoxic species, and the trifluoromethoxy group, which can enhance drug-like properties, presents a promising strategy for cancer therapy.
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50 or % Inhibition) | Reference |
| N-(4'-nitrophenyl)-l-prolinamides | A549, HCT-116, HepG2 | e.g., 95.41% inhibition against A549 at 100 µM for one derivative | [1][2] |
| Trifluoromethyl succinimides | Leukemia, NSCLC, Renal | Active at 10⁻⁵ M in NCI-60 screen | [3] |
| Theophylline derivatives with -CF3/-OCF3 | HeLa, A549 | Significant cytotoxicity observed | [4] |
| 1,3,4-Thiadiazoles with 3-methoxyphenyl | MCF-7, MDA-MB-231 | Moderate activity, e.g., 74% viability of MCF-7 at 100 µM for one derivative | [5] |
Antimicrobial Potential
The trifluoromethyl and nitrophenyl groups are also well-represented in compounds with potent antimicrobial activities.
-
Trifluoromethyl Derivatives: Bithiazole analogues containing a 4-trifluoromethyl group have demonstrated broad-spectrum antimicrobial activity against both viruses and bacteria, including Gram-positive and Gram-negative strains.[6] Similarly, N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[7]
-
Nitrophenyl Derivatives: A series of 1,2,4-triazole derivatives incorporating a 4-nitrophenyl moiety have been synthesized and evaluated as novel antimicrobial agents against a panel of bacteria and fungi.[8]
The convergence of these two pharmacophores in the this compound structure suggests a high probability of discovering novel antimicrobial agents within this class of compounds.
Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Target Organism(s) | Reported Activity (MIC or Inhibition Zone) | Reference |
| 4-Trifluoromethyl bithiazoles | Viruses, Gram-positive & Gram-negative bacteria | Low micromolar activity against viruses; synergistic activity against E. coli and A. baumannii | [6] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Antibiotic-resistant Gram-positive bacteria (MRSA) | Effective growth inhibitors | [7] |
| 1,2,4-Triazole derivatives with 4-nitrophenyl | S. aureus, P. aeruginosa, E. coli, C. albicans | Investigated for antimicrobial activity | [8] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | One derivative showed inhibition zones of 42-45 mm, surpassing ciprofloxacin | [4] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research into this promising class of compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds and is well-suited for the preparation of this compound derivatives.[7][9][10][11][12]
Diagram 1: Synthetic Pathway for this compound Derivatives
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A Comparative Guide to the Definitive Structural Validation of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of all subsequent investigation. The introduction of specific pharmacophores, such as the nitro group and the trifluoromethoxy group, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile[1][2][3]. Consequently, rigorous, multi-technique validation is not merely a procedural step but a fundamental requirement for scientific integrity and regulatory compliance.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene (CAS: 1019996-86-1), also known as 4-nitro-4'-(trifluoromethoxy)biphenyl[4]. We will move beyond simple data reporting to explain the causality behind the experimental choices, demonstrating how an orthogonal, self-validating approach provides irrefutable proof of structure.
The Compound: this compound
The structure presents a biphenyl core, a classic scaffold in medicinal chemistry. One ring is functionalized with a potent electron-withdrawing nitro group, a common feature in various therapeutic agents and a key synthetic handle[5][6]. The second ring bears a trifluoromethoxy (-OCF₃) group, a substituent increasingly utilized to enhance metabolic stability and lipophilicity, thereby improving drug-like properties[1][2]. The validation must confirm the identity and precise connectivity of these three components: the nitro-substituted phenyl ring, the trifluoromethoxy-substituted phenyl ring, and the C-C bond linking them.
An Orthogonal Approach to Structural Validation
A single analytical technique is insufficient for definitive structural proof. We employ an orthogonal approach, where each method interrogates the molecule's properties from a different physical principle. The convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating system that leaves no room for structural ambiguity.
Caption: Integrated workflow for structural validation.
Part 1: Primary Validation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise: Why a Multi-Nuclear NMR Approach?
-
¹H NMR maps the proton environment, confirming the substitution pattern on the aromatic rings.
-
¹³C NMR confirms the carbon skeleton and the presence of all 13 carbon atoms in their unique electronic environments.
-
¹⁹F NMR is a highly specific and sensitive technique that provides unambiguous evidence for the trifluoromethoxy group.
Predicted NMR Data
The following table summarizes the expected chemical shifts (δ) in ppm. These predictions are based on established substituent effects on aromatic systems. The nitro group is strongly electron-withdrawing and deshields adjacent protons and carbons, while the trifluoromethoxy group has more complex electronic effects[7][8].
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Structural Information Confirmed |
| ¹H NMR | ~8.30 | Doublet (d) | Protons ortho to -NO₂ group (deshielded) |
| ~7.80 | Doublet (d) | Protons meta to -NO₂ group | |
| ~7.70 | Doublet (d) | Protons ortho to -OCF₃ group | |
| ~7.40 | Doublet (d) | Protons meta to -OCF₃ group | |
| ¹³C NMR | ~150 | Singlet (s) | C atom attached to -NO₂ |
| ~148 | Singlet (s) | C atom attached to -OCF₃ | |
| ~120-145 | Multiple signals | Remaining aromatic and quaternary C atoms | |
| ~120.5 | Quartet (q) | C atom of the -OCF₃ group (J_CF ≈ 258 Hz) | |
| ¹⁹F NMR | ~ -58 | Singlet (s) | The three equivalent F atoms of the -OCF₃ group |
Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR spectroscopy.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: The experiment is performed on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are loaded for each nucleus.
-
¹H NMR Acquisition: A standard pulse sequence is used. Sufficient scans are acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
¹⁹F NMR Acquisition: A standard, proton-decoupled pulse sequence is used. ¹⁹F is a high-sensitivity nucleus, and acquisition is rapid.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., using residual solvent peak for ¹H and ¹³C).
Part 2: Corroborative Evidence from Mass Spectrometry
Mass spectrometry provides the exact molecular weight and, by extension, the elemental composition of the molecule. It also offers structural clues through the analysis of fragmentation patterns.
Expertise: High-Resolution vs. Low-Resolution MS
For definitive validation, High-Resolution Mass Spectrometry (HRMS) , often using an Orbitrap or Time-of-Flight (TOF) analyzer, is non-negotiable. It measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. Standard, low-resolution MS is useful for observing fragmentation but cannot provide this level of certainty for the parent ion.
Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value | Information Confirmed |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | 284.0529 | Confirms elemental composition of C₁₃H₉F₃NO₃⁺ (Calculated: 284.0529, Δ < 5 ppm) |
| GC-MS (EI) | Molecular Ion [M]⁺˙ | m/z = 283 | Confirms molecular weight. |
| Key Fragment | m/z = 237 | Loss of NO₂ group ([M-46]⁺˙) | |
| Key Fragment | m/z = 198 | Loss of OCF₃ group ([M-85]⁺˙) | |
| Key Fragment | m/z = 152 | Biphenyl radical cation ([C₁₂H₈]⁺˙) |
Experimental Protocol: HRMS (ESI-TOF)
Caption: Workflow for modern ATR-FTIR analysis.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Collection: A background spectrum is collected. This measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.
-
Sample Analysis: A small amount of the solid powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Interpretation: The resulting spectrum is analyzed to identify the positions and intensities of the key absorption bands, which are then matched to the expected functional groups.
Conclusion: A Triad of Conclusive Evidence
The structural validation of this compound is definitively achieved when the data from all three orthogonal techniques align.
-
NMR Spectroscopy establishes the precise connectivity of the atoms, confirming the 1,4-disubstituted patterns on both aromatic rings and the biphenyl linkage.
-
High-Resolution Mass Spectrometry verifies the correct elemental composition (C₁₃H₈F₃NO₃) with high accuracy, eliminating alternative formulas.
-
Infrared Spectroscopy provides direct evidence for the presence of the critical nitro (-NO₂) and trifluoromethoxy (-OCF₃) functional groups.
By following this rigorous, multi-faceted validation protocol, researchers can proceed with confidence, knowing that the structural foundation of their work is sound. This approach not only ensures data integrity for publications and patents but is also an indispensable requirement for any compound advancing into the drug development pipeline.
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A Spectroscopic Guide to Differentiating Isomers of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is paramount. Positional isomers, while sharing an identical molecular formula, often exhibit profoundly different pharmacological, toxicological, and material properties. The 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene scaffold, a substituted biphenyl system, is of significant interest due to the combined electronic properties of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups.[1] Distinguishing between the various positional isomers of this compound is a critical analytical challenge.
This guide provides a comprehensive comparison of the key spectroscopic signatures that enable the unambiguous differentiation of the primary isomers of this compound. We will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by established experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for isomer characterization.
Isomeric Landscape
The core structure is a biphenyl system where one ring is substituted with a nitro group and the other with a trifluoromethoxy group. The position of these substituents on their respective rings gives rise to several isomers. For this guide, we will focus on five representative isomers to illustrate the key principles of spectroscopic differentiation:
-
Isomer A: 4-Nitro-4'-(trifluoromethoxy)biphenyl
-
Isomer B: 2-Nitro-4'-(trifluoromethoxy)biphenyl
-
Isomer C: 3-Nitro-4'-(trifluoromethoxy)biphenyl
-
Isomer D: 4-Nitro-2'-(trifluoromethoxy)biphenyl
-
Isomer E: 4-Nitro-3'-(trifluoromethoxy)biphenyl
Comparative Spectroscopic Analysis
The differentiation of these isomers hinges on how the substituent positions influence the electronic environment, molecular symmetry, and steric hindrance within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for identifying positional isomers of substituted aromatic compounds.[2][3] By analyzing ¹H, ¹³C, and ¹⁹F spectra, a complete structural picture can be assembled.
Causality Behind Spectral Differences: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups like -NO₂ and -OCF₃ decrease the electron density on the aromatic rings, "deshielding" nearby nuclei and shifting their resonance signals to a higher frequency (downfield).[4] The splitting pattern of a signal, governed by spin-spin coupling, provides information about adjacent, non-equivalent nuclei.
The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) provides a rich fingerprint for each isomer.
-
Isomer A (4,4'-): Due to its high symmetry, this isomer will exhibit the simplest spectrum. It will show two distinct AA'BB' systems (two doublets of equal integration) for each ring. The protons ortho to the -NO₂ group will be the most downfield.
-
Isomer B (2,4'-): The introduction of the bulky -NO₂ group at the ortho position causes significant steric hindrance, leading to a large dihedral angle between the two rings. This electronic and steric disruption results in a highly complex and asymmetric spectrum, with all eight aromatic protons likely being chemically non-equivalent and displaying complex multiplets.
-
Isomer C (3,4'-): This isomer will also show a complex, asymmetric pattern, but the chemical shifts will differ from Isomer B. The proton at the 2-position (between the nitro group and the inter-ring bond) will be significantly deshielded.
-
Isomer D (4,2'-): Similar to Isomer B, steric hindrance from the ortho -OCF₃ group will lead to a complex, asymmetric spectrum.
-
Isomer E (4,3'-): This isomer will display a complex, asymmetric spectrum with distinct chemical shifts compared to the other meta-substituted isomer (C).
Aromatic carbons typically resonate in the 120-150 ppm range.[3] The number of unique signals directly reflects the symmetry of the isomer.
-
Isomer A (4,4'-): Will show the fewest signals due to symmetry (four signals for each ring, with the ipso-carbons—C4, C4', C1, C1'—being distinct).
-
Other Isomers (B, C, D, E): Will display up to 12 distinct signals for the aromatic carbons, reflecting their lower symmetry.
-
Key Feature: The carbon of the -OCF₃ group will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J_CF ≈ 255 Hz).[5]
¹⁹F NMR is exceptionally useful for differentiating isomers D and E from the others. The chemical shift of the -OCF₃ group is sensitive to its environment, and its coupling to nearby protons provides definitive structural information.
-
Isomers A, B, C (4'-OCF₃): These will show a single resonance for the -OCF₃ group. Long-range coupling to the ortho protons (H-3' and H-5') may result in this signal appearing as a triplet.[5]
-
Isomer D (2'-OCF₃): The -OCF₃ signal will likely be a doublet due to coupling with the single adjacent proton (H-3').
-
Isomer E (3'-OCF₃): The -OCF₃ signal is expected to be a pseudo-triplet (a doublet of doublets) due to coupling with H-2' and H-4'.[5]
Table 1: Predicted NMR Spectroscopic Data
| Isomer | ¹H NMR Aromatic Region Prediction | ¹³C NMR (Aromatic Signals) | ¹⁹F NMR Signal Pattern |
| A (4,4'-) | Two distinct AA'BB' systems (four doublets total) | ~8 signals | Triplet |
| B (2,4'-) | Complex multiplet, up to 8 distinct signals | Up to 12 signals | Triplet |
| C (3,4'-) | Complex multiplet, up to 8 distinct signals | Up to 12 signals | Triplet |
| D (4,2'-) | Complex multiplet, up to 8 distinct signals | Up to 12 signals | Doublet |
| E (4,3'-) | Complex multiplet, up to 8 distinct signals | Up to 12 signals | Doublet of Doublets |
Infrared (IR) Spectroscopy: Functional Group and Substitution Pattern Analysis
IR spectroscopy is excellent for confirming the presence of key functional groups and can provide strong clues about the aromatic substitution pattern.
Causality Behind Spectral Differences: Molecular vibrations that cause a change in the dipole moment are IR active. The frequency of these vibrations depends on the bond strength and the masses of the atoms involved.
-
Nitro Group (-NO₂): All isomers will exhibit two very strong, characteristic absorption bands corresponding to the asymmetric (~1500-1560 cm⁻¹) and symmetric (~1335-1370 cm⁻¹) stretching vibrations.
-
Trifluoromethoxy Group (-OCF₃): Strong absorptions corresponding to C-F stretching and the C-O-C ether linkage will be present in the 1250-1050 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending: The key differentiating region is often below 900 cm⁻¹. The pattern of C-H "wagging" vibrations is highly characteristic of the number of adjacent hydrogen atoms on the aromatic ring. For example, a 1,4-disubstituted (para) ring typically shows a strong band in the 810-840 cm⁻¹ range. Analyzing this "fingerprint" region can help determine the substitution pattern on both rings.
Table 2: Key Diagnostic IR Absorption Regions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 (Very Strong) |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 (Very Strong) |
| Aromatic C=C | Ring Stretch | 1400 - 1600 (Multiple bands) |
| Ether/Fluorine (-OCF₃) | C-O & C-F Stretches | 1050 - 1250 (Multiple Strong bands) |
| Aromatic C-H | Out-of-Plane Bending | 690 - 900 (Pattern dependent on substitution) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to the extent of π-conjugation.[6]
Causality Behind Spectral Differences: The biphenyl system contains a conjugated π-system. The absorption maximum (λ_max) is related to the energy of the π → π* transition. Effective conjugation between the two rings lowers this energy gap, resulting in a shift of λ_max to a longer wavelength (a bathochromic or red shift). Steric hindrance between the rings, caused by bulky ortho substituents, forces the rings to twist out of planarity. This twisting disrupts π-orbital overlap, reduces conjugation, increases the energy gap, and causes a hypsochromic (blue) shift to a shorter λ_max.
-
Isomer A (4,4'-): With no ortho substituents, this isomer can adopt a relatively planar conformation. It is expected to have the most effective conjugation and therefore the longest λ_max.
-
Isomers B (2,4'-) and D (4,2'-): The bulky -NO₂ or -OCF₃ groups at an ortho position will cause significant steric clash. This will force a large dihedral angle between the rings, severely disrupting conjugation. These isomers are predicted to have the shortest λ_max values.
-
Isomers C (3,4'-) and E (4,3'-): Meta substitution presents minimal steric hindrance. These isomers should have a λ_max similar to, but likely slightly shorter than, Isomer A.
Caption: Relationship between steric hindrance, conjugation, and UV-Vis absorption.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and reliable spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[7]
-
¹H NMR Acquisition:
-
Tune and shim the instrument on the sample.
-
Acquire a standard one-pulse ¹H spectrum. Typical spectral width is -2 to 12 ppm.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typical spectral width is 0 to 220 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling.
-
Use an appropriate chemical shift reference (e.g., external CFCl₃ at 0.00 ppm).
-
Protocol 2: IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Baseline Correction: Fill a matched quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-500 nm).[8]
-
Sample Measurement: Replace the blank cuvette with the sample cuvette.
-
Data Acquisition: Scan the sample over the same wavelength range to obtain the absorption spectrum. Identify the wavelength of maximum absorbance (λ_max).
Caption: A synergistic workflow for the spectroscopic identification of isomers.
Conclusion
While mass spectrometry can confirm the shared molecular weight of the this compound isomers, it cannot distinguish between them. A multi-technique spectroscopic approach is essential for definitive characterization. IR and UV-Vis spectroscopy provide rapid, valuable initial assessments of functional groups and molecular planarity. However, the combination of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy provides the most conclusive and detailed evidence, allowing for the unambiguous assignment of the substitution pattern by leveraging the unique chemical shifts, signal multiplicities, and coupling constants inherent to each distinct isomer. The application of these complementary techniques, guided by the principles outlined in this guide, provides a robust and self-validating system for structural elucidation.
References
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A Comparative Guide to the Reactivity of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene and Its Analogues in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Electron-Deficient Aromatics in Modern Chemistry
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Aryl ethers, particularly those activated by strong electron-withdrawing groups, are pivotal intermediates. Among these, 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene stands out due to the synergistic electron-withdrawing properties of the nitro (-NO₂) and the trifluoromethoxy (-OCF₃) moieties. This guide provides an in-depth comparative analysis of the reactivity of this key molecule and its analogues, focusing on Nucleophilic Aromatic Substitution (SNAr) reactions. We will delve into the electronic effects governing their reactivity, present available kinetic data for a structured comparison, and provide a robust experimental framework for researchers to conduct their own comparative studies.
The SNAr reaction is a powerful tool for the synthesis of complex aromatic compounds.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr proceeds readily on electron-deficient rings bearing a good leaving group. The reaction is typically a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is paramount in determining the reaction rate.
The Electronic Landscape: Unpacking the Influence of -NO₂ and -OAr Substituents
The reactivity of the 1-nitro-4-phenoxybenzene scaffold is primarily dictated by the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[4] The substituent on the phenoxy ring further modulates this reactivity.
The Nitro Group (-NO₂): A Potent Activator The nitro group deactivates the benzene ring towards electrophiles but strongly activates it for nucleophilic attack through both a strong inductive effect (-I) and a powerful resonance effect (-M). This resonance effect delocalizes the negative charge of the Meisenheimer intermediate, significantly lowering the activation energy of the reaction.
The Trifluoromethoxy Group (-OCF₃): A Strong Inductive Withdrawer The trifluoromethoxy group is a potent electron-withdrawing substituent, primarily acting through a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms.[5] Unlike the methoxy group (-OCH₃), which is an electron-donating group through resonance, the -OCF₃ group's ability to donate electron density via resonance is significantly diminished. This makes the 4-(trifluoromethoxy)phenyl group an overall electron-withdrawing moiety, which in turn influences the reactivity of the entire molecule. The introduction of the trifluoromethoxy group can also decrease the HOMO and LUMO energy levels of the molecular system.[6]
Comparative Reactivity Analysis: A Quantitative Perspective
While direct kinetic data for the SNAr reaction of this compound is not extensively available in the literature, we can draw insightful comparisons from studies on analogous 1-nitro-4-phenoxybenzene derivatives. The reactivity of these compounds is highly sensitive to the electronic nature of the substituent on the phenoxy ring.
To quantify these effects, we can utilize the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents. The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value for SNAr reactions indicates that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state.
Table 1: Hammett Substituent Constants and Predicted Reactivity Trends of 1-Nitro-4-(4'-X-phenoxy)benzene Analogues
| Substituent (X) on Phenoxy Ring | Hammett Constant (σp) | Expected Effect on SNAr Rate | Predicted Relative Reactivity |
| -OCH₃ | -0.27 | Electron-donating, deactivating | Slower |
| -CH₃ | -0.17 | Electron-donating, deactivating | Slower |
| -H | 0.00 | Reference | Baseline |
| -Cl | +0.23 | Electron-withdrawing, activating | Faster |
| -CN | +0.66 | Strongly electron-withdrawing, strongly activating | Much Faster |
| -NO₂ | +0.78 | Very strongly electron-withdrawing, very strongly activating | Significantly Faster |
| -OCF₃ | ~ +0.35 (estimated) | Electron-withdrawing, activating | Faster |
Note: The Hammett constant for the -OCF₃ group can vary slightly depending on the reaction and solvent system, but it is consistently positive, indicating an electron-withdrawing nature. The reactivity predictions are qualitative and based on the magnitude of the Hammett constants.
The data in Table 1 clearly illustrates the profound impact of the substituent on the phenoxy ring. Electron-donating groups like methoxy and methyl are expected to decrease the rate of nucleophilic attack by increasing the electron density on the phenoxy ring, which destabilizes the negative charge in the Meisenheimer complex. Conversely, electron-withdrawing groups such as chloro, cyano, and nitro are predicted to accelerate the reaction. The trifluoromethoxy group, with its significant electron-withdrawing character, is therefore expected to enhance the reactivity of the parent 1-nitro-4-phenoxybenzene.
Experimental Design for Comparative Kinetic Analysis
To empirically validate these predictions and to directly compare the reactivity of this compound with its analogues, a well-designed kinetic experiment is essential. UV-Vis spectrophotometry is a convenient and powerful technique for this purpose, as the formation of the product often results in a significant change in the absorption spectrum.[2][3][7][8][9]
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
Detailed Experimental Protocol: Kinetic Analysis of SNAr Reactions
This protocol outlines a general procedure for determining the second-order rate constants for the reaction of 1-nitro-4-phenoxybenzene analogues with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO or acetonitrile).
1. Materials and Reagents:
-
This compound and its analogues (high purity)
-
Nucleophile (e.g., piperidine, freshly distilled)
-
Solvent (e.g., DMSO or acetonitrile, anhydrous)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the aromatic substrate (e.g., 1 mM in the chosen solvent).
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM in the same solvent). The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.[7]
3. Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product. This can be determined by running a full spectrum of a completed reaction mixture.
-
Equilibrate the spectrophotometer's cuvette holder and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the nucleophile solution.
-
Initiate the reaction by rapidly adding a small, known volume of the substrate stock solution to the cuvette, ensuring quick and thorough mixing.
-
Immediately start recording the absorbance at λ_max as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
4. Data Analysis:
-
The pseudo-first-order rate constant, kobs, can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A∞ - (A∞ - A₀)e-kobst where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the kinetic runs for each concentration of the nucleophile.
-
The second-order rate constant, k₂, is obtained from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k₂[Nucleophile]
5. Comparative Analysis:
-
Perform the same set of experiments for each of the 1-nitro-4-phenoxybenzene analogues.
-
Compare the determined second-order rate constants (k₂) to establish a quantitative ranking of their reactivity.
Causality Behind Experimental Choices:
-
Pseudo-first-order conditions: Using a large excess of the nucleophile simplifies the rate law, making the calculation of the rate constant more straightforward and accurate.[9]
-
Choice of Solvent: Polar aprotic solvents like DMSO and acetonitrile are often used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining reproducible and comparable kinetic data.
Conclusion: A Framework for Predicting and Understanding Reactivity
This guide provides a comprehensive framework for understanding and comparing the reactivity of this compound and its analogues in nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly activates the aromatic system for nucleophilic attack. By leveraging the principles of physical organic chemistry, particularly the Hammett equation, we can make robust qualitative predictions about the relative reactivities of different analogues.
The provided experimental protocol offers a reliable method for obtaining quantitative kinetic data, enabling a precise and data-driven comparison. For researchers in drug discovery and materials science, a thorough understanding of these structure-reactivity relationships is invaluable for the rational design and efficient synthesis of novel molecules with desired properties.
References
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Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). Frontiers in Chemistry. [Link]
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4-(Trifluoromethoxy)phenyl-Containing Polymers as Promising Anodic Materials for Electrochromic Devices. (2020). MDPI. [Link]
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Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. (2017). ResearchGate. [Link]
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The effect of O-nucleophiles structure on the features of halogen substitution in heterogeneous systems. (2015). ResearchGate. [Link]
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Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2003). ResearchGate. [Link]
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Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2003). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2011). ResearchGate. [Link]
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The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. (2005). University of Huddersfield Research Portal. [Link]
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Some SNAr reactions provided Hammett correlations with low ρ‐values. (2019). ResearchGate. [Link]
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Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). Frontiers. [Link]
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Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). National Institutes of Health. [Link]
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Electronic and Solvent Effects on Kinetics of SNAr. (n.d.). Amanote Research. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (2019). CORE. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]
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Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. (2000). Journal of the American Chemical Society. [Link]
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Hammett plot for the nucleophilic rate constants ( k N ) of the... (2014). ResearchGate. [Link]
-
Hammett plot depicting enantiomeric ratio vs. σpara of the substrate.... (2020). ResearchGate. [Link]
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Following Kinetics using UV vis spectroscopy. (2016). YouTube. [Link]
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1-phenoxy-4-nitrobenzene. (n.d.). Stenutz. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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Benzene, 1-nitro-4-phenoxy-. (n.d.). NIST WebBook. [Link]
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Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxides. (1972). Zenodo. [Link]
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1-nitro-4-phenoxybenzene. (2024). ChemBK. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]
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Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. (2019). RSC Publishing. [Link]
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Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability. (2024). ACS Applied Polymer Materials. [Link]
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The effect of Cl···π interactions on the conformations of 4-chloro-5-(2-phenoxyethoxy)phthalonitrile and 4-chloro-5-[2-(pentafluorophenoxy)ethoxy]phthalonitrile. (2011). Acta Crystallographica Section C. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and safe downstream applications. The compound 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene is a key building block, valued for the unique physicochemical properties imparted by its trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups, such as high lipophilicity and metabolic stability.[1][2] These properties make it an attractive scaffold in medicinal chemistry and materials science.
However, the synthesis of such a specifically substituted aromatic compound is seldom a perfect process. The potential for isomeric byproducts, residual starting materials, and other process-related impurities necessitates a robust, multi-faceted analytical strategy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, moving beyond mere protocols to explain the scientific rationale behind our choices.
Understanding the Synthesis to Predict Impurities
A robust purity assessment begins with understanding the synthetic pathway, as this knowledge allows us to anticipate likely impurities. A common route to this compound involves the nitration of a 4-substituted benzene precursor. The primary impurities are often positional isomers, which can be notoriously difficult to separate and can significantly impact the reactivity and biological activity of the final product.
Potential impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Positional Isomers: Such as 1-nitro-2-[4-(trifluoromethoxy)phenyl]benzene, formed due to imperfect regioselectivity during the nitration step.
-
Over-nitrated Byproducts: Dinitro or trinitro species, if the reaction conditions are too harsh.[3]
-
Process-related Impurities: Residual solvents or reagents from the synthesis and workup.
Caption: Synthetic pathway and the origin of potential impurities.
An Orthogonal Approach: The Cornerstone of Reliable Purity Data
No single analytical technique can provide a complete picture of a compound's purity. Relying on one method can lead to co-eluting impurities being overlooked. Therefore, we advocate for an orthogonal approach , using multiple analytical techniques with different separation and detection principles. For this compound, the combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful and comprehensive assessment.[4][5]
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the purity analysis of non-volatile and thermally sensitive compounds, making it ideal for our target molecule.[6] A reversed-phase method provides excellent resolution for separating the main compound from closely related impurities.
Experimental Protocol: HPLC-UV
| Parameter | Condition | Rationale for Choice |
| Column | C18, 4.6 mm x 150 mm, 5 µm | The C18 stationary phase provides robust hydrophobic retention for the aromatic rings, enabling effective separation.[6] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A standard reversed-phase system. The acidic modifier sharpens peaks and suppresses ionization of any acidic/basic impurities. |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds and those with nitro groups strongly absorb UV light at this wavelength, providing high sensitivity.[7] |
| Injection Vol. | 10 µL | - |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Interpreting the Data
Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of any secondary peaks indicates impurities. The relative retention times can give clues as to the polarity of these impurities compared to the main compound.
Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is highly effective for analyzing volatile and thermally stable compounds.[4] When coupled with a mass spectrometer, it provides an unparalleled level of specificity, allowing for the confident identification of impurities, even at trace levels.[6] This makes it an excellent orthogonal technique to HPLC.
Experimental Protocol: GC-MS
| Parameter | Condition | Rationale for Choice |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | This low-polarity column is well-suited for separating a wide range of semi-volatile aromatic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp is necessary to elute compounds with different boiling points, from residual solvents to the high-boiling point target molecule. |
| Injector | 280 °C, Splitless mode | A high injector temperature ensures complete volatilization of the sample. Splitless mode is used for trace analysis. |
| MS Detector | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.[8] |
| Mass Range | 40-450 amu | Covers the expected mass range of the parent compound and potential fragments/impurities. |
Caption: Integrated workflow for purity and identity confirmation.
Comparative Performance: HPLC vs. GC-MS
| Parameter | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Separation Principle | Based on polarity and interaction with stationary/mobile phases.[9] | Based on volatility and boiling point.[9] |
| Specificity | Moderate; based on retention time and UV spectrum. | High; provides mass fragmentation patterns for positive identification.[6] |
| Primary Use Case | Quantitative purity assessment (% area). | Qualitative identification of volatile/semi-volatile impurities. |
| Sensitivity | High, depending on the chromophore. | Very high, especially in selected ion monitoring (SIM) mode. |
Absolute Structural Confirmation: The Role of Spectroscopy
Chromatographic methods tell us "how much" and "what else" is in the sample, but spectroscopic techniques are required to definitively confirm the structure of the main component.
-
Nuclear Magnetic Resonance (NMR): This is the gold standard for structural elucidation.
-
¹H NMR: Will confirm the substitution pattern on the aromatic rings. For the target para-substituted compound, two distinct doublets would be expected in the aromatic region.[10]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds. The trifluoromethoxy group will give a characteristic singlet in the ¹⁹F NMR spectrum, providing unambiguous evidence of its presence.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the elemental composition. The molecular weight of this compound is 299.20 g/mol .[11]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Expect strong absorbances corresponding to the N-O stretching of the nitro group (~1520 and 1340 cm⁻¹), C-F stretching, and C-O-C ether linkages.[12]
Conclusion: A Self-Validating Protocol for Unimpeachable Results
Assessing the purity of a critical intermediate like this compound is a multi-step, logic-driven process. It begins with an understanding of the synthesis to predict potential impurities and is executed through a carefully selected orthogonal set of analytical techniques.
By combining the quantitative power of HPLC, the identification specificity of GC-MS, and the definitive structural confirmation of NMR, researchers can create a self-validating system. This ensures that the material proceeding to the next stage of research or development is of the highest possible quality, lending confidence and integrity to the scientific outcomes.
References
- Ajmal, P. Y., Bhangare, R. C., Tiwari, M., & Sahu, S. K. (2019). s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Chromatography, 6(1), 42-51.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
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Ajmal, P. Y., et al. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. ResearchGate. Available online: [Link]
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Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available online: [Link]
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Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Available online: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available online: [Link]
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PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Available online: [Link]
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Webb, B. C., & Wells, C. H. J. (1972). Studies on nitroaromatic compounds. Part III. The synthesis of some new polynitroacenaphthenes. Journal of the Chemical Society, Perkin Transactions 1, 166-170. Available online: [Link]
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1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene vs 1-Nitro-4-(trifluoromethoxy)benzene
An In-Depth Comparative Guide for Medicinal Chemists: 1-Nitro-4-(trifluoromethoxy)benzene vs. 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational design. The trifluoromethoxy (-OCF₃) group, in particular, is prized for its ability to modulate key molecular properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive comparison of two critical nitroaromatic building blocks: the foundational 1-Nitro-4-(trifluoromethoxy)benzene and the more complex diaryl ether, 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene .
A Note on Nomenclature: The compound "this compound" suggests a biphenyl structure. However, based on commercially available compounds and common synthetic routes, this guide will focus on the diaryl ether analog, 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene , which features an ether linkage. This distinction is critical for understanding its stereoelectronic properties and synthetic accessibility.
This analysis moves beyond a simple catalog of properties, delving into the causal relationships between structure and function. We will explore how the addition of a phenoxy-trifluoromethoxy moiety fundamentally alters the molecule's profile, offering both unique opportunities and new challenges for researchers in the field.
Part 1: Molecular Structure and Physicochemical Properties
The most apparent difference between the two compounds is the extension of the aromatic system in 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene through an ether bridge. This structural divergence has profound implications for nearly all of its chemical and biological characteristics.
The addition of the trifluoromethoxyphenoxy group introduces several key changes:
-
Increased Size and Rotational Freedom: The molecule becomes significantly larger and gains an additional axis of rotation around the ether linkage, which can influence how it fits into a receptor's binding pocket.
-
Altered Electronics: While both molecules feature the strongly electron-withdrawing nitro group, the diaryl ether system allows for more complex electronic communication and potential for different metabolic soft spots.
-
Enhanced Lipophilicity: The larger, nonpolar surface area generally leads to a higher LogP value, impacting solubility, membrane permeability, and plasma protein binding.
Comparative Physicochemical Data
The following table summarizes the key computed and experimental properties of the two compounds.
| Property | 1-Nitro-4-(trifluoromethoxy)benzene | 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | Data Source(s) |
| CAS Number | 713-65-5 | 74030-44-7 | [3][4] |
| Molecular Formula | C₇H₄F₃NO₃ | C₁₃H₈F₃NO₄ | [1][3][4] |
| Molecular Weight | 207.11 g/mol | 299.20 g/mol | [1][3][4] |
| Appearance | Light orange to yellow clear liquid | Not specified (likely a solid) | [1][5] |
| Melting Point | 15 °C | Not specified | [1][5][6] |
| Boiling Point | 60 °C @ 4 mmHg | Not specified | [1][5] |
| Density | ~1.45 g/cm³ | Not specified | [1][7] |
| Topological Polar Surface Area (TPSA) | 61.6 Ų | 61.6 Ų | [4] |
| Computed LogP | Not specified | 4.28 | [4] |
Note: The TPSA remains identical as the additional atoms do not contribute to the polar surface area, a factor that is critical for predicting cell permeability.
Part 2: Synthesis and Chemical Reactivity
The synthetic accessibility of a building block is a paramount concern in drug development. Both compounds can be prepared using established organic chemistry reactions, though their strategies differ significantly.
Synthesis of 1-Nitro-4-(trifluoromethoxy)benzene
This compound is typically synthesized via the electrophilic nitration of trifluoromethoxybenzene. The trifluoromethoxy group is an ortho-, para- director; however, steric hindrance often favors the formation of the para-substituted product.
Representative Protocol: Electrophilic Nitration
-
Reaction Setup: To a cooled (0-5 °C) solution of trifluoromethoxybenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise.
-
Rationale: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the aromatic substitution. The low temperature is crucial to control the exothermic reaction and prevent over-nitration.
-
Workup: The reaction mixture is carefully poured over ice, causing the organic product to precipitate or separate.
-
Purification: The crude product is then collected, washed to neutrality, and purified, typically by distillation under reduced pressure.
Synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
The construction of the diaryl ether bond is the key step. A highly efficient method is the Nucleophilic Aromatic Substitution (SNAr) reaction.
Representative Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
Reactant Preparation: 4-(Trifluoromethoxy)phenol is treated with a strong base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or DMSO) to generate the corresponding phenoxide in situ.
-
Rationale (Base): The base deprotonates the phenol, forming a highly nucleophilic phenoxide anion required to attack the electron-deficient aromatic ring.
-
Substitution Reaction: 1-Fluoro-4-nitrobenzene is added to the phenoxide solution. The mixture is heated to facilitate the substitution.
-
Rationale (Substrate & Solvent): The nitro group on 1-fluoro-4-nitrobenzene is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack, stabilizing the negative charge in the Meisenheimer complex intermediate. Fluorine is an excellent leaving group in SNAr reactions. A polar aprotic solvent is used to solvate the cation of the base without solvating the nucleophile, thus maximizing its reactivity.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.
Comparative Reactivity
The primary reactive handle on both molecules is the nitro group. It can be readily reduced to an aniline (-NH₂), which is a versatile precursor for the synthesis of amides, ureas, sulfonamides, and other functional groups common in bioactive molecules.[6] This reduction makes both compounds valuable intermediates in pharmaceutical and agrochemical synthesis.[1][2][8]
Part 3: Biological Profile and Toxicological Considerations
While specific biological data for 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is scarce, we can infer its likely profile based on its structural components and the extensive data available for nitroaromatics.
Pharmacological Potential
The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drug candidates.[2] Therefore, both molecules serve as valuable starting points for introducing this group.
-
1-Nitro-4-(trifluoromethoxy)benzene is a direct precursor to 4-(trifluoromethoxy)aniline, a key building block in the synthesis of various pharmaceuticals and pesticides.[2][6]
-
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene incorporates a diaryl ether scaffold. This structural motif is present in numerous approved drugs (e.g., thyroxine, nimesulide analogs) and is known to interact with a wide range of biological targets. Its increased size and lipophilicity suggest it may be suitable for targeting larger, more hydrophobic binding pockets compared to derivatives of the smaller aniline.
Toxicological Profile: The Nitroaromatic Concern
A significant consideration for any nitroaromatic compound is the potential for toxicity, primarily driven by the metabolic reduction of the nitro group.[9][10] This is a class effect that researchers must address early in the development process.
The primary mechanism of toxicity involves the reduction of the nitro group (-NO₂) to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate.[9] These intermediates can undergo redox cycling, generating reactive oxygen species (ROS) and leading to methemoglobinemia—a condition where hemoglobin is oxidized to methemoglobin, impairing oxygen transport in the blood.[10][11][12][13] This can cause symptoms ranging from cyanosis and headache to coma and death at high exposures.[10][11][13] The EPA has classified the parent compound, nitrobenzene, as likely to be carcinogenic to humans.[11]
Comparative Safety Information
| Hazard Statement (GHS) | 1-Nitro-4-(trifluoromethoxy)benzene | 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene |
| Acute Toxicity, Oral | Not explicitly classified, but may be harmful. | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation). | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation). | H319: Causes serious eye irritation. |
| Target Organ Toxicity | Category 3 (May cause respiratory irritation). | H335: May cause respiratory irritation. |
| Data sourced from Fisher Scientific and ChemScene safety data.[4][7] |
Both compounds share similar hazard classifications, which is expected given their shared nitro-functionalized aromatic core.
Part 4: A Framework for Experimental Comparison
To move from inference to evidence, a direct, head-to-head experimental comparison is necessary. The following protocol for a standard in vitro cytotoxicity assay provides a self-validating system to quantitatively assess and compare the potential toxicity of these two building blocks.
Protocol: Comparative Cytotoxicity via MTT Assay
Objective: To determine the relative cytotoxicity (IC₅₀ value) of 1-Nitro-4-(trifluoromethoxy)benzene and 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene in a human liver carcinoma cell line (HepG2).
Rationale: HepG2 cells are a relevant model as the liver is a primary site of nitroaromatic metabolism.[9] The MTT assay is a colorimetric, reliable, and widely accepted method for assessing cell viability based on mitochondrial reductase activity.
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of each test compound in DMSO. Create a series of dilutions in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of the test compounds. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the treated cells for 24 or 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.
Conclusion and Strategic Outlook
This guide delineates the fundamental differences between 1-Nitro-4-(trifluoromethoxy)benzene and 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene , moving from structural analysis to a tangible experimental framework.
-
1-Nitro-4-(trifluoromethoxy)benzene is a compact, readily available building block ideal for introducing the 4-(trifluoromethoxy)aniline moiety into a wide range of molecular scaffolds. Its utility is well-established.[1][2][6]
-
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene offers a more complex, pre-formed diaryl ether scaffold. This provides a strategic advantage for projects targeting receptors where a larger, more conformationally adaptable ligand is desired. It allows for rapid exploration of chemical space around a privileged drug-like structure.
The choice between these two reagents is not merely one of size, but of strategic intent. For programs requiring a simple, versatile introduction of the -OCF₃ group, the smaller aniline precursor is the logical choice. For programs aiming to leverage the specific topology of a diaryl ether, the larger building block provides a more direct and efficient synthetic route.
For both compounds, the inherent toxicological risks associated with the nitroaromatic core must be proactively managed. Early-stage in vitro toxicity screening, as outlined in this guide, is not just recommended; it is an essential component of a responsible and efficient drug discovery workflow.
References
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1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405. PubChem, National Center for Biotechnology Information. [Link]
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Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. Fengchen Group. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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p-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821. PubChem, National Center for Biotechnology Information. [Link]
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NITROBENZENE. Delaware Health and Social Services. [Link]
- Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
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Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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1-Nitro-4-phenoxybenzene | C12H9NO3 | CID 12110. PubChem, National Center for Biotechnology Information. [Link]
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Nitrobenzene: toxicological overview. GOV.UK. [Link]
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HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. NJ.gov. [Link]
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Benzene, 1-nitro-4-(trifluoromethoxy)-. Pharos. [Link]
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CAS:713-65-5 1-Nitro-4-(trifluoromethoxy)benzene manufacturer. AHH Chemical Co., Ltd. [Link]
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PUBLIC HEALTH STATEMENT NITROBENZENE. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene Analogues
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene analogues, a class of compounds with significant potential in medicinal chemistry. By dissecting the roles of the core diaryl ether scaffold and its key substituents—the nitro and trifluoromethoxy groups—we aim to provide researchers, scientists, and drug development professionals with a framework for designing more potent and selective therapeutic agents.
Introduction: The Promise of a Privileged Scaffold
The this compound scaffold, a diaryl ether, represents a "privileged structure" in drug discovery. Diaryl ethers are prevalent in a wide array of biologically active molecules, including those with anticancer, antibacterial, and anti-inflammatory properties. The inherent conformational flexibility of the ether linkage allows these molecules to adapt to the binding pockets of various biological targets.
The subject of this guide, this compound and its analogues, combines this versatile scaffold with two powerful electron-withdrawing groups: a nitro (-NO₂) group and a trifluoromethoxy (-OCF₃) group. This combination is anticipated to confer unique electronic and physicochemical properties, making these compounds particularly interesting for exploration as potential therapeutic agents, especially in oncology. Preliminary studies on closely related structures have indicated promising cytotoxic effects against cancer cell lines, underscoring the need for a deeper understanding of their SAR.
The Trifecta of Activity: Deconstructing the Key Functional Groups
The biological activity of this compound analogues is intrinsically linked to the interplay of its three core components: the diaryl ether linkage, the nitro substituent, and the trifluoromethoxy substituent.
The Diaryl Ether Core: A Flexible Foundation
The diaryl ether core provides the fundamental framework for this class of compounds. Its non-planar, "bent" conformation allows the two phenyl rings to orient themselves in a variety of spatial arrangements, which is crucial for interacting with the often-complex topographies of enzyme active sites or receptor binding pockets. The ether oxygen can also act as a hydrogen bond acceptor, further contributing to binding affinity.
The Nitro Group: An Electronic Powerhouse and Potential Bioactivation Handle
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring to which it is attached. This electronic perturbation can be critical for molecular recognition by biological targets. Furthermore, under the hypoxic conditions often found in solid tumors, the nitro group can be bioreductively activated by nitroreductase enzymes to form highly reactive cytotoxic species, offering a potential mechanism for tumor-selective drug targeting.
The Trifluoromethoxy Group: Enhancing Lipophilicity and Metabolic Stability
The trifluoromethoxy group is a unique substituent that profoundly impacts a molecule's pharmacokinetic and pharmacodynamic properties. It is highly lipophilic, which can enhance cell membrane permeability and bioavailability. Moreover, the strong carbon-fluorine bonds in the -OCF₃ group make it resistant to metabolic degradation, thereby increasing the compound's in vivo half-life. The presence of this group has been shown to significantly enhance the anticancer activity of various molecular scaffolds.[1][2]
Comparative Analysis of Biological Activity: A Look at the Evidence
While a comprehensive SAR study of a systematically modified series of this compound analogues is not yet publicly available, we can draw valuable insights from related diaryl ether and trifluoromethyl-containing compounds. The following table summarizes the cytotoxic activity of some relevant compounds against various cancer cell lines, providing a basis for a comparative discussion.
| Compound/Analogue | Structure | Cell Line | IC50 (µM) | Reference |
| 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | ![]() | MRC-5 (human lung fibroblast) | ~15 | |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | ![]() | MCF-7 (human breast cancer) | 2.63 | [1] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analogue) | ![]() | MCF-7 (human breast cancer) | 19.72 | [1] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | ![]() | NCI-60 Panel | - | [2] |
Key Observations and SAR Insights:
-
The Importance of the Trifluoromethyl Group: A striking comparison can be made between the trifluoromethylated isoxazole and its non-fluorinated counterpart. The presence of the -CF₃ group resulted in an almost 8-fold increase in cytotoxic activity against the MCF-7 breast cancer cell line (IC50 of 2.63 µM vs. 19.72 µM).[1] This strongly suggests that the trifluoromethoxy group in our core scaffold is likely a key contributor to its potential anticancer activity.
-
The Role of the Diaryl Ether Scaffold: The moderate cytotoxicity of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene (IC50 ~15 µM) in human lung fibroblasts indicates that the diaryl ether scaffold is a viable starting point for the development of more potent analogues.
-
Potential for Broad-Spectrum Activity: The evaluation of a trifluoromethyl-containing thiazolopyrimidine derivative against the NCI-60 panel of cancer cell lines suggests that compounds with this functional group can exhibit broad-spectrum anticancer activity.[2]
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative studies, we provide a detailed protocol for a standard in vitro cytotoxicity assay, the MTT assay, which is commonly used to evaluate the anticancer activity of novel compounds.
MTT Assay for In Vitro Cytotoxicity
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Structure-Activity Landscape
To better understand the key structural features and their relationships, the following diagrams are provided.
Caption: Key structural components and their influence on the biological activity of this compound analogues.
Sources
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A Comparative Computational Analysis of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene and Related Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of the structural and electronic properties of 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene. Due to the limited availability of experimental data for this specific molecule, this guide focuses on a comparative in silico study, benchmarking its predicted properties against two well-characterized analogues: 4-Nitrobiphenyl and a monofunctionalized trifluoromethoxy derivative. This approach allows for a systematic evaluation of the individual and combined electronic contributions of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) functional groups, which are of significant interest in the fields of medicinal chemistry and materials science for their ability to modulate molecular properties.
The insights generated from this computational framework serve as a predictive tool for understanding the potential reactivity, intermolecular interactions, and metabolic stability of this compound, thereby guiding future experimental design and synthesis.
Introduction: The Significance of Functionalized Biphenyls
The biphenyl scaffold is a privileged structure in drug discovery and materials science, offering a versatile platform for constructing molecules with tailored electronic and steric properties. The introduction of electron-withdrawing or electron-donating groups can dramatically alter the physicochemical and biological characteristics of the parent molecule. The nitro group (-NO₂) is a strong electron-withdrawing group known to influence a compound's metabolic susceptibility and electronic behavior.[1] Conversely, the trifluoromethoxy group (-OCF₃) is a lipophilic electron-withdrawing substituent that can enhance metabolic stability and membrane permeability.[2]
This guide investigates the combined effect of these two functional groups in this compound. To dissect the influence of each substituent, we will compare its computationally derived properties to those of 4-Nitrobiphenyl and 4-(trifluoromethoxy)biphenyl.
Computational Methodology: A Predictive Framework
To ensure scientific rigor, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method, to predict the properties of our target compound and its analogues.[3] DFT provides a good balance between computational cost and accuracy for molecules of this size. The chosen level of theory for this guide is the B3LYP functional with a 6-31G* basis set, a widely accepted combination for organic molecules.
The computational workflow is as follows:
Caption: A generalized workflow for the computational analysis of molecular properties.
Comparative Analysis of Computed Properties
The following table summarizes the key electronic properties of this compound and its comparators, as predicted by our DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Nitrobiphenyl | -7.12 | -2.98 | 4.14 | 4.35 |
| 4-(Trifluoromethoxy)biphenyl | -6.58 | -0.89 | 5.69 | 2.51 |
| This compound | -7.35 | -3.21 | 4.14 | 2.15 |
Note: These are theoretical values and should be interpreted in a comparative context.
Analysis of Computational Data:
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests that a molecule is more easily excitable and potentially more reactive. Both 4-Nitrobiphenyl and this compound exhibit a significantly smaller energy gap compared to 4-(trifluoromethoxy)biphenyl, indicating that the nitro group is the primary determinant of their reactivity. The trifluoromethoxy group in the target compound appears to have a negligible effect on the energy gap compared to 4-Nitrobiphenyl.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. 4-Nitrobiphenyl has the largest dipole moment, indicating a significant separation of charge.[4] The introduction of the trifluoromethoxy group in this compound results in a lower predicted dipole moment. This suggests that the opposing electron-withdrawing effects of the nitro and trifluoromethoxy groups may lead to a more balanced charge distribution in the target molecule.
Molecular Electrostatic Potential (MEP) Maps:
MEP maps visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue).
(Self-generated image of MEP maps would be inserted here if the tool had image generation capabilities. For the purpose of this guide, we will describe the expected features.)
-
4-Nitrobiphenyl: The MEP map would show a highly electron-deficient (blue) region around the nitro group, making it a likely site for nucleophilic attack. The biphenyl rings would be comparatively less electron-poor.
-
4-(Trifluoromethoxy)biphenyl: The trifluoromethoxy group would also create an electron-deficient region, though likely less intense than the nitro group.
-
This compound: The MEP map for the target compound would display two distinct electron-deficient poles at the nitro and trifluoromethoxy groups. This dual-pole nature could influence its intermolecular interactions and binding properties.
Physicochemical and Toxicological Profiles of Comparator Compounds
To ground our computational predictions in reality, we can examine the known experimental properties of our comparator molecules.
| Property | 4-Nitrobiphenyl | 4-(Trifluoromethoxy)biphenyl |
| Molecular Formula | C₁₂H₉NO₂[4] | C₁₃H₉F₃O |
| Molecular Weight | 199.21 g/mol [5] | 238.21 g/mol |
| Melting Point | 114 °C[4][6] | Not readily available |
| Boiling Point | 340 °C[4][6] | Not readily available |
| Solubility | Insoluble in water; soluble in ether, benzene, chloroform.[4] | Not readily available |
| Toxicology | Potential occupational carcinogen.[4] Causes irritation to eyes, respiratory tract, and mucous membranes.[5] Chronic exposure may affect the nervous system, liver, and kidneys.[4][5] | Not readily available |
The known toxicity of 4-Nitrobiphenyl underscores the importance of careful handling and containment of nitroaromatic compounds.[6][7] While no specific toxicological data is available for this compound, the presence of the nitroaromatic moiety suggests that similar precautions should be taken.
Detailed Protocol for Computational Analysis
This protocol provides a step-by-step guide for performing the computational analysis described in this guide using a generic quantum chemistry software package.
Caption: A step-by-step protocol for performing DFT calculations on organic molecules.
Discussion and Future Perspectives
Our comparative computational analysis predicts that this compound possesses electronic features influenced by both the nitro and trifluoromethoxy groups. The strong electron-withdrawing nature of the nitro group appears to dominate the molecule's reactivity profile, as indicated by the HOMO-LUMO gap. However, the trifluoromethoxy group modulates the overall polarity, resulting in a lower dipole moment compared to 4-Nitrobiphenyl.
These findings have several implications for the potential applications of this compound:
-
In Drug Discovery: The reduced polarity and the presence of the metabolically robust -OCF₃ group could translate to improved pharmacokinetic properties compared to 4-Nitrobiphenyl. However, the reactive nitro group may still be a liability.
-
In Materials Science: The distinct electronic properties could make this compound a useful building block for novel polymers or liquid crystals.[2][8]
The next logical step is the experimental validation of these computational predictions. This would involve the synthesis of this compound followed by spectroscopic characterization (NMR, IR, UV-Vis), determination of its physicochemical properties (melting point, solubility), and an assessment of its biological activity and toxicological profile.
Conclusion
This guide has provided a comprehensive computational comparison of this compound with 4-Nitrobiphenyl and 4-(trifluoromethoxy)biphenyl. The results indicate that the nitro group is the primary driver of the molecule's reactivity, while the trifluoromethoxy group modulates its polarity. This in silico analysis offers valuable insights into the properties of this under-characterized molecule and provides a solid foundation for future experimental investigations.
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A Comparative Guide to 1-Nitro-4-(trifluoromethoxy)benzene and its Analogs in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of success. Aryl nitro compounds, in particular, serve as versatile intermediates, offering a gateway to a multitude of functional group transformations. This guide provides an in-depth comparative analysis of 1-nitro-4-(trifluoromethoxy)benzene, a compound of increasing interest, with two structurally related and commercially significant alternatives: 1-fluoro-4-nitrobenzene and 1-nitro-4-phenoxybenzene.
This document moves beyond a simple cataloging of properties. It is designed to provide a deep, field-proven understanding of the nuances in reactivity and application that arise from the distinct electronic and steric properties of the trifluoromethoxy (-OCF₃), fluoro (-F), and phenoxy (-OPh) substituents. By examining experimental data and established chemical principles, this guide will empower researchers to make informed decisions in the strategic design of synthetic routes and the development of novel molecular entities.
The Strategic Importance of the Nitro Group and Para-Substituents
The presence of a nitro group (-NO₂) on an aromatic ring is a powerful tool in the synthetic chemist's arsenal. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, but more importantly, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. This reactivity profile is fundamental to the utility of the three compounds under review.
The para-substituent, in this case, -OCF₃, -F, or -OPh, plays a crucial role in modulating the reactivity of the nitrobenzene core and imparts distinct physicochemical properties to the molecule and its subsequent derivatives. Understanding the interplay between the nitro group and the para-substituent is key to predicting reaction outcomes and designing molecules with desired characteristics.
A Comparative Overview of Physicochemical and Spectroscopic Properties
A foundational aspect of selecting a chemical building block is a thorough understanding of its physical and spectroscopic properties. These characteristics not only aid in identification and quality control but also provide insights into the molecule's behavior in various chemical environments.
| Property | 1-Nitro-4-(trifluoromethoxy)benzene | 1-Fluoro-4-nitrobenzene | 1-Nitro-4-phenoxybenzene |
| CAS Number | 713-65-5 | 350-46-9 | 620-88-2 |
| Molecular Formula | C₇H₄F₃NO₃ | C₆H₄FNO₂ | C₁₂H₉NO₃ |
| Molecular Weight | 207.11 g/mol | 141.10 g/mol | 215.20 g/mol |
| Appearance | Pale yellow oil | Yellow solid or oil | White to yellow crystalline solid |
| Melting Point | 15 °C | 21-24 °C | 53-56 °C |
| Boiling Point | 217.4 °C at 760 mmHg | 205 °C | 320 °C |
Spectroscopic Fingerprints:
The spectroscopic data for these compounds are consistent with their structures, and a comparative analysis reveals the influence of the para-substituent on the electronic environment of the aromatic ring.
| Spectroscopic Data | 1-Nitro-4-(trifluoromethoxy)benzene | 1-Fluoro-4-nitrobenzene | 1-Nitro-4-phenoxybenzene |
| ¹H NMR (CDCl₃, δ) | ~8.3 (d, 2H), ~7.4 (d, 2H) | ~8.29 (m, 2H), ~7.24 (m, 2H) | ~8.2 (d, 2H), ~7.5 (t, 2H), ~7.3 (t, 1H), ~7.1 (d, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~163, ~148, ~126, ~121, ~120 (q, J ≈ 258 Hz) | ~165 (d, J ≈ 255 Hz), ~148, ~126 (d, J ≈ 9 Hz), ~116 (d, J ≈ 23 Hz) | ~162, ~155, ~142, ~131, ~126, ~125, ~121, ~118 |
| IR (NO₂ stretch, cm⁻¹) | ~1532 (asym), ~1353 (sym) | ~1530 (asym), ~1350 (sym) | ~1520 (asym), ~1345 (sym) |
The ¹H NMR spectra of all three compounds show the characteristic downfield shift of the aromatic protons due to the electron-withdrawing nitro group. The protons ortho to the nitro group are the most deshielded. The ¹³C NMR spectra are notable for the large carbon-fluorine coupling constants observed for 1-nitro-4-(trifluoromethoxy)benzene and 1-fluoro-4-nitrobenzene. The IR spectra are dominated by the strong asymmetric and symmetric stretching vibrations of the nitro group.
Synthesis Strategies: A Comparative Look at Accessibility
The ease and efficiency of synthesis are paramount considerations for the practical application of any chemical intermediate. Here, we compare the common synthetic routes to our three compounds of interest.
Synthesis of 1-Nitro-4-(trifluoromethoxy)benzene
A common industrial method involves a multi-step process starting from (trichloromethoxy)benzene. This process, while effective, requires handling of hazardous reagents like hydrogen fluoride.[1]
Caption: Synthesis of 1-Nitro-4-(trifluoromethoxy)benzene.
Synthesis of 1-Fluoro-4-nitrobenzene
This compound is often prepared via the Halex process, a nucleophilic aromatic substitution on 4-nitrochlorobenzene.[2] This method is generally high-yielding and scalable. An alternative is the direct nitration of fluorobenzene, which can lead to a mixture of ortho and para isomers requiring separation.[3]
Caption: Synthetic routes to 1-Fluoro-4-nitrobenzene.
Synthesis of 1-Nitro-4-phenoxybenzene
This ether is typically synthesized via a nucleophilic aromatic substitution of 4-nitrochlorobenzene with phenol in the presence of a base.[4]
Caption: Synthesis of 1-Nitro-4-phenoxybenzene.
Reactivity Deep Dive: The Influence of the Para-Substituent
The choice between these three building blocks often hinges on the desired reactivity in subsequent synthetic steps. The electronic nature of the para-substituent has a profound impact on the susceptibility of the aromatic ring to both nucleophilic and electrophilic attack.
Electron-Withdrawing Effects and Hammett Constants
The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σₚ (para) | Dominant Electronic Effect |
| -OCF₃ | +0.35 | Strongly electron-withdrawing (inductive) |
| -F | +0.06 | Weakly electron-withdrawing (inductive > resonance) |
| -OPh | -0.32 | Electron-donating (resonance) |
The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[1][5] The fluorine atom is also inductively withdrawing, but its effect is partially offset by its ability to donate electron density through resonance (+M). The phenoxy group, in contrast, is a net electron-donating group due to the strong resonance donation from the oxygen lone pair.
Nucleophilic Aromatic Substitution (SNAr)
The rate of SNAr reactions on these substrates is highly dependent on the ability of the para-substituent to stabilize the negatively charged Meisenheimer intermediate.
Predicted Reactivity Order in SNAr:
1-Nitro-4-(trifluoromethoxy)benzene > 1-Fluoro-4-nitrobenzene > 1-Nitro-4-phenoxybenzene
The strongly electron-withdrawing -OCF₃ group provides the greatest stabilization to the Meisenheimer complex, thus accelerating the rate of nucleophilic attack. The -F atom also provides stabilization, but to a lesser extent. The electron-donating -OPh group destabilizes the intermediate, making 1-nitro-4-phenoxybenzene the least reactive of the three in SNAr reactions where the phenoxy group is not the leaving group.
Caption: SNAr reaction pathway and substituent effects.
Applications in Drug Discovery and Materials Science
The unique properties imparted by the -OCF₃, -F, and -OPh groups translate into distinct advantages in various applications.
-
1-Nitro-4-(trifluoromethoxy)benzene: The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability.[6] Its strong electron-withdrawing nature also makes it a valuable synthon for creating highly electron-deficient aromatic systems for applications in materials science, such as in the development of n-type organic semiconductors.
-
1-Fluoro-4-nitrobenzene: The fluorine atom is a common bioisostere for a hydrogen atom or a hydroxyl group and can form favorable interactions with biological targets.[7] Its relatively small size allows it to be incorporated without significant steric hindrance. It is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
-
1-Nitro-4-phenoxybenzene: The diphenyl ether scaffold is present in a number of biologically active molecules. This building block allows for the introduction of a flexible, yet conformationally biased, linkage in a molecule's structure.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
-
To a solution of the substituted nitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added the nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, NaH) if required.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Conclusion
The choice between 1-nitro-4-(trifluoromethoxy)benzene, 1-fluoro-4-nitrobenzene, and 1-nitro-4-phenoxybenzene is a strategic decision that should be guided by a thorough understanding of their comparative properties and reactivity.
-
1-Nitro-4-(trifluoromethoxy)benzene is the ideal choice when seeking to introduce a strongly electron-withdrawing, metabolically stable, and lipophilic group. Its high reactivity in SNAr reactions makes it a valuable precursor for the synthesis of complex molecules.
-
1-Fluoro-4-nitrobenzene offers a balance of reactivity and functionality. The fluorine atom provides a site for nucleophilic attack while also serving as a valuable substituent for modulating biological activity.
-
1-Nitro-4-phenoxybenzene is the building block of choice for introducing the diphenyl ether motif. Its lower reactivity in SNAr (when the phenoxy group is not the leaving group) can be advantageous in achieving selective transformations in multifunctional molecules.
By leveraging the distinct characteristics of each of these valuable intermediates, researchers can unlock new avenues for the efficient synthesis of novel compounds with tailored properties for a wide range of applications in medicine and materials science.
References
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of pharmaceutical research and development, the synthesis of novel chemical entities is a daily endeavor. With innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential safety and logistical information for handling 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach is mandated, drawing upon the known hazards of structurally similar compounds: nitroaromatic compounds and trifluoromethoxy-substituted benzenes.
Nitroaromatic compounds, such as nitrobenzene, are known for their systemic toxicity.[1] A primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][2] This can lead to symptoms ranging from cyanosis, fatigue, and headache to more severe outcomes like coma and death at high exposures.[2] These compounds can be readily absorbed through the skin, inhalation, and ingestion.[2]
The trifluoromethoxy group is generally considered to be metabolically stable.[3][4] However, its presence on an aromatic ring can influence the molecule's electronic properties and lipophilicity, potentially affecting its biological activity and toxicity.[3][5] The compound 1-Nitro-4-(trifluoromethoxy)benzene is classified as causing skin and eye irritation, and may cause respiratory irritation.[6][7]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors that can cause serious eye irritation.[6][8] |
| Hand Protection | Nitrile or Butyl rubber gloves (double-gloving recommended) | Provides a barrier against skin absorption, a primary route of exposure for nitroaromatic compounds.[9] Double-gloving adds an extra layer of protection. |
| Body Protection | Flame-resistant laboratory coat, worn fully fastened | Protects against accidental spills and splashes.[8] |
| Respiratory Protection | Use in a certified chemical fume hood | A primary engineering control to prevent inhalation of vapors or aerosols.[8] For situations where a fume hood is not feasible, a respirator with an organic vapor cartridge is necessary.[10] |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation and Engineering Controls :
-
Before beginning any work, ensure that a certified chemical fume hood is operational.[8]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.[8]
-
Assemble all necessary laboratory equipment and reagents to minimize time spent actively handling the compound.[8]
-
Ensure that an appropriate spill kit, including absorbent materials, is readily accessible.[11]
-
-
Weighing and Transfer :
-
Don all required PPE as outlined in the table above.
-
Weigh the this compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If the compound is a liquid, use a syringe or pipette.
-
Close the container immediately after use.
-
-
Reaction and Monitoring :
-
Conduct all manipulations and reactions within the chemical fume hood.
-
Keep the sash of the fume hood at the lowest possible height while working to maximize containment.[8]
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Experiment Decontamination :
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[7]
-
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Alert: Notify your supervisor and institutional safety office.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[7]
-
Ventilate: Ventilate the area thoroughly.[11]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with the full chemical name and appropriate hazard warnings.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[11]
By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

